Prohibitin ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2'S,3S)-2'-phenyl-1'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C20H22N2O/c1-14(2)22-13-12-20(18(22)15-8-4-3-5-9-15)16-10-6-7-11-17(16)21-19(20)23/h3-11,14,18H,12-13H2,1-2H3,(H,21,23)/t18-,20-/m0/s1 |
Clé InChI |
HJCTUMYGNTZIJO-ICSRJNTNSA-N |
SMILES isomérique |
CC(C)N1CC[C@@]2([C@@H]1C3=CC=CC=C3)C4=CC=CC=C4NC2=O |
SMILES canonique |
CC(C)N1CCC2(C1C3=CC=CC=C3)C4=CC=CC=C4NC2=O |
Origine du produit |
United States |
Foundational & Exploratory
Prohibitin Ligand 1 (PL1): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein implicated in a wide array of cellular processes, including cell proliferation, apoptosis, transcriptional regulation, and mitochondrial integrity.[1][2][3] Its diverse roles are intimately linked to its subcellular localization, with distinct functions observed in the mitochondria, nucleus, and plasma membrane.[1][4] This technical guide provides a comprehensive overview of the known mechanisms of action of Prohibitin Ligand 1 (PL1), with a focus on its signaling pathways, molecular interactions, and the experimental methodologies used to elucidate these functions. The controversial role of PHB1 in cancer, where it can act as both a tumor suppressor and a pro-tumorigenic factor, underscores the complexity of its biological functions.[1][4][5]
Core Mechanisms of Action by Subcellular Localization
The functional diversity of PHB1 is dictated by its location within the cell. It forms a heterodimeric complex with Prohibitin 2 (PHB2), and this complex is the primary functional unit in many of its roles.
Mitochondrial PHB1: Guardian of Mitochondrial Homeostasis
Within the inner mitochondrial membrane, the PHB1/PHB2 complex forms a ring-like supercomplex that acts as a crucial chaperone for mitochondrial proteins.[2][6] This complex is essential for:
-
Stabilizing Mitochondrial Respiratory Enzymes: It ensures the proper folding and stability of components of the electron transport chain, thereby maintaining mitochondrial respiratory function.[6]
-
Maintaining Mitochondrial Integrity: The prohibitin complex is vital for the structural integrity of mitochondria.[6]
-
Regulating Mitophagy: The PHB complex can act as a mitophagy receptor, targeting damaged mitochondria for autophagic degradation.[6]
-
Controlling mtDNA Release: PHB1 plays a role in preventing the release of mitochondrial DNA into the cytosol, a process that can trigger inflammatory responses.[7]
Nuclear PHB1: A Key Transcriptional Coregulator
In the nucleus, PHB1 modulates the activity of several key transcription factors, thereby influencing gene expression programs related to cell cycle progression and apoptosis.[1][8] Its known nuclear functions include:
-
Interaction with p53: PHB1 can bind to the tumor suppressor protein p53 and enhance its transcriptional activity, leading to the induction of apoptosis.[9][10]
-
Regulation of E2F Transcription Factors: PHB1 interacts with the retinoblastoma (Rb) protein and histone deacetylases (HDACs) to repress the activity of E2F transcription factors, which are critical for cell cycle progression.[9]
-
Repression of Oncogenes: PHB1 can heterodimerize with MAX to repress the expression of oncogenes such as c-MYC, MAFG, and c-MAF.[1][5]
-
Control of the H19-Igf2 Axis: In hepatocytes, PHB1 cooperates with the transcription factor CTCF to negatively regulate the H19-Igf2 imprinted gene cluster, thereby inhibiting cell proliferation.[1][8]
Plasma Membrane PHB1: A Signaling Scaffold
At the plasma membrane, PHB1 acts as a scaffold protein, facilitating the assembly of signaling complexes and the activation of downstream pathways.[1] A prominent example is its role in the:
-
Ras-Raf-MEK-ERK Pathway: Membrane-associated PHB1 is required for the activation of c-RAF by RAS, which in turn initiates the MEK-ERK signaling cascade. This pathway is crucial for cell survival and migration in several cancers.[1][9]
Signaling Pathways Involving this compound
The diverse functions of PHB1 are executed through its participation in several critical signaling pathways.
PHB1 in the Ras-Raf-MEK-ERK Signaling Pathway
In many cancer cells, PHB1 localized to the plasma membrane is essential for the propagation of signals from the Ras oncogene.
This pathway highlights the pro-tumorigenic role of membrane-bound PHB1, where it facilitates the activation of the c-Raf kinase by Ras, leading to downstream signaling that promotes cell proliferation and survival.[1]
Nuclear PHB1 in p53-Mediated Apoptosis
Nuclear PHB1 can act as a tumor suppressor by potentiating the apoptotic function of p53.
In this mechanism, nuclear PHB1 interacts with p53, enhancing its ability to upregulate the expression of pro-apoptotic genes like Bax.[10] This leads to the mitochondrial release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
PHB1-Mediated Repression of E2F-Driven Cell Cycle Progression
PHB1 contributes to cell cycle arrest by repressing the activity of E2F transcription factors.
PHB1 collaborates with the retinoblastoma protein (Rb) and histone deacetylases (HDACs) to form a repressive complex on the promoters of E2F target genes.[9] This inhibits the transcription of genes necessary for the G1/S phase transition of the cell cycle, thereby halting cell proliferation.
Quantitative Data
A comprehensive review of the literature did not yield a centralized repository of quantitative data such as binding affinities (Kd), IC50 values for prohibitin ligands, or standardized fold-changes in protein expression across different experimental systems. Such data is often specific to the cell lines, experimental conditions, and assays used in individual studies. For drug development purposes, it is crucial to consult primary research articles for specific quantitative metrics relevant to the therapeutic context of interest.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of findings related to PHB1's mechanism of action. Below are generalized methodologies for key experiments frequently cited in the study of PHB1.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Objective: To verify the interaction between PHB1 and a putative binding partner (e.g., p53, c-Raf).
-
Methodology:
-
Lyse cells to release proteins while maintaining protein-protein interactions.
-
Pre-clear the lysate with control IgG beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the "bait" protein (e.g., anti-PHB1).
-
Add Protein A/G-conjugated beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-p53) to confirm co-precipitation.
-
Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions
-
Objective: To determine if PHB1 is associated with a specific genomic region (e.g., the promoter of an E2F target gene).
-
Methodology:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear it into smaller fragments.
-
Immunoprecipitate the chromatin with an antibody specific to PHB1.
-
Reverse the cross-links to release the DNA.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the genomic region of interest to determine the enrichment of that region in the immunoprecipitated DNA.
-
Reporter Gene Assay for Transcriptional Activity
-
Objective: To measure the effect of PHB1 on the activity of a specific transcription factor (e.g., E2F).
-
Methodology:
-
Co-transfect cells with:
-
A reporter plasmid containing a promoter with binding sites for the transcription factor of interest (e.g., E2F) upstream of a reporter gene (e.g., luciferase).
-
An expression plasmid for PHB1 (or siRNA to knock down PHB1).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
After a suitable incubation period, lyse the cells.
-
Measure the activity of both reporter enzymes.
-
Calculate the normalized reporter activity to determine the effect of PHB1 on the transcription factor's activity.
-
Conclusion and Future Directions
Prohibitin 1 is a pleiotropic protein with a complex and context-dependent mechanism of action. Its subcellular localization is a key determinant of its function, allowing it to act as a mitochondrial chaperone, a nuclear transcriptional coregulator, and a plasma membrane signaling scaffold. While significant progress has been made in elucidating the signaling pathways involving PHB1, its dual role as both a tumor suppressor and a pro-tumorigenic factor presents a significant challenge for therapeutic development.
Future research should focus on:
-
Developing specific ligands: Designing small molecules or biologics that can selectively target PHB1 in a specific subcellular compartment or modulate its interaction with a particular binding partner.
-
Context-specific functional studies: Further investigation into how the cellular and tissue context dictates the functional switch of PHB1 between its pro-survival and pro-apoptotic roles.
-
Quantitative proteomics and interactomics: Large-scale studies to comprehensively map the PHB1 interactome in different cellular states and to quantify changes in these interactions in response to stimuli or drug treatment.
A deeper understanding of the nuanced mechanisms of action of this compound will be critical for harnessing its therapeutic potential in a range of diseases, from cancer to metabolic disorders and neurodegenerative conditions.
References
- 1. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin: a potential target for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prohibitin 1 in liver injury and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prohibitin 1 Suppresses Liver Cancers Tumorigenesis in Mice and Human Hepatocellular and Cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Prohibitin 1 regulates mtDNA release and downstream inflammatory responses | The EMBO Journal [link.springer.com]
- 8. Prohibitin 1 Regulates the H19-Igf2 Axis and Proliferation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prohibitin Ligands in Cell Death and Survival: Mode of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Prohibitin Ligand 1: A Comprehensive Technical Guide to its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein implicated in a diverse array of cellular processes including cell proliferation, apoptosis, mitochondrial integrity, and signal transduction. Its pleiotropic nature stems from its dynamic subcellular localization in the mitochondria, nucleus, and plasma membrane, where it interacts with a multitude of binding partners to modulate downstream signaling pathways. The burgeoning interest in PHB1 as a therapeutic target, particularly in oncology and inflammatory diseases, necessitates a thorough understanding of its downstream effectors. This technical guide provides an in-depth overview of the known downstream targets of PHB1, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Data Presentation: Quantitative Effects of PHB1 on Downstream Targets
The following tables summarize the quantitative data available on the impact of PHB1 modulation on its downstream targets.
| Target Pathway | Cell/System | PHB1 Modulation | Downstream Effect | Quantitative Change | Reference |
| Wnt/β-catenin Signaling | HepG2 cells | Silencing | Increased TCF promoter activity | 3-fold increase | [1] |
| HepG2 cells | Silencing | Increased GSK3β phosphorylation (Ser9) | 3-fold increase | [1] | |
| HepG2 cells | Overexpression | Decreased TCF promoter activity | 60% decrease | [2] | |
| HepG2 cells | Overexpression | Decreased AKT phosphorylation (Ser473) | 40-60% decrease | [2] | |
| HepG2 cells | Overexpression | Decreased GSK3β phosphorylation (Ser9) | 40-60% decrease | [2] | |
| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt7a mRNA | 79-fold increase | ||
| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt10a mRNA | 12-fold increase | ||
| Phb1 Knockout Mouse Liver | Knockout | Upregulation of Wnt16 mRNA | 48-fold increase | ||
| Cell Cycle Regulation | AML12 cells | Knockdown | Increased E2F binding to Cyclin D1 promoter | 5-fold increase | |
| STAT3 Signaling | Liver Cancer Cells | Inhibition by FL3 (PHB1 ligand) | Inhibition of cell viability | IC50: 21-23 nM | [3] |
Core Signaling Pathways and Downstream Targets
PHB1's influence extends across several critical signaling cascades. The following sections detail these interactions and are accompanied by diagrams generated using Graphviz (DOT language) to visualize the molecular relationships.
Ras/Raf/MEK/ERK Pathway
PHB1 is a crucial scaffold protein for the activation of the Ras/Raf/MEK/ERK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. At the plasma membrane, PHB1 facilitates the interaction between Ras and c-Raf, a necessary step for the downstream phosphorylation cascade that ultimately leads to the activation of ERK.
Wnt/β-catenin Signaling
PHB1 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. In the nucleus, PHB1 can suppress the expression of various Wnt ligands. Depletion of PHB1 leads to an upregulation of these ligands, which then activate the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-dependent transcription of target genes involved in cell proliferation.[1]
NF-κB Signaling
The role of PHB1 in NF-κB signaling is complex and appears to be context-dependent. In some instances, PHB1 has been shown to inhibit the NF-κB pathway. It can sequester IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB (p50/p65) dimer in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. Conversely, some studies suggest that PHB1 deficiency can lead to increased NF-κB activity.
STAT3 Signaling
PHB1 can also modulate the activity of Signal Transducer and Activator of Transcription 3 (STAT3). In mitochondria, PHB1 interacts with STAT3, which is important for maintaining mitochondrial function. The PHB1 ligand FL3 has been shown to inhibit STAT3 signaling, suggesting that targeting the PHB1-STAT3 interaction could be a viable therapeutic strategy.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the downstream targets of PHB1.
Co-Immunoprecipitation (Co-IP) to Identify PHB1-Interacting Proteins
This protocol is designed to isolate PHB1 and its interacting partners from cell lysates.
a. Experimental Workflow
b. Detailed Protocol
-
Cell Lysis:
-
Wash cultured cells (e.g., HEK293T, HepG2) with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against PHB1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic rack and discard the supernatant.
-
-
Washing:
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry, elute with a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
-
Analysis:
-
For Western blotting, resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PHB1 and suspected interacting partners.
-
For mass spectrometry, digest the eluted proteins with trypsin and analyze by LC-MS/MS to identify a broader range of interacting proteins.
-
Chromatin Immunoprecipitation (ChIP) Assay for PHB1 Target Genes
This protocol is used to determine if PHB1 directly binds to the promoter regions of its putative downstream target genes.
a. Experimental Workflow
b. Detailed Protocol
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 0.125 M glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and nuclei using appropriate lysis buffers.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-PHB1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Use primers specific to the promoter regions of potential target genes (e.g., c-MYC, WNT ligands) to quantify the enrichment of these regions in the immunoprecipitated DNA compared to a negative control (IgG) and input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify PHB1 binding sites across the entire genome.
-
Luciferase Reporter Assay to Measure Transcriptional Activity
This assay is used to quantify the effect of PHB1 on the activity of specific transcription factors, such as TCF/LEF (for Wnt signaling) or NF-κB.
a. Experimental Workflow
References
- 1. Prohibitin 1 Acts As a Negative Regulator of Wingless/Integrated‐Beta‐Catenin Signaling in Murine Liver and Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Prohibitin Ligand 1: A Modulator of STAT3 Phosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling therapeutic target.[1][3][4] Prohibitins (PHBs), highly conserved scaffold proteins primarily located in the mitochondria, have emerged as key regulators of various signaling pathways.[5][6][7][8] The interaction between prohibitins and STAT3, and the subsequent modulation of STAT3 phosphorylation by prohibitin ligands, presents a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of prohibitin ligands on STAT3 phosphorylation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Prohibitin Ligands and Their Dichotomous Effects on STAT3 Phosphorylation
Prohibitin ligands are small molecules that bind to prohibitins and modulate their function.[5] Interestingly, these ligands can exert opposing effects on STAT3 phosphorylation, highlighting the complexity of the prohibitin-STAT3 signaling axis.
Fluorizoline (FL3): An Inhibitor of STAT3 Phosphorylation
Fluorizoline (FL3) is a synthetic trifluorothiazoline that binds to both prohibitin-1 (PHB1) and prohibitin-2 (PHB2).[5] It has been shown to inhibit the canonical Interleukin-6 (IL-6) induced STAT3 signaling pathway.[9] Treatment with FL3 leads to a reduction in the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3-Tyr705), which is a prerequisite for its dimerization, nuclear translocation, and transcriptional activity.[9] This inhibitory effect on STAT3 phosphorylation ultimately leads to a decrease in STAT3 transcriptional activity.[9]
Spiro-oxindoles: Inducers of STAT3 Phosphorylation
In contrast to fluorizoline, certain spiro-oxindole compounds that bind to prohibitins have been found to induce the phosphorylation of STAT3.[5] Mechanistic studies have revealed that these compounds promote the survival of cardiomyocytes by inducing STAT3 phosphorylation.[5] This suggests that the nature of the prohibitin ligand dictates the downstream effect on STAT3 signaling.
Quantitative Data on the Effect of Prohibitin Ligands on STAT3
The following table summarizes the quantitative data available on the effects of the prohibitin ligand Fluorizoline (FL3) on STAT3 activity.
| Ligand | Cell Line | Treatment Conditions | Assay | Quantitative Effect | Reference |
| Fluorizoline (FL3) | HuH7, HLF | 100 nM FL3 with 20 ng/mL IL-6 for 6 h | Luciferase Reporter Assay | Significant reduction in IL-6-induced STAT3 transcriptional activity (p < 0.05) | [9] |
| Fluorizoline (FL3) | Not Specified | Not Specified | Western Blot | Reduction in IL-6-induced STAT3 phosphorylation at Tyr705 | [9] |
Signaling Pathways
The interaction between prohibitin ligands and STAT3 phosphorylation involves both the canonical STAT3 signaling pathway and a mitochondrial-specific pathway.
Canonical IL-6/JAK/STAT3 Signaling Pathway and its Inhibition by Fluorizoline
The canonical STAT3 pathway is initiated by the binding of cytokines like IL-6 to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[9][10] JAKs then phosphorylate STAT3 at Tyr705, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3][9][10] Fluorizoline intervenes in this pathway by reducing the phosphorylation of STAT3 at Tyr705.[9]
Caption: Canonical STAT3 pathway and Fluorizoline inhibition.
Mitochondrial Prohibitin-STAT3 Interaction
Prohibitin and STAT3 also interact within the mitochondria, a process that appears to be crucial for mitochondrial function and cell survival.[9][11] Specifically, STAT3 phosphorylated at Serine 727 (pSTAT3-Ser727) interacts with PHB1 in the mitochondria.[9][11] The prohibitin ligand FL3 can disrupt this interaction, leading to alterations in mitochondrial morphology and respiration.[9]
Caption: Mitochondrial Prohibitin-STAT3 interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the effect of prohibitin ligands on STAT3 phosphorylation.
Western Blot for Phospho-STAT3 (Tyr705)
Principle: This immunoassay quantifies the level of STAT3 phosphorylated at Tyrosine 705, providing a direct measure of STAT3 activation.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A431, HuH7) in 6-well plates and grow to 80-90% confluency.[1] Treat cells with the prohibitin ligand (e.g., Fluorizoline) at various concentrations and/or for different durations. For induced activation, stimulate cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to total STAT3 or a loading control like β-actin.
STAT3 Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of STAT3-responsive elements. The amount of light produced by luciferase is proportional to STAT3 activity.[1]
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., DU-145 STAT3-luc) in a 96-well white, clear-bottom plate.[1] If using a cell line without an integrated reporter, co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment: After overnight incubation, treat the cells with the test compounds. If investigating the inhibition of cytokine-induced activity, serum-starve the cells for 3-24 hours before adding the compound and the cytokine (e.g., IL-6).[1][9]
-
Lysis and Luciferase Measurement: After the desired treatment period (e.g., 6 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Co-Immunoprecipitation of Prohibitin and STAT3
Principle: This technique is used to determine if two proteins, in this case, prohibitin and STAT3, interact in a cellular context. An antibody against one protein is used to pull it out of a cell lysate, and the precipitate is then probed for the presence of the second protein.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-PHB1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-STAT3).
Caption: Co-Immunoprecipitation workflow.
Conclusion
The interplay between prohibitin and STAT3 presents a promising area for therapeutic development. Prohibitin ligands, such as Fluorizoline and spiro-oxindoles, demonstrate the potential to modulate STAT3 phosphorylation, albeit with opposing effects. This highlights the importance of ligand-specific characterization in drug discovery efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and exploit the prohibitin-STAT3 axis for the treatment of cancer and inflammatory diseases. Further research into the structural basis of prohibitin-ligand interactions will be crucial for the rational design of next-generation modulators of STAT3 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin: a potential target for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prohibitin 1 modulates mitochondrial function of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
Prohibitin Ligands and Mitochondrial Function: A Technical Overview
Executive Summary
Prohibitins (PHB) are highly conserved, multifunctional scaffold proteins that form a ring-like macrocomplex at the inner mitochondrial membrane. Comprising two main subunits, Prohibitin-1 (PHB1) and Prohibitin-2 (PHB2), this complex is a critical regulator of mitochondrial integrity and function. It acts as a chaperone for newly synthesized mitochondrial proteins, modulates the assembly and stability of the electron transport chain (ETC), maintains cristae architecture, and governs processes from mitochondrial dynamics to apoptosis and mitophagy. The strategic importance of the prohibitin complex in cellular homeostasis has made it an attractive target for therapeutic intervention.
This technical guide provides an in-depth examination of the prohibitin complex's role in mitochondrial biology and explores how its function is modulated by small molecule ligands. As the term "Prohibitin Ligand 1" is not a standardized nomenclature, this document will focus on the most extensively studied class of prohibitin ligands, the Flavaglines (e.g., Rocaglamide (B1679497) and its synthetic analog FL3), as a representative example. We will detail the signaling pathways influenced by these ligands, present quantitative data on their effects, and provide detailed protocols for key experimental assays used in their study.
The Prohibitin Complex: A Master Regulator of Mitochondrial Homeostasis
The prohibitin complex, composed of alternating PHB1 (32 kDa) and PHB2 (34 kDa) subunits, assembles into a large, ring-shaped structure of approximately 1.2 MDa within the inner mitochondrial membrane (IMM).[1][2][3] This localization is central to its function, placing it at the hub of mitochondrial activity. Its primary roles include:
-
Protein Chaperoning: The PHB complex stabilizes newly synthesized, mitochondrially-encoded subunits of the respiratory chain, protecting them from proteolytic degradation and ensuring their proper assembly into functional ETC complexes.[4][5]
-
Cristae Morphogenesis: Prohibitins are essential for maintaining the intricate, folded structure of the IMM known as cristae. They achieve this by regulating the processing of Optic Atrophy 1 (OPA1), a dynamin-like GTPase that is a key component of the mitochondrial fusion machinery.[6][7][8] Loss of prohibitins leads to the degradation of long-form OPA1, resulting in fragmented mitochondria and disorganized cristae.[6][7]
-
Mitochondrial Dynamics and Quality Control: By influencing OPA1, the PHB complex is integral to the balance of mitochondrial fusion and fission.[1] Furthermore, PHB2 acts as an inner membrane receptor for mitophagy, the selective autophagic clearance of damaged mitochondria.[9]
Prohibitin Ligands: Modulating Mitochondrial Signaling
Flavaglines are a class of natural products that exhibit potent anticancer and cardioprotective activities, which are mediated in part by their direct binding to both PHB1 and PHB2.[10][11][12] These small molecules serve as powerful tools to probe prohibitin function and represent a promising class of therapeutics.
Mechanism of Action: Targeting Key Signaling Hubs
Flavaglines modulate prohibitin-dependent signaling pathways, leading to distinct outcomes in different cell types. In cancer cells, they often promote apoptosis, while in healthy cells, such as cardiomyocytes, they can be protective.[10]
A. Inhibition of PINK1/Parkin-Mediated Mitophagy: One of the key mechanisms of action for flavaglines is the inhibition of mitophagy.[9]
-
Mitochondrial Damage: Upon mitochondrial depolarization, the kinase PINK1 is normally stabilized on the outer mitochondrial membrane (OMM).
-
PHB2-PARL Interaction: In the IMM, PHB2 interacts with the protease PARL. This interaction is crucial for regulating the stability of PINK1. Upon damage, PHB2 prevents PARL from cleaving PINK1 and another protein, PGAM5.[9][13]
-
Parkin Recruitment: Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates OMM proteins, tagging the mitochondrion for degradation.[14]
-
LC3 Interaction: Following OMM rupture, the exposed PHB2 on the inner membrane can interact with LC3-II on the phagophore, initiating engulfment.[13]
-
Flavagline Inhibition: Ligands like the flavagline FL3 bind to PHB2, disrupting its normal function in this pathway. This leads to the destabilization of PINK1, preventing Parkin recruitment and ultimately blocking the clearance of damaged mitochondria.[9]
B. Promotion of the Pro-Survival STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) can translocate to mitochondria, where its phosphorylation at serine 727 (pS727-STAT3) is crucial for optimal ETC activity and protection against cellular stress.[15]
-
Stress Signal: Pro-inflammatory cytokines like TNFα can induce mitochondrial stress in cells.[15][16]
-
PHB1-STAT3 Interaction: Within the mitochondria, PHB1 interacts directly with pS727-STAT3. This interaction is protective, preserving ETC function and preventing apoptosis.[15][16]
-
Ligand-Mediated Enhancement: Cardioprotective ligands like FL3 have been shown to promote the translocation of PHB1 to the mitochondria and enhance its interaction with STAT3.[10] This activation of the mitochondrial PHB1/STAT3 complex is a key mechanism underlying the protective effects of flavaglines against toxic insults like doxorubicin-induced cardiotoxicity.[10]
Quantitative Data on Prohibitin Ligand Activity
The biological activity of prohibitin ligands has been quantified in various studies, particularly focusing on their potent effects on cancer cell lines.
Table 1: Biological Activities of Representative Flavaglines
| Ligand | Class | Target(s) | Key Biological Effects | Reference(s) |
| Rocaglamide | Flavagline | PHB1, PHB2, eIF4A | Induces apoptosis in cancer cells; inhibits Ras-CRaf-MEK-ERK signaling; inhibits protein translation. | [1][3][17] |
| Aglaiastatin | Flavagline | PHB1, PHB2 | Potent growth inhibitor and apoptosis inducer in colorectal cancer cells; causes cell cycle block. | [18] |
| FL3 | Synthetic Flavagline | PHB1, PHB2 | Cardioprotective against doxorubicin (B1662922) toxicity; promotes mitochondrial STAT3 activation; inhibits mitophagy; blocks cancer cell growth. | [9][10] |
| Silvestrol | Flavagline | PHB1, PHB2, eIF4A | Preferentially kills leukemia stem cells; reduces levels of anti-apoptotic proteins (e.g., Mcl-1); disrupts mitochondrial integrity. | [19][20] |
Table 2: Quantitative Cytotoxicity Data for Flavaglines in Cancer Cell Lines
| Ligand | Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference(s) |
| Rocaglamide | P388 | Murine Lymphocytic Leukemia | Cell Viability | - | [21] |
| Rocaglamide | Various (6 lines) | Multiple | Cytotoxicity | 1-7 ng/mL | [21] |
| Aglaiastatin | SW480 | Colorectal Carcinoma | Growth Inhibition | Nanomolar range | [18] |
| Aglaiastatin | HT29/HI1 | Colorectal Carcinoma | Growth Inhibition | Nanomolar range | [18] |
| Didesmethyl-rocaglamide | KB | Oral Epidermoid Carcinoma | Cytotoxicity | 6.0 ng/mL | [21] |
(Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between prohibitin ligands and mitochondrial function.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Prohibitin-STAT3 Interaction
Objective: To determine if PHB1 and pS727-STAT3 interact within the mitochondrial compartment, and how this is affected by a prohibitin ligand.
Materials & Reagents:
-
Cell culture reagents
-
Prohibitin ligand (e.g., FL3) and vehicle (e.g., DMSO)
-
Mitochondria Isolation Kit (e.g., Thermo Scientific #89874)
-
Co-IP Kit (e.g., Thermo Scientific #26149)
-
Antibodies: anti-PHB1, anti-pS727-STAT3, anti-VDAC (mitochondrial loading control), Rabbit IgG (isotype control)
-
Lysis Buffer (RIPA or similar, supplemented with protease/phosphatase inhibitors)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Treatment: Culture cells (e.g., H9c2 cardiomyocytes) to 80-90% confluency. Treat with the prohibitin ligand or vehicle for the desired time (e.g., 6-24 hours).
-
Mitochondrial Isolation: Harvest cells and isolate the mitochondrial fraction according to the manufacturer's protocol for the isolation kit. Confirm purity by Western blotting for cytosolic and mitochondrial markers.
-
Mitochondrial Lysis: Lyse the isolated mitochondria using a non-denaturing lysis buffer. Quantify protein concentration using a BCA assay.
-
Immunoprecipitation (IP):
-
Pre-clear the mitochondrial lysate (~500 µg) by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-5 µg of anti-PHB1 antibody (or Rabbit IgG control) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins (the IP fraction), along with an input control (10-20 µg of total mitochondrial lysate), by SDS-PAGE. Transfer to a PVDF membrane and probe with the anti-pS727-STAT3 antibody to detect the co-precipitated protein. Re-probe the membrane for PHB1 to confirm successful immunoprecipitation.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Objective: To quantify changes in mitochondrial health and membrane potential in response to treatment with a prohibitin ligand.
Materials & Reagents:
-
JC-1 Dye Kit (e.g., from BD Biosciences or Thermo Fisher)
-
Cell culture reagents and plates (black-walled, clear-bottom 96-well plates are ideal for plate reader analysis)
-
Prohibitin ligand and vehicle
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the prohibitin ligand, vehicle, or CCCP (e.g., 50 µM for 30 min) for the desired duration.
-
JC-1 Staining:
-
Washing: Gently wash the cells 1-2 times with pre-warmed assay buffer to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells exhibit red fluorescent J-aggregates within mitochondria (Ex/Em ~585/590 nm). Apoptotic or depolarized cells show green fluorescent JC-1 monomers throughout the cytoplasm (Ex/Em ~514/529 nm).
-
Flow Cytometry: Harvest cells and analyze immediately. Healthy cells will be high in the FL2 channel (red), while depolarized cells will shift to the FL1 channel (green).[25]
-
Plate Reader: Measure fluorescence intensity at both red (~590 nm) and green (~530 nm) emission wavelengths. The ratio of red/green fluorescence is calculated as a quantitative measure of mitochondrial polarization. A decrease in this ratio indicates depolarization.[24]
-
Protocol 3: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer
Objective: To assess the real-time effect of a prohibitin ligand on mitochondrial respiration and ETC function.
Materials & Reagents:
-
Seahorse XF Analyzer and corresponding cell culture microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Assay Medium
-
Prohibitin ligand and vehicle
Procedure:
-
Plate Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells into the XF microplate at a pre-determined optimal density and allow them to adhere.
-
Ligand Treatment (Optional Pre-incubation): Treat cells with the prohibitin ligand for a desired duration before the assay, or inject the compound during the assay using one of the instrument's ports.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A). If testing the acute effect of the ligand, it can be loaded into Port A, and the other compounds shifted accordingly.[26][27]
-
-
Seahorse Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure baseline OCR, then sequentially inject the compounds and measure the response.[26]
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections.
-
ATP Production-Linked Respiration: The decrease in OCR after Oligomycin (ATP synthase inhibitor) injection.
-
Maximal Respiration: The peak OCR after FCCP (an uncoupler) injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
Protocol 4: Quantifying Mitophagy with mt-Keima
Objective: To measure the flux of mitochondria to lysosomes (mitophagy) and determine the inhibitory effect of a prohibitin ligand. mt-Keima is a pH-sensitive fluorescent protein that emits green light in the neutral pH of the mitochondrial matrix and red light in the acidic environment of the lysosome.
Materials & Reagents:
-
Cells stably expressing mt-Keima (lentiviral transduction is common).[28]
-
Prohibitin ligand and vehicle.
-
Mitophagy inducers (e.g., Oligomycin/Antimycin A or CCCP).
-
Flow cytometer with 405 nm and 561 nm lasers.
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Plate mt-Keima expressing cells. Treat with the prohibitin ligand for a pre-determined time (e.g., 2-4 hours) before or concurrently with the addition of a mitophagy inducer (e.g., 10 µM Oligomycin/Antimycin A for 12-24 hours).[29]
-
Sample Preparation for Flow Cytometry:
-
Harvest cells by trypsinization.
-
Wash with PBS and resuspend in FACS buffer (PBS with 1-2% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze cells using a flow cytometer. Excite the mt-Keima protein with both the 405 nm laser (for the neutral, green form) and the 561 nm laser (for the acidic, red form).[28]
-
Set up gates to identify the cell population.
-
Create a biaxial plot of the red vs. green fluorescence. An increase in the ratio of red-to-green fluorescence indicates an increase in mitophagy.
-
Quantify the percentage of cells in the "high mitophagy" gate (high red/green ratio) across different treatment conditions.
-
-
Confocal Microscopy (for visualization):
-
Plate cells on glass-bottom dishes.
-
After treatment, perform live-cell imaging.
-
In control cells, mitochondria will appear as green filaments. In cells undergoing mitophagy, bright red puncta will appear, representing mitochondria that have fused with lysosomes.[30]
-
Therapeutic Potential and Future Directions
The central role of prohibitins in mitochondrial function and cell signaling makes them a compelling target for drug development.
-
Oncology: Given that flavaglines can selectively induce apoptosis in cancer cells and inhibit key pro-proliferative pathways like Ras-CRaf-ERK, they hold significant promise as anticancer agents.[1][11][31] Their ability to overcome resistance to other therapies is also an area of active investigation.[1]
-
Cardioprotection: The ability of ligands like FL3 to protect cardiomyocytes from doxorubicin-induced toxicity by activating the mitochondrial STAT3 pathway highlights a potential strategy to mitigate the side effects of chemotherapy.[10]
-
Neurodegenerative Diseases: As mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, modulating prohibitin function to enhance mitochondrial quality control or protect against oxidative stress could be a viable therapeutic approach.
Future research should focus on developing ligands with greater specificity for either PHB1 or PHB2, or that stabilize specific conformations of the prohibitin complex, to fine-tune therapeutic outcomes and minimize off-target effects. A deeper understanding of the prohibitin interactome in different disease states will further illuminate new avenues for targeted drug discovery.
References
- 1. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitin - Wikipedia [en.wikipedia.org]
- 3. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitins act as a membrane‐bound chaperone for the stabilization of mitochondrial proteins | The EMBO Journal [link.springer.com]
- 5. Prohibitins act as a membrane-bound chaperone for the stabilization of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ architecture of Opa1-dependent mitochondrial cristae remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHB2 (prohibitin 2) promotes PINK1-PRKN/Parkin-dependent mitophagy by the PARL-PGAM5-PINK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 11. Flavaglines: potent anticancer drugs that target prohibitins and the helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prohibitin 1 modulates mitochondrial function of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prohibitin 1 modulates mitochondrial function of Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 101.200.202.226 [101.200.202.226]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mito-Keima assay to assess mitophagy [protocols.io]
- 30. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 31. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
Prohibitin Ligand 1 in Cardioprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prohibitin (PHB) and its interacting ligands, particularly Prohibitin 1 (PHB1), have emerged as critical modulators of cellular stress responses and survival pathways. In the cardiovascular system, PHB1 exhibits significant cardioprotective effects against a range of insults, including ischemia-reperfusion injury, sepsis-induced cardiomyopathy, and diabetic cardiomyopathy. This technical guide provides an in-depth overview of the role of PHB1 in cardioprotection, focusing on the underlying signaling pathways, quantitative experimental data, and detailed methodologies for key experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cardioprotective therapeutics targeting the prohibitin system.
Introduction to Prohibitin and its Cardioprotective Role
Prohibitins (PHBs) are highly conserved, multifunctional proteins that are ubiquitously expressed in eukaryotic cells.[1] They are primarily located in the inner mitochondrial membrane, where they act as chaperones, stabilizing mitochondrial proteins and maintaining mitochondrial integrity.[1] Additionally, PHBs are found in other cellular compartments, including the nucleus and the plasma membrane, where they participate in the regulation of transcription, cell cycle progression, and signal transduction.
Recent evidence has highlighted a crucial role for PHB1 in protecting cardiac muscle from various pathological stressors. Overexpression of PHB1 or administration of recombinant PHB1 has been shown to mitigate cardiac damage and improve heart function in preclinical models of cardiac disease.[2][3] The cardioprotective effects of PHB1 are attributed to its ability to modulate key signaling pathways involved in cell survival, inflammation, and mitochondrial function.
Key Signaling Pathways in PHB1-Mediated Cardioprotection
The cardioprotective effects of prohibitin ligand 1 are mediated through the modulation of several critical intracellular signaling cascades. These pathways converge on the promotion of cell survival, reduction of apoptosis, and preservation of mitochondrial function.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by various growth factors and cytokines, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.
Studies have demonstrated that the cardioprotective effects of PHB1 are at least partially dependent on the activation of the PI3K/Akt pathway.[2] For instance, administration of recombinant PHB1 in a mouse model of sepsis-induced cardiomyopathy resulted in a significant increase in the phosphorylation of Akt in the heart.[2] This activation of Akt is associated with the observed improvement in cardiac function and reduction in inflammation.[2]
Caption: PHB1 activates the PI3K/Akt pathway to promote cell survival.
Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK (also known as the MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Prohibitin has been shown to be essential for the activation of Raf-1 by Ras, a key upstream activator of this pathway. By interacting with Raf-1, prohibitin facilitates its activation and subsequent phosphorylation of MEK and ERK. The precise role of this pathway in PHB1-mediated cardioprotection is an active area of investigation, with evidence suggesting its involvement in protecting cardiomyocytes from apoptosis.
Caption: PHB1 is required for Ras-mediated activation of the Raf-MEK-ERK pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival and has been implicated in cardioprotection. The flavagline FL3, a prohibitin ligand, has been shown to exert its cardioprotective effects against doxorubicin-induced toxicity by activating mitochondrial STAT3.[4] This activation leads to the translocation of both PHB1 and phosphorylated STAT3 to the mitochondria, promoting cell survival.[4]
Caption: Prohibitin ligands promote mitochondrial translocation of PHB1 and p-STAT3.
Quantitative Data on Cardioprotective Effects
The cardioprotective effects of this compound and its modulators have been quantified in various preclinical models. The following tables summarize key findings from these studies.
Table 1: In Vivo Cardioprotective Effects of Prohibitin Modulation
| Model | Treatment | Parameter | Result | p-value | Reference |
| Sepsis (Mouse) | Recombinant human PHB1 | Phospho-AKT levels in heart | ≈3-fold upregulation | <0.05 | [2] |
| Doxorubicin-induced cardiotoxicity (Mouse) | Flavagline FL3 | Survival rate | 56% (FL3) vs. 31% (Doxorubicin alone) | 0.024 | [5][6] |
| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Left Ventricular Ejection Fraction (LVEF) | Significantly higher than diabetic control | <0.01 | [3] |
| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Left Ventricular Fractional Shortening (LVFS) | Significantly higher than diabetic control | <0.01 | [3] |
| Diabetic Cardiomyopathy (Rat) | Lentivirus-mediated PHB overexpression | Myocardial Fibrosis | Significantly lower than diabetic control | <0.05 | [3] |
Table 2: In Vitro Cardioprotective Effects of Prohibitin Modulation
| Cell Line | Stressor | Treatment | Parameter | Result | p-value | Reference |
| H9c2 cardiomyocytes | Doxorubicin | Flavagline FL3 (100 nM) | Apoptotic cells (TUNEL assay) | Significant reduction vs. Doxorubicin alone | <0.05 | [7] |
| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Apoptotic cells | Significantly decreased vs. high glucose control | <0.05 | [3] |
| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Caspase-3 activity | Significantly reduced vs. high glucose control | <0.05 | [3] |
| H9c2 cardiomyocytes | High Glucose | PHB overexpression | Bax/Bcl-2 ratio | Significantly decreased vs. high glucose control | <0.05 | [3] |
| H9c2 cardiomyocytes | Isoproterenol | PHB1 overexpression | Mitochondrial Respiratory Capacity | Improved | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols used to investigate the cardioprotective role of this compound.
In Vivo Models
Caption: General workflow for in vivo studies of PHB1 in cardioprotection.
-
Induction: Sepsis is induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) or by cecal ligation and puncture (CLP).[2]
-
Treatment: Recombinant human PHB1 is administered to the treatment group, typically via i.p. injection.[2]
-
Analysis: Cardiac function is assessed by echocardiography. Heart tissues are collected for Western blot analysis of signaling proteins (e.g., phospho-Akt) and for histological examination.[2]
-
Induction: Type 2 diabetes is induced in rats using a high-fat diet followed by a low-dose injection of streptozotocin (B1681764) (STZ).[3]
-
Treatment: Overexpression of PHB is achieved by injecting a lentivirus carrying PHB cDNA via the jugular vein.[3]
-
Analysis: Cardiac function and structure are evaluated by echocardiography. Myocardial fibrosis is quantified using Masson's trichrome staining of heart sections. Apoptosis is assessed by TUNEL staining.[3]
In Vitro Models
Caption: General workflow for in vitro studies of PHB1 in cardioprotection.
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: For overexpression studies, cells are transfected with a plasmid encoding PHB1 or infected with a lentivirus carrying the PHB1 gene.[3][8]
-
Protein Extraction: Cells or heart tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PHB1, Akt, phospho-Akt, ERK, phospho-ERK, STAT3, phospho-STAT3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Chemiluminescent substrate is used for signal detection, and band intensities are quantified using densitometry software.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Labeling: DNA strand breaks are labeled using a terminal deoxynucleotidyl transferase (TdT) enzyme and a fluorescently labeled dUTP.
-
Microscopy: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.
-
Cell Seeding: H9c2 cells are seeded in a Seahorse XF culture plate.
-
Assay: The Seahorse XF Cell Mito Stress Test is performed to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The assay involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[8]
Conclusion and Future Directions
This compound has unequivocally demonstrated a significant cardioprotective role in a variety of preclinical models of heart disease. Its ability to modulate key survival pathways such as PI3K/Akt and STAT3, coupled with its essential role in maintaining mitochondrial integrity, positions it as a highly attractive therapeutic target. The development of small molecule ligands that can modulate prohibitin activity, such as the flavaglines, offers a promising avenue for the development of novel cardioprotective drugs.
Future research should focus on further elucidating the intricate molecular mechanisms underlying PHB1-mediated cardioprotection, including the identification of novel interacting partners and downstream effectors. Furthermore, the translation of these promising preclinical findings into the clinical setting will require rigorous investigation in large animal models and ultimately, in human clinical trials. The continued exploration of the prohibitin system holds great promise for the development of innovative therapies to combat the significant global burden of cardiovascular disease.
References
- 1. Prohibitin-1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Prohibitin overexpression improves myocardial function in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin1 maintains mitochondrial quality in isoproterenol-induced cardiac hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Prohibitin Ligand 1: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prohibitin 1 (PHB1), a highly conserved cellular protein, has emerged as a critical regulator of a multitude of cellular processes, including cell proliferation, apoptosis, and signaling. Its dysregulation is implicated in a variety of diseases, most notably cancer, inflammation, and metabolic disorders. This has positioned PHB1 as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of PHB1 ligands, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field. The information presented herein is intended to serve as a comprehensive resource for scientists and drug development professionals exploring the therapeutic utility of targeting Prohibitin 1.
Introduction to Prohibitin 1 (PHB1)
Prohibitin 1 is a 32 kDa protein that belongs to the SPFH (Stomatin, Prohibitin, Flotillin, HflK/C) domain-containing protein family.[1][2] It is ubiquitously expressed in various cellular compartments, including the mitochondria, nucleus, and plasma membrane, where it exerts distinct functions.[3][4] In the mitochondria, PHB1 acts as a chaperone, maintaining mitochondrial integrity and function.[2] In the nucleus, it interacts with transcription factors to regulate gene expression, while at the plasma membrane, it participates in signaling cascades.[3][4] The multifaceted role of PHB1 is underscored by its involvement in critical signaling pathways that govern cell fate.
Therapeutic Potential of PHB1 Ligands
The diverse roles of PHB1 in cellular homeostasis and disease have spurred the development and investigation of small molecule ligands that modulate its function. These ligands have demonstrated significant therapeutic potential in various preclinical models.
Cancer
The role of PHB1 in cancer is complex and context-dependent, acting as both a tumor suppressor and a pro-tumorigenic factor depending on its subcellular localization.[3][4] This dual functionality makes targeted therapeutic strategies particularly appealing.
-
Tumor Suppressor Role: In the nucleus, PHB1 can interact with and repress the activity of E2F transcription factors, leading to cell cycle arrest.[5] It also enhances the transcriptional activity of the tumor suppressor p53.[1]
-
Pro-Tumorigenic Role: At the plasma membrane, PHB1 can facilitate the activation of the Ras-Raf-MEK-ERK signaling pathway, promoting cell survival and proliferation.[3]
PHB1 ligands, such as flavaglines (e.g., rocaglamide) and fluorizoline (B607481), have shown potent anti-cancer activity by modulating these pathways.[6][7]
Inflammation and Metabolic Diseases
PHB1 plays a crucial role in modulating inflammation and metabolic processes.[2] PHB1 deficiency has been shown to promote inflammation and increase sensitivity to liver injury.[8] Conversely, targeting cell surface PHB1 in adipose tissue vasculature has shown promise in preclinical models of obesity.[2]
Key Signaling Pathways Involving PHB1
Several critical signaling pathways are modulated by PHB1 and its ligands, representing key mechanisms for their therapeutic effects.
Ras/C-RAF/MEK/ERK Signaling Pathway
The Ras/C-RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. PHB1 at the plasma membrane is required for the activation of C-RAF by Ras.[3] Natural anticancer compounds like rocaglamides have been shown to directly target PHB1 and PHB2, preventing their interaction with C-RAF and thereby inhibiting the downstream signaling cascade.[9]
p53-Mediated Mitochondrial Apoptosis Pathway
PHB1 can enhance the transcriptional activity of the tumor suppressor p53.[1] Overexpression of PHB1 has been shown to induce apoptosis in cancer cells through the p53-mediated mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases 9 and 3.[10]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for development and its aberrant activation is a hallmark of many cancers. PHB1 has been identified as a negative regulator of this pathway.[11] It can suppress the expression of multiple Wnt ligands in a manner dependent on the transcription factor E2F1.[11]
Quantitative Data on PHB1 Ligands
The following tables summarize key quantitative data for prominent PHB1 ligands from various preclinical studies, facilitating a comparative analysis of their potency and efficacy.
Table 1: In Vitro Cytotoxicity of PHB1 Ligands (IC50/EC50 Values)
| Ligand | Cell Line(s) | Cancer Type | IC50/EC50 (µM) | Time Point (hours) | Reference |
| Fluorizoline | Primary CLL cells | Chronic Lymphocytic Leukemia | 9 | 24 | [6] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 4 | 48 | [6] | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 4 | 72 | [6] | |
| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | 24 | [6] | |
| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | 24 | [6] | |
| Normal B cells | Normal | 10.9 ± 0.8 | 24 | [12] | |
| Normal T cells | Normal | 19.1 ± 2.2 | 24 | [12] | |
| HL-60 | Acute Myeloid Leukemia | 8 | 24 | [13] | |
| HL-60 | Acute Myeloid Leukemia | 6 | 48 | [13] | |
| U-937 | Acute Myeloid Leukemia | 7 | 24 | [13] | |
| U-937 | Acute Myeloid Leukemia | 5 | 48 | [13] | |
| Rocaglamide | HCC cell lines | Hepatocellular Carcinoma | 0.0125 - 0.086 | - | [7] |
| FL3 | LNCaP | Prostate Cancer | ~0.04 (40 nM) | - | [14] |
| C4-2B | Prostate Cancer | ~0.04 (40 nM) | - | [14] | |
| 22Rv1 | Prostate Cancer | ~0.04 (40 nM) | - | [14] |
Table 2: In Vivo Efficacy of PHB1 Ligands in Animal Models
| Ligand | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Rocaglamide | P-388 murine lymphocytic leukemia | Leukemia | 1.0 mg/kg | T/C ca. 156% | [7] |
| Patient-derived pancreatic cancer xenograft in SCID mice | Pancreatic Cancer | 1.5 mg/kg daily | Reduced tumor volume and increased survival rate | [5] | |
| Silvestrol | Orthotopic human HCC xenograft in nude mice | Hepatocellular Carcinoma | 0.4 mg/kg | Anti-tumor effect | [7] |
| FL3 | Doxorubicin-induced acute cardiotoxicity in mice | N/A (Cardioprotection) | - | Increased survival rate from 31% to 56% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of PHB1 and its ligands.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PHB1 ligands on cancer cell lines.
Materials:
-
Cells of interest
-
Complete culture medium
-
PHB1 ligand stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PHB1 ligand in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ligand solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
siRNA-Mediated Knockdown of PHB1
This protocol describes the transient knockdown of PHB1 expression to study its function.
Materials:
-
Cells of interest
-
PHB1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, for each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in each well containing 1.8 mL of fresh complete culture medium.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells and analyze the knockdown efficiency by Western blot or qRT-PCR.
Western Blot Analysis
This protocol is for detecting the expression levels of PHB1 and other proteins in the signaling pathways.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHB1, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, such as the interaction between PHB1 and C-RAF.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein (e.g., anti-PHB1)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-C-RAF).
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of PHB1 ligands on cell cycle progression.
Materials:
-
Cells treated with PHB1 ligand or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Prohibitin 1 has unequivocally emerged as a multifaceted and druggable target with significant therapeutic potential across a spectrum of diseases. The development of small molecule ligands that can modulate PHB1's activity has opened new avenues for therapeutic intervention, particularly in oncology. The data summarized in this guide highlight the potent in vitro and in vivo efficacy of compounds like fluorizoline and rocaglamide.
Future research should focus on several key areas:
-
Elucidation of Ligand Specificity and Mechanism: A deeper understanding of how different ligands selectively modulate the diverse functions of PHB1 in different cellular compartments is crucial for developing therapies with improved efficacy and reduced off-target effects.
-
Development of Novel PHB1 Ligands: Continued drug discovery efforts are needed to identify and optimize novel PHB1 ligands with improved pharmacological properties.
-
Clinical Translation: While preclinical data are promising, the translation of these findings into clinical applications is the ultimate goal. As of now, there are no PHB1-targeting drugs that have been explicitly reported in late-stage clinical trials, highlighting the need for further investigation to bridge this gap.
References
- 1. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Prohibitins in Aging and Therapeutic Potential Against Age-Related Diseases [frontiersin.org]
- 9. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PHB1 to inhibit castration-resistant prostate cancer progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
Prohibitin 1 (PHB1): A Multifaceted Regulator of Cell Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prohibitin 1 (PHB1), a highly conserved and ubiquitously expressed protein, has emerged as a critical regulator of fundamental cellular processes, most notably cell survival and apoptosis. Its diverse functions are intricately linked to its subcellular localization, where it acts as a mitochondrial chaperone, a nuclear transcriptional co-regulator, and a plasma membrane-associated signaling scaffold. This technical guide provides a comprehensive overview of the multifaceted roles of PHB1 in cell survival, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and offering detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target PHB1-mediated pathways.
Introduction
Prohibitin 1 (PHB1) and its homolog Prohibitin 2 (PHB2) form a ring-like heterodimeric complex that is essential for cellular homeostasis.[1] Initially identified as a negative regulator of cell proliferation, the role of PHB1 in cell fate is now understood to be context-dependent, with its subcellular distribution dictating its pro-survival or pro-apoptotic functions.[1][2] This guide will delve into the distinct roles of PHB1 in different cellular compartments and its interplay with critical signaling networks that govern cell survival.
Subcellular Localization and Function in Cell Survival
PHB1's influence on cell survival is dictated by its presence in three primary cellular compartments: the mitochondria, the nucleus, and the plasma membrane.[1][3]
Mitochondrial PHB1: Guardian of Mitochondrial Integrity
The majority of cellular PHB1 resides in the inner mitochondrial membrane, where it forms a large complex with PHB2.[4][5] This complex is crucial for maintaining mitochondrial integrity and function, which are central to cell survival.
-
Mitochondrial Chaperone: The PHB complex acts as a chaperone, stabilizing newly synthesized mitochondrial proteins and protecting against oxidative stress.[6][7] This function is critical for the proper assembly and function of the electron transport chain complexes.[8]
-
Regulation of Apoptosis: Mitochondrial PHB1 plays a significant anti-apoptotic role.[1] Overexpression of PHB1 has been shown to prevent the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[7] Conversely, knockdown of PHB1/2 enhances sensitivity to ROS-induced cell death.[6] The PHB complex helps maintain the mitochondrial membrane potential, thereby inhibiting the activation of caspases.[1][5]
Nuclear PHB1: A Transcriptional Co-regulator
In the nucleus, PHB1 interacts with various transcription factors to modulate the expression of genes involved in cell cycle progression and apoptosis.[1][4]
-
Interaction with p53: PHB1 can bind to the tumor suppressor protein p53 and enhance its transcriptional activity, leading to the upregulation of pro-apoptotic genes like Bax.[3][9] This interaction can promote apoptosis in certain cancer cells.[3]
-
Regulation of E2F1: PHB1 can also repress the activity of the E2F1 transcription factor, a key regulator of cell cycle progression.[4][9] By inhibiting E2F1, PHB1 can contribute to cell cycle arrest.
Plasma Membrane PHB1: A Signaling Scaffold
A pool of PHB1 is localized to the plasma membrane, where it participates in signal transduction pathways that promote cell survival and proliferation.[1]
-
Raf-MEK-ERK Pathway: PHB1 is required for the plasma membrane association of C-Raf and the subsequent activation of the Raf-MEK-ERK signaling cascade.[1][10] This pathway is a major driver of cell proliferation and survival.[10]
-
PI3K/Akt Pathway: Phosphorylation of PHB1 on the plasma membrane can activate the PI3K/Akt pathway, another critical pro-survival signaling route.[6][11]
PHB1 in Key Cell Survival Signaling Pathways
PHB1 is a pivotal node in several major signaling pathways that determine cell fate.
The Raf-MEK-ERK Pathway
PHB1 acts as a scaffold protein essential for the activation of the Raf-MEK-ERK pathway at the plasma membrane.[10] The interaction between PHB1 and C-Raf is a prerequisite for Ras-mediated Raf activation, which in turn initiates the downstream signaling cascade promoting cell proliferation and survival.[12] Disruption of the PHB1-cRaf interaction has been shown to decrease the viability of cancer cells.[6]
The PI3K/Akt Pathway
PHB1 is implicated in the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and proliferation.[11][13] In some contexts, PHB1/PHB2 downregulation has been shown to inhibit the PI3K/Akt/mTOR pathway.[11][14] The interaction of PHB1 with AKT in mitochondria has also been reported to be crucial for certain cellular functions.[15][16]
The p53-Mediated Mitochondrial Pathway
In the nucleus, PHB1 can act as a tumor suppressor by modulating the p53 pathway.[3] Overexpression of PHB1 can induce p53 expression, leading to the upregulation of the pro-apoptotic protein Bax.[3][17] This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[3][17]
Quantitative Data on PHB1's Role in Cell Survival
The following tables summarize quantitative findings from various studies on the impact of PHB1 modulation on cell survival and apoptosis.
Table 1: Effect of PHB1 Overexpression on Apoptosis
| Cell Line | Treatment/Condition | Apoptosis Rate (Control) | Apoptosis Rate (PHB1 Overexpression) | Fold Change | Reference |
| HepG2 | Transfection with pEGFP-PHB1 for 48h | 3.65% ± 0.85% | 15.41% ± 1.06% | ~4.2 | [3][17][18] |
| SMMC-7721 | Transfection with pEGFP-PHB1 | Not specified | Significantly increased | - | [3][17] |
Table 2: Effect of PHB1 Knockdown on Cell Viability and Apoptosis
| Cell Line | Treatment/Condition | Outcome Measure | Effect of PHB1 Knockdown | Reference |
| Kit225 | H₂O₂ treatment (3, 6, 12 hr) | Cell Viability | Decreased to 78%, 58%, and 45% of control | [6] |
| Mes-Sa | Paclitaxel treatment | Cell Viability | Increased cell killing | [19][20] |
| Endothelial Cells | RNAi-mediated knockdown | Cell Proliferation | Decreased | [8] |
| HepG2 | shRNA-PHB1 | Apoptosis Rate | Decreased (6.41% ± 0.36% vs 7.65% ± 0.55% in control) | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of PHB1 in cell survival.
Immunoprecipitation (IP) to Study PHB1 Interactions
This protocol is designed to isolate PHB1 and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PHB1 antibody (e.g., Cell Signaling Technology #2426)[21]
-
Protein A/G-conjugated magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Antibody Incubation: Pre-clear the lysate by incubating with beads alone. Then, incubate the pre-cleared lysate with the anti-PHB1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be directly eluted in SDS-PAGE sample buffer by boiling.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired compounds or perform genetic manipulations (e.g., PHB1 overexpression or knockdown). Include appropriate controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
Prohibitin 1 is a pleiotropic protein with a complex and context-dependent role in cell survival. Its subcellular localization is a key determinant of its function, acting as a pro-survival factor in the mitochondria and at the plasma membrane, while potentially promoting apoptosis through its interactions in the nucleus. The intricate involvement of PHB1 in critical signaling pathways such as the Raf-MEK-ERK, PI3K/Akt, and p53 pathways highlights its significance as a potential therapeutic target in various diseases, including cancer and neurodegenerative disorders.
Future research should focus on further elucidating the mechanisms that regulate the subcellular trafficking of PHB1, as this appears to be a critical control point for its diverse functions. Developing strategies to selectively modulate the activity of PHB1 in specific cellular compartments could offer novel therapeutic avenues for diseases characterized by aberrant cell survival and apoptosis. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to further explore the multifaceted world of Prohibitin 1.
References
- 1. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear partitioning of Prohibitin 1 inhibits Wnt/β-catenin-dependent intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The PHB1/2 phosphocomplex is required for mitochondrial homeostasis and survival of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin-1 maintains the angiogenic capacity of endothelial cells by regulating mitochondrial function and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Prohibitins in Aging and Therapeutic Potential Against Age-Related Diseases [frontiersin.org]
- 10. Prohibitins Role in Cellular Survival Through Ras-Raf-MEK-Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PHB1/PHB2 suppresses atherosclerotic plaque formation by interrupting PI3K/AKT/mTOR signaling | PLOS One [journals.plos.org]
- 12. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PHB1/PHB2 suppresses atherosclerotic plaque formation by interrupting PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PHB1/PHB2 suppresses atherosclerotic plaque formation by interrupting PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prohibitin (PHB) interacts with AKT in mitochondria to coordinately modulate sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Prohibitin 1 regulates tumor cell apoptosis via the interaction with X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PHB1 Antibody | Cell Signaling Technology [cellsignal.com]
Prohibitin 2 (PHB2) and its Ligand Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin 2 (PHB2), a highly conserved 37 kDa protein, is a critical regulator of a multitude of cellular processes.[1] Localized primarily in the inner mitochondrial membrane, PHB2 also resides in the nucleus, cytoplasm, and on the plasma membrane, where it participates in cell cycle regulation, apoptosis, mitophagy, and signal transduction.[1][2] Its multifaceted nature and involvement in various pathological conditions, including cancer, metabolic disorders, and neurodegenerative diseases, have positioned PHB2 as a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the known interactions between PHB2 and its ligands, summarizing quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
PHB2-Ligand Interactions: Quantitative Data
The direct interaction of small molecules and proteins with PHB2 is a key area of research for developing novel therapeutics. While a comprehensive database of binding affinities is still emerging, several ligands have been identified to directly bind to PHB2. The following tables summarize the available quantitative data for these interactions.
| Ligand/Binding Partner | Interaction Type | Method | Quantitative Data | Cell Line/System | Reference |
| Rocaglamides | Direct Binding | Affinity Chromatography | Not specified in abstract | Cancer cell lines | [3] |
| Fluorizoline (B607481) | Direct Binding | Not specified in abstract | Not specified in abstract | Cancer cell lines | [4][5][6] |
| Xanthohumol | Direct Binding | Not specified in abstract | Not specified in abstract | Breast cancer cells | [7][8] |
| LC3 | Protein-Protein | Co-Immunoprecipitation | Not specified in abstract | HeLa/Parkin cells | [9] |
| γ-Glutamylcyclotransferase (GGCT) | Protein-Protein | Co-Immunoprecipitation | Not specified in abstract | MCF7 breast cancer cells | [4] |
| Estrogen Receptor α (ERα) | Protein-Protein | Not specified | Not specified in abstract | Breast cancer cells | [7] |
| Brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 3 (BIG3) | Protein-Protein | Not specified | Not specified in abstract | Breast cancer cells | [7] |
Note: The search for precise binding constants (Kd, Ki, IC50) for direct PHB2-ligand interactions is ongoing. The table will be updated as more specific quantitative data becomes available through further literature review.
Key Signaling Pathways Involving PHB2
PHB2 is a crucial node in several signaling pathways, modulating cellular responses to various stimuli. The following diagrams, generated using the DOT language, illustrate some of the key pathways where PHB2 and its ligands play a significant role.
PHB2 in Mitophagy
PHB2 acts as a receptor on the inner mitochondrial membrane for mitophagy, the selective degradation of damaged mitochondria. Upon mitochondrial depolarization, PHB2 is exposed and binds to LC3 on the autophagosome, leading to the engulfment and clearance of the mitochondrion.
Inhibition of Raf-MEK-ERK Pathway by Rocaglamides
The natural compounds, rocaglamides, exert their anti-cancer effects by directly targeting PHB1 and PHB2. This binding event disrupts the interaction between PHB and CRaf, a key kinase in the Raf-MEK-ERK signaling cascade, leading to the inhibition of this pro-proliferative pathway.[3]
Regulation of p21 Expression by Fluorizoline
The synthetic compound fluorizoline has been shown to bind to PHB1 and PHB2.[4][6] This interaction is proposed to inhibit the interaction between PHB2 and γ-glutamylcyclotransferase (GGCT) and reduce the nuclear localization of PHB2, which in turn leads to the induction of the cell cycle inhibitor p21.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PHB2-ligand interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.[1][10][11][12][13]
Workflow:
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
-
Pre-clearing (Optional):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for a short period.
-
Centrifuge and collect the supernatant.[13]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for a few hours at 4°C to capture the antibody-protein complexes.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential prey proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a ligand with its protein target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14][15][16][17]
Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells with the ligand of interest or a vehicle control for a defined period.[15]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).[14]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[16]
-
-
Separation:
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated (aggregated) proteins.[15]
-
-
Quantification:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.[16]
-
Conclusion
Prohibitin 2 is a protein of significant interest in cell biology and drug discovery due to its diverse functions and association with various diseases. Understanding its interactions with both protein partners and small molecule ligands is crucial for elucidating its biological roles and for the rational design of therapeutic interventions. This guide has provided a summary of the current knowledge on PHB2-ligand interactions, including available quantitative data, key signaling pathways, and detailed experimental protocols. As research in this field progresses, a more comprehensive understanding of the PHB2 interactome will undoubtedly emerge, paving the way for the development of novel and targeted therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorizoline Blocks the Interaction between Prohibitin-2 and γ-Glutamylcyclotransferase and Induces p21Waf1/Cip1 Expression in MCF7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prohibitin 2 Is an Inner Mitochondrial Membrane Mitophagy Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
The Ras-Raf-MEK-ERK Pathway and Prohibitin Ligands: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Prohibitins (PHB1 and PHB2) are highly conserved scaffold proteins that have emerged as key regulators of this pathway, specifically at the level of Raf activation. This technical guide provides an in-depth overview of the Ras-Raf-MEK-ERK pathway, the role of prohibitins as regulatory components, and the therapeutic potential of prohibitin-binding ligands. We present a summary of available quantitative data for prohibitin ligands, detailed experimental protocols for studying their effects, and visualizations of the key signaling events and experimental workflows.
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that relays extracellular signals to the nucleus, culminating in the regulation of gene expression.[1][2][3][4] The core components of this pathway are:
-
Ras: A family of small GTPases (H-Ras, K-Ras, and N-Ras) that act as molecular switches.[1] Upon stimulation by growth factors, Ras is activated by exchanging GDP for GTP.[1]
-
Raf: A family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) that are direct downstream effectors of Ras.[1] Activated Ras recruits Raf to the cell membrane, leading to its activation.[1]
-
MEK (MAPK/ERK Kinase): A dual-specificity kinase that is phosphorylated and activated by Raf.[1]
-
ERK (Extracellular signal-Regulated Kinase): The final kinase in the cascade, activated by MEK phosphorylation.[1] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors.[1]
Mutations in Ras and B-Raf are frequently found in human cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[2]
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of prohibitin ligands.
Prohibitin: A Scaffold Protein in Ras Signaling
Prohibitins (PHB1 and PHB2) are multifunctional proteins primarily located in the inner mitochondrial membrane, but also found in the nucleus and at the plasma membrane.[5][6][7] They form a ring-like heterodimeric complex.[2] In the context of the Ras-Raf-MEK-ERK pathway, prohibitins act as crucial scaffold proteins, facilitating the activation of C-Raf by Ras at the plasma membrane.[8][9][10] Prohibitin is indispensable for the membrane targeting and subsequent activation of C-Raf by Ras.[8][10] The direct interaction between prohibitin and C-Raf is a prerequisite for C-Raf activation.[8][10] In the absence of prohibitin, C-Raf fails to interact with activated Ras, thereby blocking downstream signaling.[8][10]
Prohibitin Ligands as Therapeutic Agents
Given the essential role of the prohibitin-Raf interaction in activating the Ras-Raf-MEK-ERK pathway, small molecules that disrupt this interaction are of significant therapeutic interest. Several classes of prohibitin-binding ligands have been identified, with rocaglamides and fluorizoline (B607481) being the most extensively studied.
Rocaglamides
Rocaglamides are a class of natural products that exhibit potent anticancer activity at nanomolar concentrations.[11] They directly bind to both PHB1 and PHB2.[11] This binding event prevents the interaction between prohibitin and C-Raf, which in turn inhibits C-Raf activation and blocks the entire Raf-MEK-ERK signaling cascade.[11][12]
Fluorizoline
Fluorizoline is a synthetic small molecule that selectively binds to PHB1 and PHB2.[13] This interaction is necessary for its pro-apoptotic effects in cancer cells.[6][13] While the precise mechanism of how fluorizoline binding to prohibitins leads to apoptosis is still under investigation, it is known to induce the upregulation of the pro-apoptotic protein NOXA.[13]
Quantitative Data on Prohibitin Ligands
The following table summarizes the available quantitative and qualitative data on the activity of key prohibitin ligands.
| Ligand Class | Specific Ligand | Target(s) | Potency/Affinity | Effect on Ras-Raf-MEK-ERK Pathway | Reference(s) |
| Rocaglamides | Rocaglamide (B1679497) A | PHB1, PHB2 | Nanomolar concentrations | Inhibits C-Raf activation by preventing its interaction with prohibitin | [11][12] |
| Thiazolines | Fluorizoline | PHB1, PHB2 | Low micromolar concentrations | Induces apoptosis; downstream effects on the pathway are under investigation | [6][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction between prohibitins and the Ras-Raf-MEK-ERK pathway, and to evaluate the efficacy of prohibitin ligands.
Co-Immunoprecipitation (Co-IP) of Prohibitin and C-Raf
This protocol is designed to demonstrate the in-cell interaction between prohibitin and C-Raf and its disruption by prohibitin ligands.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibodies: anti-Prohibitin (for immunoprecipitation), anti-C-Raf (for western blot), and appropriate secondary antibodies
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Prohibitin ligand (e.g., Rocaglamide) or vehicle control (e.g., DMSO)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the prohibitin ligand or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-prohibitin antibody overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-C-Raf antibody. A decrease in the C-Raf band in the ligand-treated sample compared to the control indicates disruption of the prohibitin-C-Raf interaction.
Caption: Workflow for Co-Immunoprecipitation of Prohibitin and C-Raf.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the activity of the Ras-Raf-MEK-ERK pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells with the prohibitin ligand or vehicle, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
In Vitro MEK/ERK Kinase Assay
This protocol measures the enzymatic activity of MEK or ERK in vitro to directly assess the inhibitory effect of prohibitin ligands on the kinase cascade.
Materials:
-
Recombinant active MEK1 and inactive ERK2 (for MEK assay) or recombinant active ERK2 and a suitable substrate like myelin basic protein (MBP) (for ERK assay)
-
Kinase assay buffer
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or components for luminescence-based assays)
-
Prohibitin ligand or vehicle control
-
Method for detection (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for ADP-Glo™ type assays)
Procedure (General):
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the prohibitin ligand at various concentrations or the vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or boiling in sample buffer).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using the chosen detection method. A decrease in substrate phosphorylation in the presence of the ligand indicates inhibition of the kinase activity.
Conclusion and Future Directions
Prohibitins have emerged as critical regulators of the Ras-Raf-MEK-ERK signaling pathway, offering a novel and promising target for anticancer drug development. Prohibitin-binding ligands, such as rocaglamides, have demonstrated potent inhibition of this pathway by disrupting the crucial interaction between prohibitin and C-Raf. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including the determination of their precise binding affinities and the exploration of their efficacy in various cancer models. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of prohibitins in cell signaling and to advance the development of next-generation targeted cancer therapies. Additionally, the ongoing clinical trials for compounds targeting the RAS pathway underscore the importance of continued research in this area.[14][15][16]
References
- 1. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin is required for Ras-induced Raf-MEK-ERK activation and epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prohibitins Role in Cellular Survival Through Ras-Raf-MEK-Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity analysis correlating Ras/Raf interaction in vitro to Raf activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechdaily.com [scitechdaily.com]
- 15. bioengineer.org [bioengineer.org]
- 16. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
Modulating NF-κB Signaling Through Prohibitin Ligands: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway by prohibitin (PHB) and its ligands. Tailored for researchers, scientists, and drug development professionals, this document details the intricate molecular interactions, presents key quantitative data, outlines experimental methodologies, and visualizes the complex signaling cascades.
Introduction to NF-κB Signaling and Prohibitin's Role
The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] The canonical NF-κB pathway is held in an inactive state in the cytoplasm through the binding of inhibitory IκB proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes. An alternative, non-canonical pathway also exists, which is dependent on NF-κB-inducing kinase (NIK) and IKKα.[2][3]
Prohibitins (PHB1 and PHB2) are highly conserved proteins that form a ring-like structure in the inner mitochondrial membrane but are also found in other cellular compartments, including the nucleus and the plasma membrane.[4][5] Emerging evidence suggests that prohibitins act as scaffold proteins, playing a crucial role in various signaling pathways, including the NF-κB cascade.[4] Prohibitin 1 (PHB1) has been shown to interact with components of the IKK complex, thereby influencing the phosphorylation of IκBα and the subsequent activation of NF-κB.[6] This modulatory role makes prohibitins and their ligands attractive targets for therapeutic intervention in diseases characterized by dysregulated NF-κB signaling, such as chronic inflammatory disorders and cancer.
Quantitative Data on Prohibitin Ligand Activity
Several small molecules, known as prohibitin ligands, have been identified to modulate NF-κB signaling. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following tables summarize the quantitative data for some of these ligands.
| Ligand | Assay Type | Cell Line | Stimulus | IC50 / EC50 | Reference |
| Rocaglamide-A | NF-κB Luciferase Reporter | C2C12 | TNF-α (10 ng/ml) | ~30-50 nM | [7] |
| Rocaglamide | NF-κB Luciferase Reporter | Jurkat T cells | PMA/TNF-α | Nanomolar range | [8][9] |
| Fluorizoline (B607481) | Apoptosis Induction (Cell Viability) | Chronic Lymphocytic Leukemia (CLL) cells | - | EC50: 4-9 µM | [10] |
| Compound 51 | NF-κB Luciferase Reporter | RAW264.7 | LPS | IC50: 172.2 ± 11.4 nM | [11] |
| Ginsenoside Rd | NF-κB Luciferase Reporter | HepG2 | TNF-α | IC50: 12.05 ± 0.82 μM | [3] |
| QNZ (EVP4593) | NF-κB Activation | Jurkat T cells | - | IC50: 11 nM | [3] |
| JSH-23 | NF-κB Transcriptional Activity | RAW 264.7 | LPS | IC50: 7.1 μM | [3] |
| TPCA-1 | IKK-2 Inhibition (cell-free) | - | - | IC50: 17.9 nM | [3] |
| SC75741 | NF-κB Inhibition | - | - | EC50: 200 nM | [3] |
Table 1: Inhibitory concentrations of various prohibitin ligands and NF-κB inhibitors.
| Cytokine | Cell Line | Treatment | Concentration | Fold Change in mRNA Expression | Reference |
| TNF-α | Macrophages | 7-KC | - | ~2.5-fold induction | [12] |
| IL-6 | Macrophages | 7-KC | - | ~30-fold induction | [12] |
Table 2: Effect of prohibitin-modulating compounds on NF-κB target gene expression.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions within the NF-κB pathway and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).
Canonical NF-κB signaling pathway and points of modulation by prohibitin ligands.
Non-canonical NF-κB signaling pathway.
General experimental workflow for studying NF-κB modulation by prohibitin ligands.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the modulation of NF-κB signaling by prohibitin ligands.
Co-Immunoprecipitation (Co-IP) for Prohibitin-IKK Interaction
This protocol is designed to determine the physical interaction between prohibitin and components of the IKK complex.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors)
-
Antibody against prohibitin or an IKK subunit (e.g., IKKβ)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer without detergents)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the prohibitin ligand and/or NF-κB stimulus as required.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-prohibitin) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes.
-
Pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., IKKβ) and the immunoprecipitated protein (prohibitin).
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to prohibitin ligands.[13][14][15]
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
Prohibitin ligand and NF-κB stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the prohibitin ligand.
-
Pre-incubate with the ligand for a specified time (e.g., 1-2 hours).
-
Add the NF-κB stimulus (e.g., TNF-α) to the appropriate wells. Include vehicle-only and stimulus-only controls.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Measure firefly luciferase activity using a luminometer.
-
Add the stop and glo reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the appropriate controls.
-
Chromatin Immunoprecipitation (ChIP) Assay for p65 Binding
This protocol determines the in vivo binding of the NF-κB p65 subunit to the promoter regions of its target genes.[1][8][9]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-p65 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting a known NF-κB binding site and a negative control region
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with the prohibitin ligand and/or NF-κB stimulus.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
Harvest and wash the cells.
-
Lyse the cells and then the nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-p65 antibody or control IgG overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA corresponding to specific NF-κB target gene promoters using quantitative PCR (qPCR).
-
Calculate the enrichment of the target promoter region relative to the input and the negative control IgG.
-
Conclusion
The modulation of NF-κB signaling through prohibitin ligands represents a promising avenue for the development of novel therapeutics for a range of diseases. This technical guide provides a foundational understanding of the underlying molecular mechanisms, key quantitative data for a selection of prohibitin ligands, and detailed experimental protocols to facilitate further research in this area. The provided diagrams offer a visual framework for the complex signaling pathways and experimental workflows. It is anticipated that continued investigation into the intricate interplay between prohibitins and the NF-κB pathway will unveil new therapeutic targets and strategies.
References
- 1. goldbio.com [goldbio.com]
- 2. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Mitochondrial Scaffolds by Prohibitin Complexes: Insight into a Role of the Coiled-Coil Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. medchemexpress.com [medchemexpress.com]
The Interplay of Prohibitin and the Wnt Signaling Pathway: A Technical Guide for Researchers
Abstract
The Wnt signaling pathway is a critical regulator of cellular proliferation, differentiation, and embryogenesis. Its dysregulation is a hallmark of numerous cancers, making it a key target for therapeutic development. Prohibitin (PHB1), a highly conserved protein with pleiotropic cellular functions, has emerged as a significant modulator of Wnt/β-catenin signaling. This technical guide provides an in-depth analysis of the molecular interactions between prohibitin and the Wnt pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. Evidence indicates that nuclear Prohibitin 1 acts as a tumor suppressor by negatively regulating the Wnt/β-catenin pathway, primarily through the upregulation of AXIN1, a scaffold protein in the β-catenin destruction complex. Conversely, loss of PHB1 is associated with the activation of Wnt signaling. Furthermore, a feedback loop exists wherein β-catenin can directly regulate the transcription of the PHB gene. This guide will delve into the mechanistic details of this interaction and provide the necessary tools to investigate it further.
Introduction to the Wnt Signaling Pathway and Prohibitin
The Wnt signaling pathway is a complex network of proteins that plays a crucial role in intercellular communication. The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, including c-Myc and Cyclin D1, which promote cell proliferation.[1][2]
Prohibitin (PHB1) is a ubiquitously expressed protein found in various cellular compartments, including the mitochondria, nucleus, and plasma membrane, where it is involved in a multitude of cellular processes such as cell cycle regulation, apoptosis, and signal transduction.[3] Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a pro-oncogenic factor.[4] Recent studies have illuminated a critical role for PHB1 in the negative regulation of the Wnt/β-catenin signaling pathway, particularly in the context of colorectal and liver cancers.[5][6]
The Core Interaction: Prohibitin as a Negative Regulator of Wnt/β-catenin Signaling
The primary mechanism by which Prohibitin 1 inhibits Wnt/β-catenin signaling is through its influence on the stability of the β-catenin destruction complex. Nuclear PHB1 has been shown to increase the expression of AXIN1, a crucial scaffold protein of this complex.[6] Elevated levels of Axin1 enhance the efficiency of β-catenin phosphorylation and subsequent degradation, thereby suppressing Wnt-mediated transcription.
Conversely, the loss of PHB1 leads to a decrease in AXIN1 expression, resulting in the stabilization and nuclear accumulation of β-catenin and the activation of Wnt target genes.[6] This has been observed in Phb1 knockout mice, which exhibit an upregulation of multiple Wnt ligands in the liver.[5]
Furthermore, a regulatory feedback loop has been identified where β-catenin itself can directly bind to the promoter of the PHB gene, suggesting that the Wnt pathway can influence the expression of its own regulator.[7][8] This intricate relationship highlights the complexity of the signaling network and presents multiple points for potential therapeutic intervention.
Quantitative Data on the Wnt-Prohibitin Interaction
The following tables summarize key quantitative data from studies investigating the interplay between prohibitin and the Wnt signaling pathway.
| Parameter | Model System | Fold Change | Reference |
| Wnt7a mRNA expression | Phb1 knockout mouse liver | 79-fold increase | [5] |
| Wnt10a mRNA expression | Phb1 knockout mouse liver | 12-fold increase | [5] |
| Wnt16 mRNA expression | Phb1 knockout mouse liver | 48-fold increase | [5] |
| TCF promoter activity | PHB1-silenced HepG2 cells | 3-fold increase | [5] |
| GSK3β (Ser9) phosphorylation | PHB1-silenced HepG2 cells | 3-fold increase | [5] |
| AKT (Ser473) phosphorylation | PHB1-silenced HepG2 cells | 50% increase | [5] |
| PHB transcription | LiCl-treated Raji cells | ~2-fold increase | [7] |
| Table 1: Prohibitin Loss and Wnt Pathway Activation |
| Parameter | Model System | Change | Reference |
| TCF promoter activity | PHB1-overexpressing HepG2 cells | 60% decrease | [5] |
| Table 2: Prohibitin Overexpression and Wnt Pathway Inhibition |
| Compound | Target Interaction | IC50 / Ki | Reference |
| Compound 41 | β-catenin/BCL9 | IC50: 0.72 μM | [[“]] |
| Parent Compound | β-catenin/BCL9 | Ki: 2.4 ± 1.1 μM | [10] |
| Mouse Wnt3a | TCF/LEF Reporter | EC50: ~27 ng/ml | [11] |
| Table 3: Inhibitors and Modulators of the Wnt/β-catenin Pathway |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway and Prohibitin 1 interaction.
References
- 1. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Wnt Reporter Activity Assay [bio-protocol.org]
- 4. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prohibitin 1 Acts As a Negative Regulator of Wingless/Integrated‐Beta‐Catenin Signaling in Murine Liver and Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear partitioning of Prohibitin 1 inhibits Wnt/β-catenin-dependent intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 8. β-catenin induces expression of prohibitin gene in acute leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. moffitt.org [moffitt.org]
- 11. resources.amsbio.com [resources.amsbio.com]
Prohibitin Ligands: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prohibitins (PHBs) are highly conserved scaffold proteins primarily located in the inner mitochondrial membrane, where they play a crucial role in maintaining mitochondrial integrity, regulating cellular signaling pathways, and protecting against oxidative stress. Their multifaceted functions have positioned them as a promising therapeutic target for a range of diseases, including neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease, as well as Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the current landscape of prohibitin ligands and their evaluation in various neurodegenerative disease models. It consolidates quantitative data on their efficacy, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to Prohibitins and Their Role in Neurodegeneration
Prohibitins, comprising PHB1 and PHB2, form a ring-like complex in the inner mitochondrial membrane. This complex is essential for maintaining mitochondrial architecture, stabilizing respiratory chain supercomplexes, and regulating mitochondrial biogenesis and mitophagy.[1][2] Dysfunction of these processes is a well-established hallmark of neurodegenerative diseases, leading to increased oxidative stress, energy deficits, and ultimately, neuronal cell death.[3]
Prohibitin expression has been shown to be altered in the brains of patients with neurodegenerative diseases. For instance, decreased PHB levels have been observed in the substantia nigra of Parkinson's disease patients.[1] Conversely, upregulation of prohibitin has demonstrated neuroprotective effects in various models of neuronal injury, including ischemia, by reducing the production of reactive oxygen species (ROS) and preserving mitochondrial function.[4][5][6][7] These findings underscore the therapeutic potential of modulating prohibitin activity through small molecule ligands.
Prohibitin Ligands and Their Mechanisms of Action
Several classes of small molecules have been identified as prohibitin ligands, with the most extensively studied being the flavaglines.
Flavaglines (Rocaglates): This class of natural products, including rocaglamide (B1679497) and its synthetic derivatives like FL3 and IMD-026259, have demonstrated potent neuroprotective properties.[8][9] Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways. Flavaglines have been shown to inhibit the Ras-Raf-MEK-ERK signaling cascade, a pathway often dysregulated in cancer but also implicated in neuronal survival.[8] They also exhibit anti-inflammatory effects by inhibiting NF-κB signaling and can modulate mitophagy through the PINK1/Parkin pathway.[8] Notably, the synthetic flavagline IMD-026259 has been specifically developed for the treatment of Parkinson's disease, highlighting the therapeutic promise of this class of compounds.[8]
Fluorizoline: This synthetic compound binds to both PHB1 and PHB2 and has been primarily studied in the context of cancer for its pro-apoptotic effects.[10] Its mechanism involves the upregulation of the pro-apoptotic proteins NOXA and BIM. While its direct neuroprotective effects in neurodegenerative models are less explored, its ability to modulate prohibitin function warrants further investigation in this context.
Quantitative Efficacy of Prohibitin Ligands in Neurodegenerative Disease Models
The following tables summarize the available quantitative data on the efficacy of prohibitin ligands in various in vitro and in vivo models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of Prohibitin Ligands in Neuronal Cell Models
| Ligand | Cell Model | Disease Model | Concentration | Outcome Measure | Result | Reference(s) |
| Andrographolide | SH-SY5Y cells | Parkinson's Disease (MPP+ induced) | 0.5 - 2.5 µM | Cell Viability (MTT assay) | Dose-dependent increase in cell viability, with significant protection at 1.5 µM. | [11] |
| Chebulagic Acid | SH-SY5Y cells | Parkinson's Disease (MPP+ induced) | 3.13 - 25 µM | Cell Viability (MTT assay) | Dose-dependent neuroprotection, with significant effects at 12.5 µM and 25 µM. | [12] |
| Donepezil (B133215) | Primary cortical neurons | Excitotoxicity (NMDA-induced) | 0.1 - 10 µM | LDH Release | Concentration-dependent decrease in LDH release, with 43.8% reduction at 1 µM. | [13] |
Table 2: In Vivo Efficacy of Prohibitin Ligands in Animal Models
| Ligand | Animal Model | Disease Model | Dosing Regimen | Outcome Measure | Result | Reference(s) |
| Selegiline (B1681611) | C57BL/6 mice | Parkinson's Disease (MPTP-induced) | 3 mg/kg/day, p.o. | Striatal Dopamine (B1211576) Levels | Attenuated the MPTP-induced reduction in dopamine, DOPAC, and HVA. | [4] |
| Pramipexole | C57BL/6 mice | Parkinson's Disease (MPTP-induced) | 3 mg/kg/day, p.o. | Striatal Dopamine Levels | Attenuated the MPTP-induced reduction in dopamine. | [4] |
| Anatabine | P301S tau transgenic mice | Tauopathy | Chronic oral treatment | Motor Performance (Rotarod) | Improved rotarod performance and reduced incidence of paralysis. | [14] |
| Quercetagitrin | P301S-tau transgenic mice | Tauopathy | Oral administration | Cognitive Function | Restored cognitive deficits. | [15] |
| Phloroglucinol | 5XFAD mice | Alzheimer's Disease | Hippocampal injection | Cognitive Function (T-maze) | Ameliorated the reduction in spontaneous alternation performance. | [16] |
| Riluzole | 5XFAD mice | Alzheimer's Disease | Treatment | Cognitive Function (Y-maze) | Significantly ameliorated memory impairment. | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of prohibitin ligands in neurodegenerative disease models.
In Vitro Neuroprotection Assay in SH-SY5Y Cells (MPP+ Model of Parkinson's Disease)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with the prohibitin ligand (e.g., Chebulagic Acid at 3.13, 6.25, 12.5, and 25 µM) for 2 hours.[12]
-
Induction of Toxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is added to the culture medium at a final concentration of 600 µM for 48 hours to induce neuronal cell death.[12]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.[12]
In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are used.
-
Drug Administration: A prohibitin ligand or vehicle is administered orally (p.o.) daily for a predefined period (e.g., 18 days).[4] For example, selegiline is administered at a dose of 3 mg/kg/day.[4]
-
Induction of Parkinsonism: Mice are injected intraperitoneally (i.p.) with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.[1][4]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity, respectively.[4][5][18][19]
-
Neurochemical Analysis: Following the behavioral tests, mice are euthanized, and the striatum is dissected. Levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC).[4]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[1]
In Vivo Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are used.
-
Drug Administration: The prohibitin ligand or vehicle is administered, for example, via oral gavage, for a specified duration (e.g., 3 months).[20][21][22][23]
-
Behavioral Assessment: Cognitive function is evaluated using tests such as the Y-maze or T-maze to assess spatial working memory and the Morris water maze to assess spatial learning and memory.[16][17]
-
Histopathological Analysis: Brain tissue is analyzed for amyloid plaque burden using immunohistochemistry with antibodies against Aβ40 and Aβ42. Thioflavin-S staining can be used to visualize dense-core plaques.[24]
-
Biochemical Analysis: Levels of soluble and insoluble Aβ peptides in the brain can be quantified by ELISA. Levels of phosphorylated Tau can be assessed by Western blotting.[15]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of prohibitin ligands are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Prohibitin-Mediated Neuroprotective Signaling Pathways
Caption: Prohibitin ligand binding modulates multiple neuroprotective pathways.
Experimental Workflow for In Vivo Testing of Prohibitin Ligands
Caption: Workflow for preclinical evaluation of prohibitin ligands.
Prohibitin's Role in Mitophagy via the PINK1/Parkin Pathway
Caption: Prohibitin modulates PINK1/Parkin-mediated mitophagy.
Conclusion and Future Directions
Prohibitin ligands, particularly flavaglines, represent a promising therapeutic avenue for the treatment of neurodegenerative diseases. Their ability to modulate multiple key pathways involved in neuronal survival, mitochondrial function, and neuroinflammation provides a strong rationale for their continued development. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers to design and execute robust preclinical studies.
Future research should focus on:
-
Expanding the chemical space: The development of novel, highly specific, and brain-penetrant prohibitin ligands is crucial.
-
In-depth mechanistic studies: Further elucidation of the precise molecular mechanisms by which these ligands exert their neuroprotective effects will aid in target validation and biomarker development.
-
Evaluation in a broader range of models: Testing the efficacy of promising ligands in other neurodegenerative disease models, such as those for Huntington's disease and ALS, is warranted.
-
Combination therapies: Investigating the synergistic effects of prohibitin ligands with other neuroprotective agents could lead to more effective treatment strategies.
By addressing these key areas, the full therapeutic potential of targeting prohibitins for the treatment of devastating neurodegenerative diseases can be realized.
References
- 1. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rocaglates as dual-targeting agents for experimental cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of donepezil in primary-cultured rat cortical neurons exposed to N-methyl-d-aspartate (NMDA) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quercetagitrin Inhibits Tau Accumulation and Reverses Neuroinflammation and Cognitive Deficits in P301S-Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phloroglucinol Attenuates the Cognitive Deficits of the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Researchers [rodentmda.ch]
- 24. dash.harvard.edu [dash.harvard.edu]
Methodological & Application
Prohibitin Ligand 1 In Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo studies utilizing Prohibitin Ligand 1 (PL1), also known as Prohibitin 1 (PHB1), in various mouse models. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed application notes, experimental protocols, and a summary of quantitative data from preclinical studies. Prohibitin ligands, such as the flavaglines rocaglamide (B1679497) and its synthetic analog FL3, have demonstrated significant therapeutic potential in oncology and cardioprotection.
Application Notes
Prohibitin 1 is a highly conserved intracellular protein with diverse functions in cell cycle regulation, apoptosis, and mitochondrial integrity. Its dysregulation is implicated in various diseases, including cancer and cardiac ailments. Small molecule ligands targeting PHB1 have emerged as promising therapeutic agents. In vivo studies in mice have been instrumental in validating the therapeutic efficacy and elucidating the mechanisms of action of these compounds.
Key applications of this compound in vivo studies in mice include:
-
Oncology: Investigating the anti-tumor effects of PHB1 ligands in various cancer models, including melanoma, urothelial carcinoma, and non-small cell lung cancer. These studies often involve xenograft models where human cancer cells are implanted into immunodeficient mice. The primary endpoints are typically tumor growth inhibition, induction of apoptosis, and reversal of drug resistance.
-
Cardioprotection: Assessing the protective effects of PHB1 ligands against chemotherapy-induced cardiotoxicity. A common model involves the administration of doxorubicin (B1662922), a potent anti-cancer drug with known cardiotoxic side effects, to mice. The efficacy of the PHB1 ligand is evaluated by monitoring survival rates and cardiac function.
-
Inflammatory Diseases: While not the primary focus of this document, it is worth noting that PHB1 modulation has been studied in mouse models of colitis, demonstrating its role in mitigating inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound in mice.
| Ligand | Cancer Type | Mouse Model | Dosing Regimen | Outcome | Reference |
| Rocaglamide A | Melanoma (Vemurafenib-resistant) | Human Melanoma Xenograft | Not specified | Reversed vemurafenib (B611658) resistance | [1] |
| FL3 | Urothelial Carcinoma | T24 Human Bladder Cancer Xenograft | Not specified | Inhibited tumor proliferation and growth | [2][3] |
| FL3 | Non-Small Cell Lung Cancer | Not specified | Not specified | No in vivo data available from searches | |
| Rocaglamide (Roc) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Orthotopic MPNST CDX | 4mg/kg IP or 1.2mg/kg oral gavage (MTD) | Potent anti-tumor effects | [4] |
Table 1: Anti-Cancer Efficacy of Prohibitin Ligands in Mouse Models
| Ligand | Condition | Mouse Model | Dosing Regimen | Outcome | Reference |
| FL3 | Doxorubicin-induced Cardiotoxicity | Acute cardiotoxicity model | Not specified | Increased survival rate from 31% (untreated) to 56% (treated) | [1][5] |
Table 2: Cardioprotective Effects of Prohibitin Ligand FL3 in a Mouse Model
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this document.
Human Melanoma Xenograft Model for Evaluating Rocaglamide A
-
Objective: To assess the efficacy of Rocaglamide A in overcoming vemurafenib resistance in a human melanoma xenograft mouse model.
-
Cell Line: A vemurafenib-resistant human melanoma cell line overexpressing CRAF.[1]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice).
-
Tumor Implantation:
-
Culture the melanoma cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Rocaglamide A (dosage and route to be determined by preliminary studies) and/or vemurafenib to the respective treatment groups. The control group receives a vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Urothelial Carcinoma Xenograft Model for Evaluating FL3
-
Objective: To determine the in vivo anti-tumor activity of the synthetic flavagline FL3 against urothelial carcinoma.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation:
-
Culture T24 cells as per standard protocols.
-
Prepare a cell suspension for subcutaneous injection as described in the melanoma model protocol.
-
-
Treatment Protocol:
-
When tumors are established, randomize mice into treatment (FL3) and control (vehicle) groups.
-
Administer FL3 at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume and weight.
-
Assess cell proliferation and apoptosis within the tumors using techniques like Ki-67 and TUNEL staining, respectively.
-
Doxorubicin-Induced Cardiotoxicity Model for Evaluating FL3
-
Objective: To evaluate the cardioprotective effect of FL3 against doxorubicin-induced toxicity.
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Treatment Protocol:
-
Administer doxorubicin to induce acute cardiotoxicity. The dosage and schedule should be based on established protocols to achieve significant cardiac damage without causing rapid lethality.
-
Administer FL3 to the treatment group, either prior to, concurrently with, or after doxorubicin administration. The control group receives doxorubicin and a vehicle.
-
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prohibitin Ligand 1 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin (PHB) is a highly conserved protein that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, apoptosis, mitochondrial biogenesis, and signal transduction.[1][2] It functions as a scaffold protein, interacting with a variety of signaling molecules to modulate their activity.[3] The diverse functions of prohibitin are dependent on its subcellular localization, with distinct roles in the mitochondria, nucleus, and plasma membrane. Due to its involvement in critical cellular pathways, prohibitin has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4]
Prohibitin ligand 1 is a small molecule designed to interact with and modulate the function of prohibitin. Understanding the dose-dependent effects of this ligand is a critical step in preclinical drug development. This document provides detailed application notes and protocols for conducting a dose-response curve analysis of this compound to determine its potency, efficacy, and potential therapeutic window. The primary methods described herein focus on cell viability and apoptosis assays, which are fundamental in assessing the cytotoxic and pro-apoptotic potential of novel compounds.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cell Viability Data (MTT Assay)
| This compound Concentration (µM) | Absorbance (OD 570 nm) - Replicate 1 | Absorbance (OD 570 nm) - Replicate 2 | Absorbance (OD 570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0 |
| 0.1 | 1.201 | 1.235 | 1.218 | 1.218 | 0.017 | 95.8 |
| 1 | 1.053 | 1.089 | 1.072 | 1.071 | 0.018 | 84.3 |
| 10 | 0.632 | 0.655 | 0.641 | 0.643 | 0.012 | 50.6 |
| 50 | 0.315 | 0.328 | 0.321 | 0.321 | 0.007 | 25.3 |
| 100 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 | 12.7 |
Table 2: Apoptosis Data (Flow Cytometry with Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) - Replicate 1 | % Early Apoptotic Cells (Annexin V+/PI-) - Replicate 2 | % Early Apoptotic Cells (Annexin V+/PI-) - Replicate 3 | Mean % Early Apoptotic Cells | Standard Deviation | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 5.2 | 5.5 | 5.3 | 5.3 | 0.15 | 2.1 |
| 0.1 | 8.7 | 9.1 | 8.9 | 8.9 | 0.20 | 3.5 |
| 1 | 15.4 | 16.1 | 15.8 | 15.8 | 0.35 | 5.8 |
| 10 | 35.2 | 36.5 | 35.8 | 35.8 | 0.65 | 12.4 |
| 50 | 55.9 | 57.1 | 56.5 | 56.5 | 0.60 | 25.7 |
| 100 | 68.3 | 69.8 | 69.1 | 69.1 | 0.75 | 38.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in response to varying concentrations of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HepG2, SMMC-7721)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest ligand concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the ligand or controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for another 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the ligand that inhibits cell viability by 50%) using a sigmoidal dose-response curve fitting model.[5]
-
Protocol 2: Apoptosis Assessment using Flow Cytometry
This protocol details the quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human cancer cell line (e.g., HepG2, SMMC-7721)[1]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 48 hours.[6]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. For suspension cells, pellet by centrifugation.[7]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Plot the percentage of apoptotic cells (early + late) against the this compound concentration.
-
Mandatory Visualization
Caption: this compound Signaling Pathways.
Caption: Dose-Response Experimental Workflow.
References
- 1. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitin‐1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Prohibitin Ligand Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Prohibitin (PHB) ligands, focusing on treatment duration and methodologies for assessing their therapeutic potential. The information is collated from various preclinical studies and is intended to guide the design of future experiments.
Introduction to Prohibitin Ligands
Prohibitins (PHB1 and PHB2) are highly conserved proteins involved in a multitude of cellular processes, including cell proliferation, apoptosis, and mitochondrial function.[1][2][3] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2][3] Several classes of small molecules that bind to prohibitins have been identified, with flavaglines (e.g., rocaglamide (B1679497) and silvestrol) and fluorizoline (B607481) being among the most studied.[4][5][6] These ligands modulate prohibitin function and associated signaling pathways, primarily the Ras/Raf/MEK/ERK pathway, to exert their anti-cancer effects.[4][7][8]
Optimal Treatment Duration: A Data-Driven Summary
The optimal treatment duration for prohibitin ligands is highly dependent on the specific compound, the experimental model (in vitro vs. in vivo), and the intended biological endpoint. The following tables summarize quantitative data from preclinical studies on prominent prohibitin ligands.
In Vitro Treatment Parameters
| Ligand | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects | Reference(s) |
| Rocaglamide | PC3, MDA-MB-231, HeLa, Lung cancer cell lines | 15 - 200 nM | 24 - 72 hours | Inhibition of cell migration, invasion, and proliferation; induction of apoptosis.[9][10] | [9][10] |
| Silvestrol (B610840) | Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), LNCaP, Hepatocellular Carcinoma (HCC) cells, Acute Myeloid Leukemia (AML) | 30 - 240 nM | 6 - 72 hours | Inhibition of colony formation, induction of apoptosis, reduction in Mcl-1 expression.[11][12][13][14] | [11][12][13][14] |
| Fluorizoline | Chronic Lymphocytic Leukemia (CLL), HeLa, various cancer cell lines | 2 - 10 µM | 2 - 72 hours | Induction of apoptosis, decrease in cell viability, changes in mitochondrial morphology.[15][16][17] | [15][16][17] |
In Vivo Treatment Parameters
| Ligand | Animal Model | Dosage | Administration Route | Treatment Duration/Schedule | Observed Effects | Reference(s) |
| Rocaglamide | Mouse pancreatic cancer model, MPNST xenograft | 1.2 - 4 mg/kg | Intraperitoneal (IP) or Oral | Every other day for 4 weeks | Reduction in tumor metastasis, increased lifespan.[9][18] | [9][18] |
| Silvestrol | Eμ-Tcl-1 transgenic mice (CLL model), 697 xenograft SCID mice (ALL model), HCC xenograft, MV4-11 leukemia-engrafted mice | 0.4 - 2.5 mg/kg | Intraperitoneal (IP) | Daily for 5 days for 2 weeks; or until endpoints met | B-cell reduction, extended survival.[11][12][14][19] | [11][12][14][19] |
| Fluorizoline | Murine CLL model | 15 mg/kg | Intraperitoneal (IP) | Three times a week for 5 weeks | Failed to control leukemia development in this model.[16] | [16] |
Signaling Pathways and Mechanism of Action
Prohibitin ligands, particularly flavaglines, exert their effects through a dual mechanism. They bind to prohibitins, disrupting their interaction with C-RAF and thereby inhibiting the Ras/Raf/MEK/ERK signaling pathway.[4][7] Additionally, rocaglamides like silvestrol can directly inhibit translation initiation by targeting the RNA helicase eIF4A.[20][21] Fluorizoline's pro-apoptotic effects are linked to the upregulation of the BH3-only protein NOXA.[15][22]
Signaling Pathway Diagrams
Caption: Prohibitin ligand signaling pathways.
Experimental Protocols
The following are generalized protocols derived from published studies. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a prohibitin ligand on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Prohibitin ligand (e.g., Rocaglamide, Silvestrol, Fluorizoline) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the prohibitin ligand in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the prohibitin ligand at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[23]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by a prohibitin ligand.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Prohibitin ligand
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the prohibitin ligand at the desired concentration and for the specified duration.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of a prohibitin ligand on key proteins in a signaling pathway (e.g., Ras/Raf/MEK/ERK).
Materials:
-
Cancer cell line
-
Prohibitin ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the prohibitin ligand as desired.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of a prohibitin ligand in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Prohibitin ligand formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the prohibitin ligand or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection daily or every other day).[11][18]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
References
- 1. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitin: a potential target for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Prohibitins in Aging and Therapeutic Potential Against Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of the Translation Inhibitor Silvestrol in Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 15. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prohibitin Ligand 1 (Flavaglines) in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin 1 (PHB1) is a highly conserved scaffold protein implicated in a multitude of cellular processes, including signal transduction, mitochondrial integrity, cell proliferation, and apoptosis. Its diverse roles make it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. This document provides detailed application notes and protocols for the use of Prohibitin ligand 1, specifically focusing on the well-characterized flavagline family of natural products, such as rocaglamide (B1679497) and silvestrol (B610840), in primary cell culture settings.
Flavaglines are potent bioactive compounds that have been shown to selectively induce apoptosis in cancer cells while exhibiting cytoprotective effects in some normal primary cells.[1][2][3] Their primary mechanism of action involves the inhibition of protein synthesis by targeting the translation initiation factor eIF4A, which is often dysregulated in cancer.[2][4] Additionally, flavaglines modulate key signaling pathways by binding to prohibitins, affecting cascades such as the Ras/MEK/ERK and p53 pathways.[1][5] These application notes will guide researchers in utilizing these compounds to investigate cellular mechanisms and assess their therapeutic potential in primary cell models.
Data Presentation
Table 1: Effects of Rocaglamide on Primary Acute Myeloid Leukemia (AML) Cells
| Parameter | Cell Type | Concentration | Incubation Time | Result | Reference |
| Viability | Primary human AML CD34+ cells | 10 - 100 nM | 48 hours | Significant decrease in viability | [6] |
| Apoptosis | Primary human AML cells | 40 nM | 48 hours | Significant increase in Annexin V+ cells | [6] |
| Engraftment | Primary human AML cells | 40 nM | 48 hours (in vitro) | Strongly impaired xenograft engraftment in NSG mice | [6] |
Table 2: Effects of Silvestrol on Primary Acute Myeloid Leukemia (AML) Cells
| Parameter | Cell Type | IC50 | Incubation Time | Result | Reference |
| Viability | Primary AML blasts (FLT3-wt) | ~12 nM | Not specified | Dose-dependent decrease in viability | [7] |
| Viability | Primary AML blasts (FLT3-ITD) | ~5 nM | Not specified | Dose-dependent decrease in viability | [7] |
| Apoptosis | Primary AML blasts | Not specified | Not specified | ~4-fold increase in apoptosis | [7] |
| Colony Formation | Primary AML blasts | Not specified | Not specified | 100% inhibition | [7] |
Signaling Pathways and Experimental Workflow Visualization
Caption: General workflow for studying the effects of flavaglines in primary cell culture.
Caption: Key signaling pathways modulated by flavaglines.
Experimental Protocols
Preparation of Flavagline Stock Solutions
Rocaglamide and silvestrol are typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Reagents and Materials:
-
Rocaglamide or Silvestrol powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution of rocaglamide (MW: ~535.5 g/mol ), dissolve 5.35 mg of rocaglamide in 1 mL of DMSO.[8]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Reagents and Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
96-well flat-bottom cell culture plates
-
Flavagline (rocaglamide or silvestrol) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed primary cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the flavagline in complete culture medium from the stock solution. Final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest flavagline concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the flavagline or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol for Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Primary cells treated with flavagline as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), sterile, Ca²⁺/Mg²⁺ free
-
Flow cytometer
-
-
Procedure:
-
Culture and treat primary cells with the desired concentrations of flavagline in 6-well plates for the appropriate duration (e.g., 48 hours).[6]
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (if adherent) or centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Protocol for Western Blot Analysis of Signaling Proteins
This protocol is for assessing changes in the expression and phosphorylation of key proteins in signaling pathways affected by flavaglines.
-
Reagents and Materials:
-
Primary cells treated with flavagline
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed and treat primary cells in 6-well or 10 cm plates with flavagline for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavaglines: potent anticancer drugs that target prohibitins and the helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prohibitin Ligand 1 (PL1) Treatment in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prohibitins (PHBs) are highly conserved scaffold proteins involved in a myriad of cellular processes, including cell proliferation, apoptosis, and signal transduction.[1] Their dysregulation is implicated in various diseases, including cancer, making them an attractive therapeutic target. Prohibitin ligand 1 (PL1) and its analogs, such as rocaglamide (B1679497) and FL3, are small molecules that bind to prohibitins and modulate their activity.[1] These compounds have demonstrated potent anti-cancer effects in preclinical studies by interfering with critical signaling pathways, such as the Ras/C-RAF/MEK/ERK and PI3K/AKT pathways, and by inducing apoptosis.[1][2]
These application notes provide an overview of the use of prohibitin ligands in xenograft models of cancer, including detailed protocols for in vivo studies and endpoint analyses.
Data Presentation
Table 1: Efficacy of Rocaglamide in a Hepatocellular Carcinoma (Huh-7) Xenograft Model
| Treatment Group | Mean Tumor Volume (% of Control) | Notes |
| Vehicle Control | 100% | - |
| Rocaglamide | ~45% ± 12% | Treatment was well-tolerated with no significant reduction in body weight.[3] |
Table 2: Efficacy of Rocaglamide in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
| Time Point | Vehicle Control (Tumor Volume mm³) | Rocaglamide (1.5 mg/kg) (Tumor Volume mm³) |
| Day 0 | ~100 | ~100 |
| Day 7 | ~250 | ~150 |
| Day 14 | ~600 | ~250 |
| Day 21 | ~1200 | ~400 |
| Day 28 | ~2000 | ~600 |
| Data is approximate and extrapolated from graphical representations in the source material.[3] |
Table 3: Induction of Apoptosis by Rocaglamide in Hepatocellular Carcinoma Xenografts
| Staining Method | Vehicle Control (% Positive Cells) | Rocaglamide (% Positive Cells) |
| TUNEL | ~5% | ~25% |
| Cleaved Caspase-3 | ~3% | ~20% |
| Data is approximate and extrapolated from graphical representations in the source material.[1] |
Signaling Pathways
Prohibitin ligands, such as rocaglamide, exert their anti-cancer effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the C-RAF/MEK/ERK pathway.[1][2] Rocaglamide binds to prohibitins, which disrupts the interaction between PHB and C-RAF at the cell membrane, leading to the inactivation of this oncogenic signaling cascade.[4]
Caption: this compound inhibits the C-RAF/MEK/ERK signaling pathway.
Experimental Protocols
Xenograft Model Establishment and Treatment
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a prohibitin ligand.
Caption: Workflow for a prohibitin ligand xenograft study.
Materials:
-
Cancer cell line (e.g., Huh-7, ST8814-Luc, patient-derived cells)
-
Immunocompromised mice (e.g., SCID, BALB/c nude)
-
Matrigel
-
Phosphate-Buffered Saline (PBS)
-
Prohibitin Ligand (e.g., Rocaglamide)
-
Vehicle (e.g., 30% hydroxypropyl-β-cyclodextrin, olive oil)[3]
Procedure:
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of Matrigel and PBS at a concentration of 5 x 10^6 cells/100 µL.[3]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week.[5][6] For luciferase-expressing cells, tumor growth can be monitored via bioluminescent imaging (BLI).[7]
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Monitoring During Treatment: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for Western blot analysis.
Apoptosis Assay (TUNEL Staining)
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.
-
Counterstain the sections (e.g., with Hematoxylin).
-
Mount the slides and visualize under a microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting cells in multiple high-power fields.
Western Blot Analysis for Signaling Pathway Modulation
Materials:
-
Frozen tumor tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents. The protocols and data presented here provide a framework for evaluating the in vivo efficacy and mechanism of action of these compounds in xenograft models. These studies are crucial for the preclinical development of prohibitin-targeting therapies for cancer treatment.
References
- 1. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitins Role in Cellular Survival Through Ras-Raf-MEK-Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing STAT3 Activation with Prohibitin Ligand FL3
References
- 1. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Confocal Microscopy for Determining the Subcellular Localization of a Novel Prohibitin Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohibitin (PHB) is a highly conserved protein that is ubiquitously expressed in eukaryotic cells and plays a critical role in a multitude of cellular processes.[1][2] Its diverse functions are intimately linked to its subcellular localization, with well-documented roles in the mitochondria, nucleus, and at the plasma membrane.[2][3][4] In mitochondria, PHB acts as a chaperone, maintaining mitochondrial integrity and function.[5][6] In the nucleus, it is involved in transcriptional regulation, while at the plasma membrane, it participates in cell signaling events.[3][4]
Given its involvement in key signaling pathways such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways, which are often dysregulated in cancer and other diseases, Prohibitin has emerged as a promising therapeutic target.[7][8][9] The development of ligands that can modulate Prohibitin's function is an active area of research. Understanding the subcellular distribution of these ligands and their effect on Prohibitin localization is crucial for elucidating their mechanism of action and for the development of targeted therapies.
This application note provides a detailed protocol for utilizing confocal microscopy to determine the subcellular localization of a novel hypothetical Prohibitin ligand, "PL1," designed to interfere with the Prohibitin-Raf interaction. The described methods will enable researchers to visualize and quantify the distribution of PL1 and its co-localization with Prohibitin in different cellular compartments.
Key Concepts & Signaling Pathways
Prohibitin is a key player in multiple signaling cascades that are fundamental to cell proliferation, survival, and differentiation. Two of the most well-characterized pathways are:
-
The Ras-Raf-MEK-ERK Pathway: This pathway is a central signaling cascade that relays extracellular signals to the nucleus, leading to changes in gene expression and cell cycle progression. Prohibitin has been shown to be essential for the activation of Raf by Ras at the cell membrane.[10] Ligands that disrupt the Prohibitin-Raf interaction could therefore inhibit this pathway, offering a potential therapeutic strategy for cancers driven by Ras or Raf mutations.
-
The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Prohibitin has been shown to interact with Akt in the mitochondria, influencing cellular metabolism and survival.[7][8][9]
The subcellular localization of Prohibitin and its ligands is therefore a critical determinant of their function and their impact on these signaling pathways.
Experimental Protocols
This section outlines the detailed methodologies for investigating the subcellular localization of the hypothetical Prohibitin ligand, PL1.
Cell Culture and Treatment
-
Cell Line Selection: Human cervical cancer (HeLa) cells are a suitable model as they are commonly used in cell biology and have been shown to express Prohibitin.
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: For immunofluorescence, seed HeLa cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
PL1 Treatment: Prepare a stock solution of PL1 in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Treat the cells for the desired time points (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) in all experiments.
Immunofluorescence Staining
This protocol describes a standard indirect immunofluorescence procedure.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibodies:
-
Rabbit anti-Prohibitin antibody
-
Mouse anti-PL1 antibody (assuming a specific antibody to the ligand is available)
-
Chicken anti-TOM20 antibody (Mitochondrial marker)
-
-
Secondary Antibodies (Alexa Fluor-conjugated):
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 568)
-
Goat anti-Chicken IgG (e.g., Alexa Fluor 647)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges of the coverslips with nail polish.
-
Storage: Store the slides at 4°C in the dark until imaging.
Confocal Microscopy and Image Acquisition
-
Microscope: Use a laser scanning confocal microscope equipped with appropriate lasers for the chosen fluorophores (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488, 561 nm for Alexa Fluor 568, and 640 nm for Alexa Fluor 647).
-
Objective: Use a 63x or 100x oil immersion objective for high-resolution imaging.
-
Image Acquisition Settings:
-
Acquire images sequentially to minimize bleed-through between channels.
-
Set the pinhole to 1 Airy unit to ensure optimal confocality.
-
Optimize laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation.
-
Acquire z-stacks to capture the three-dimensional distribution of the signals.
-
For quantitative analysis, ensure that all images are acquired using the exact same settings.
-
Data Presentation and Analysis
Quantitative Analysis of Subcellular Localization
To quantify the subcellular distribution of Prohibitin and PL1, image analysis software with co-localization analysis capabilities (e.g., ImageJ/Fiji with the Coloc 2 plugin, or commercial software) should be used.
Table 1: Quantitative Analysis of Prohibitin Subcellular Localization in HeLa Cells. This table provides an example of how to present quantitative data on the subcellular distribution of Prohibitin. A study on ARPE-19 cells showed that 60-80% of prohibitin was localized in the mitochondrial membrane pellet.[11]
| Cellular Compartment | Percentage of Total Prohibitin Signal (%) | Standard Deviation |
| Mitochondria | 75 | ± 5 |
| Nucleus | 15 | ± 3 |
| Cytoplasm (non-mitochondrial) | 10 | ± 2 |
Co-localization Analysis
Pearson's Correlation Coefficient (PCC) is a commonly used statistical measure to quantify the degree of co-localization between two fluorescent signals. A PCC value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.
Table 2: Co-localization of PL1 with Prohibitin and Mitochondrial Marker. This table illustrates how to present the results of the co-localization analysis.
| Co-localization Pair | Pearson's Correlation Coefficient (PCC) | Standard Deviation |
| PL1 and Prohibitin | 0.85 | ± 0.07 |
| PL1 and TOM20 | 0.82 | ± 0.08 |
| Prohibitin and TOM20 | 0.88 | ± 0.05 |
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving Prohibitin and the potential point of intervention for the hypothetical ligand PL1.
References
- 1. Differential expression and subcellular localization of Prohibitin 1 are related to tumorigenesis and progression of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prohibitin, an antiproliferative protein, is localized to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular distribution of prohibitin 1 in rat liver during liver regeneration and its cellular implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prohibitin (PHB) interacts with AKT in mitochondria to coordinately modulate sperm motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin (PHB) interacts with AKT in mitochondria to coordinately modulate sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Mitochondrial-Nuclear Communication by Prohibitin Shuttling Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Effects of Prohibitin Ligand 1 using the MTT Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the effect of Prohibitin Ligand 1 on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Prohibitin is a highly conserved protein implicated in various cellular processes, including cell cycle regulation and apoptosis.[1][2] This document is intended for researchers in cell biology, oncology, and drug development to evaluate the cytotoxic and anti-proliferative potential of compounds targeting the Prohibitin signaling pathway.
Introduction
Prohibitin (PHB) is a ubiquitously expressed protein that resides in multiple cellular compartments, including the mitochondria, nucleus, and plasma membrane, where it participates in the regulation of cell proliferation, apoptosis, and mitochondrial integrity.[2][3][4] Its role in cancer is complex, acting as a tumor suppressor in some contexts while being essential for the proliferation of other cancer cells.[5][6][7] This makes Prohibitin and its associated signaling pathways a compelling target for therapeutic development.[8]
This compound is a small molecule known to interact with Prohibitin and induce the phosphorylation of the pro-survival factor STAT3.[9] Understanding its impact on cell proliferation is crucial for elucidating its therapeutic potential.
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[10][11][12] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[10][13] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation.[13]
This application note details the experimental workflow for treating a cancer cell line with this compound and subsequently using the MTT assay to quantify its effects on cell proliferation.
Materials and Methods
Reagents and Equipment
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress)[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][13]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
Sterile pipette tips
-
Biological safety cabinet
Experimental Protocol
A detailed, step-by-step protocol for the MTT assay is provided below.
Day 1: Cell Seeding
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest ligand concentration) and a no-treatment control.
-
Incubate the plate for 48 hours.
Day 4: MTT Assay
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 4 hours at 37°C in the CO2 incubator.
-
Visually confirm the formation of purple formazan crystals in the wells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[10][13]
Data Analysis and Results
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results of a hypothetical experiment are presented in the table below.
| This compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.156 | 0.075 | 92.2% |
| 10 | 0.899 | 0.063 | 71.7% |
| 100 | 0.543 | 0.048 | 43.3% |
| 1000 | 0.211 | 0.032 | 16.8% |
These results indicate that this compound inhibits cell proliferation in a dose-dependent manner. The IC50 value, the concentration of the ligand that inhibits 50% of cell proliferation, can be determined by plotting the percentage of cell viability against the logarithm of the ligand concentration.
Visualizations
Experimental Workflow
References
- 1. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prohibitins Are Required for Cancer Cell Proliferation and Adhesion | PLOS One [journals.plos.org]
- 6. Prohibitins are required for cancer cell proliferation and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Prohibitin Ligand 1 Effects via siRNA Knockdown of PHB1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein implicated in a variety of critical cellular processes, including cell cycle regulation, apoptosis, and mitochondrial integrity.[1][2][3] Its diverse roles are dictated by its subcellular localization, being found in the mitochondria, nucleus, and plasma membrane.[1][2] At the plasma membrane, PHB1 acts as a crucial scaffold protein, particularly in the Ras-Raf-MEK-ERK signaling cascade, where it is required for the activation of C-Raf by Ras.[2][4] In the nucleus, it interacts with tumor suppressors like p53 and Retinoblastoma (Rb) to regulate transcription and suppress cell proliferation.[2][5] Given its central role in signaling pathways often dysregulated in cancer, PHB1 has emerged as a promising therapeutic target.[6][7] This document provides detailed protocols for utilizing small interfering RNA (siRNA) to knock down PHB1 expression, creating a robust model to investigate the mechanism of action of novel therapeutic compounds, such as a hypothetical "Prohibitin Ligand 1." By comparing the ligand's effects in PHB1-proficient and PHB1-deficient cells, researchers can determine if its therapeutic activity is target-specific.
Introduction: The Role of PHB1 in Cellular Signaling
PHB1 functions as a molecular scaffold, bringing together key components of signaling pathways to ensure efficient signal transduction.[6] Its involvement is particularly well-documented in two major pathways that control cell fate:
-
The Ras/Raf/MEK/ERK Pathway: This pathway is a cornerstone of cell proliferation and survival signaling.[8] Activated Ras recruits the kinase C-Raf (Raf-1) to the cell membrane, a critical step for C-Raf activation.[9] PHB1 is essential for this process, acting as an adapter that facilitates the Ras-C-Raf interaction.[4][10] Disruption of PHB1 can, therefore, inhibit this pro-survival pathway.
-
The p53 Tumor Suppressor Pathway: In the nucleus, PHB1 interacts directly with the p53 tumor suppressor protein.[5][6] This interaction enhances p53's transcriptional activity, promoting the expression of genes that lead to cell cycle arrest and apoptosis.[5] Consequently, nuclear PHB1 functions as a tumor suppressor.
The dual role of PHB1—promoting proliferation at the membrane while suppressing it in the nucleus—makes it a complex but compelling drug target. Small molecule ligands that can modulate PHB1 function hold significant therapeutic potential.[7]
Experimental Rationale and Workflow
The primary objective of this experimental design is to determine if the biological effects of a this compound are dependent on the presence of PHB1. siRNA-mediated knockdown provides a transient and specific method to deplete PHB1 protein levels. By treating both control cells (with normal PHB1 levels) and PHB1-knockdown cells with the ligand, a direct comparison of cellular responses can be made.
A typical experimental workflow is outlined below.
Caption: Experimental workflow for studying ligand effects post-siRNA knockdown.
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for PHB1 Knockdown
This protocol describes the transient transfection of cells with siRNA oligonucleotides to specifically silence the PHB1 gene. A non-targeting control siRNA (siControl) is used as a negative control.
Materials:
-
Target cells (e.g., HeLa, MCF-7, H460) in culture
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
PHB1-specific siRNA (siPHB1) and a non-targeting control siRNA (siControl), 20 µM stock solutions
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For a 6-well plate, seed approximately 2.5 x 10⁵ cells per well in 2 mL of complete growth medium.
-
siRNA-Lipofectamine Complex Preparation (per well): a. In a sterile microcentrifuge tube, dilute 1.5 µL of 20 µM siRNA stock (siPHB1 or siControl) into 250 µL of Opti-MEM™. Mix gently. This results in a final siRNA concentration of approximately 30 nM. b. In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Carefully add the 500 µL of siRNA-lipid complex dropwise to the corresponding well of the 6-well plate containing the cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding to validation or functional assays.[11]
Protocol 2: Validation of PHB1 Knockdown by Western Blot
This protocol is used to confirm the reduction of PHB1 protein levels following siRNA transfection.
Materials:
-
Transfected cells from Protocol 1
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE equipment (gels, running buffer)
-
Protein transfer system (PVDF membrane, transfer buffer)
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-PHB1 antibody (e.g., Cell Signaling Technology #2426)[12][13]
-
Loading Control Antibody: Mouse anti-β-Actin or anti-GAPDH antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Lysis: a. At 48 hours post-transfection, wash cells once with ice-cold PBS. b. Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration for all samples with RIPA buffer. b. Add 4x Laemmli Sample Buffer to a final concentration of 1x. For example, mix 15 µL of lysate (containing 20-30 µg protein) with 5 µL of 4x buffer. c. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel. Include a protein ladder. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[14]
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[14] b. Incubate the membrane with primary anti-PHB1 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.[12] c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash three times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane according to the manufacturer's protocol. b. Image the chemiluminescent signal. c. Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
Protocol 3: Cell Viability (MTS) Assay
This assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Transfected cells in 96-well plates (seeded at ~5,000 cells/well)
-
This compound at various concentrations
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Setup: Perform siRNA transfection in a 96-well plate format. At 24 hours post-transfection, the medium is replaced.
-
Treatment: Add fresh medium containing the desired concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate for an additional 24-48 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well containing 100 µL of medium.[15]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Analysis: Normalize the absorbance values to the vehicle-treated siControl group to determine the percent viability.
Protocol 4: Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected and treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvest: At the end of the treatment period (e.g., 24 hours), collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Cell Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. b. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. PHB1 silencing has been shown to sensitize cancer cells to apoptosis.[16][17]
Data Presentation and Interpretation
Quantitative data should be organized into tables for clear comparison between experimental groups. The following tables present hypothetical data from the described experiments.
Table 1: Validation of PHB1 Knockdown Efficiency
| Treatment Group | PHB1 mRNA Level (Relative to siControl) | PHB1 Protein Level (Relative to siControl) |
|---|---|---|
| siControl | 1.00 ± 0.09 | 1.00 ± 0.11 |
| siPHB1 | 0.18 ± 0.04 | 0.12 ± 0.05 |
Data are presented as mean ± SD. Protein levels are quantified by densitometry of Western blots and normalized to a loading control.
Table 2: Effect of PHB1 Knockdown and Ligand 1 on Cell Viability (%)
| Ligand 1 Conc. | siControl | siPHB1 |
|---|---|---|
| 0 nM (Vehicle) | 100.0 ± 5.2 | 85.3 ± 4.8 |
| 10 nM | 82.1 ± 6.1 | 84.5 ± 5.1 |
| 50 nM | 65.7 ± 4.9 | 86.1 ± 6.3 |
| 100 nM | 48.9 ± 5.5 | 85.8 ± 4.9 |
Cell viability was measured by MTS assay after 48h of ligand treatment and normalized to the vehicle-treated siControl group.
Table 3: Effect of PHB1 Knockdown and Ligand 1 on Apoptosis (%)
| Treatment Group | Ligand 1 (50 nM) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| siControl | - | 4.1 ± 0.8 | 2.5 ± 0.5 |
| siControl | + | 25.6 ± 2.1 | 10.3 ± 1.5 |
| siPHB1 | - | 8.9 ± 1.1 | 4.2 ± 0.7 |
| siPHB1 | + | 9.5 ± 1.3 | 4.8 ± 0.9 |
Apoptosis was measured by Annexin V/PI staining after 24h of ligand treatment.
Interpretation of Hypothetical Data:
-
Table 1 shows that the siRNA successfully knocked down PHB1 expression by over 80% at both the mRNA and protein levels.
-
Table 2 indicates that this compound reduces cell viability in a dose-dependent manner in control cells. However, in PHB1-knockdown cells, the ligand has a negligible effect on viability, which remains at the baseline level caused by PHB1 depletion alone.
-
Table 3 demonstrates that Ligand 1 induces significant apoptosis in control cells but fails to do so in PHB1-knockdown cells.
Key Signaling Pathways Involving PHB1
Visualizing the signaling context of PHB1 is crucial for understanding the potential impact of its knockdown or modulation by a ligand.
Caption: PHB1 as a scaffold in the pro-proliferative Ras/Raf/MEK/ERK pathway.
Caption: Nuclear PHB1 interacts with tumor suppressors p53 and Rb.
References
- 1. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Prohibitin"g CRAF/MAPK activation with rocaglamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prohibitin Ligands in Cell Death and Survival: Mode of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of prohibitin in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput RNAi screening in vitro: From cell lines to primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PHB1 Antibody (#2426) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. PHB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prohibitin 1 regulates tumor cell apoptosis via the interaction with X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.njit.edu [research.njit.edu]
Troubleshooting & Optimization
Technical Support Center: Prohibitin Ligand 1 Off-Target Effects Investigation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and investigating the potential off-target effects of Prohibitin ligand 1 (PHB1 ligand 1). The following resources provide guidance on experimental design, data interpretation, and solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Prohibitin 1 (PHB1) and what are its primary functions?
A1: Prohibitin 1 (PHB1) is a highly conserved and ubiquitously expressed protein with a molecular weight of approximately 30-32 kDa.[1][2] It is found in various cellular compartments, including the mitochondria, nucleus, and plasma membrane, where it performs diverse functions.[3][4] PHB1 is involved in essential cellular processes such as:
-
Cell cycle regulation and proliferation[3]
-
Transcriptional regulation in the nucleus, interacting with transcription factors like p53 and E2F1[5][6]
-
Signal transduction, playing a role in pathways like Ras/MAPK/ERK and PI3K/Akt[7]
Q2: Why is it critical to investigate the off-target effects of a PHB1 ligand?
A2: Investigating off-target effects is crucial for several reasons. Drug molecules often interact with multiple unintended cellular targets, which can lead to toxicity or unexpected pharmacological effects.[8] For a PHB1 ligand, this is particularly important because PHB1 itself is a pleiotropic protein involved in numerous critical signaling pathways.[7][9] Identifying off-target interactions helps to:
-
Accurately interpret experimental data and attribute observed phenotypes to the correct molecular mechanism.
-
Assess the safety and potential toxicity of the ligand for therapeutic development.[8]
-
Uncover novel therapeutic applications by identifying potentially beneficial off-target activities.[10]
Q3: What are the common experimental approaches to identify the off-target effects of PHB1 ligand 1?
A3: Several unbiased, proteome-wide methods can be employed to identify off-target interactions:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) use chemical probes to identify protein targets from complex cell lysates.[11]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®): These methods are based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein stability across the proteome in the presence of the ligand can identify targets.[12][13]
-
Kinome Profiling: Since many small molecules unintentionally inhibit kinases, screening the ligand against a large panel of kinases can identify off-target kinase activity.[14][15]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the ligand with the known consequences of PHB1 inhibition can reveal discrepancies that may point to off-target effects.[14]
-
Computational Approaches: In silico methods, including 2-D chemical similarity searches and machine learning, can predict potential off-target interactions based on the ligand's structure.[8][16]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at concentrations effective for PHB1 inhibition.
This is a common issue that may suggest either on-target effects that are more potent than anticipated or significant off-target toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Perform a proteome-wide off-target screening assay (e.g., TPP/CETSA®) to identify other proteins that bind to your ligand. 2. Conduct a kinome-wide selectivity screen to check for inhibition of essential kinases.[14] 3. Test a structurally different PHB1 ligand that has the same on-target activity. | 1. Identification of unintended protein targets that could mediate cytotoxicity. 2. Identification of off-target kinases that may be responsible for the toxic effects. 3. If cytotoxicity persists with a different ligand, it may be an on-target effect. If it is reduced, the original ligand likely has off-target toxicity. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve for both the intended biological effect and cytotoxicity using a sensitive cell viability assay (e.g., MTT, CellTiter-Glo). 2. Use a vehicle control to ensure the solvent is not contributing to toxicity. | 1. Determination of a therapeutic window where the on-target effect is observed without significant cytotoxicity. 2. Confirmation that the observed toxicity is due to the ligand itself. |
| Cell Line-Specific Effects | 1. Test your ligand in multiple cell lines with varying expression levels of PHB1 and potential off-targets. | 1. Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Inconsistent results or unexpected activation/inhibition of signaling pathways.
You observe changes in signaling pathways that are not known to be directly regulated by PHB1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition/Activation | 1. Perform a kinome screen to identify unintended kinase targets of your ligand.[15] 2. Use Western blotting to analyze the phosphorylation status of key proteins in the unexpected pathway and compare it to the known downstream targets of kinases identified in the screen. | 1. A list of potential off-target kinases. 2. Confirmation that the ligand is modulating the activity of an off-target kinase in your cellular model. |
| Activation of Compensatory Signaling Pathways | 1. Perform a time-course experiment using Western blotting to monitor the activation of known compensatory or feedback pathways in response to PHB1 inhibition. 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways.[14] | 1. A clearer understanding of the cellular response to your ligand over time. 2. More consistent and interpretable results by blocking cellular feedback mechanisms. |
| Ligand Instability | 1. Check the stability of your ligand under your specific experimental conditions (e.g., in cell culture media at 37°C) using techniques like HPLC-MS. | 1. Ensures that the observed effects are due to the intact ligand and not its degradation products. |
Quantitative Data Summary
The inhibitory concentrations (IC50) of a compound against its intended target and various off-targets are crucial for determining its selectivity. A highly selective compound will have a significantly lower IC50 for its on-target versus its off-targets. The table below provides an example of such data for Rocaglamide A, a known PHB1/2 ligand.
| Compound | On-Target | On-Target IC50 (nM) | Example Off-Target | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Rocaglamide A | PHB1/2-eIF4A | ~10 | C-RAF | >10,000 | >1,000 |
Note: Data is illustrative. Actual values should be determined experimentally or sourced from specific literature for the ligand .
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins to determine if a signaling pathway is activated or inhibited.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours if studying growth factor pathways.
-
Pre-treat cells with various concentrations of PHB1 ligand 1 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2 hours).[17]
-
Stimulate cells with the appropriate ligand (e.g., EGF for EGFR pathway, insulin (B600854) for PI3K/Akt pathway) for 15-30 minutes.[17]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[17]
-
-
Protein Quantification and Electrophoresis:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the protein of interest (e.g., p-Akt, p-ERK) and the total form of the protein.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: In Vitro Kinase Assay
This protocol directly measures the inhibitory activity of PHB1 ligand 1 on a purified kinase identified as a potential off-target.
-
Assay Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase.
-
Perform serial dilutions of PHB1 ligand 1 to create a range of concentrations.
-
Prepare a solution of the purified recombinant kinase and its specific substrate (peptide or protein).[17]
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction.
-
Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence-based assay like ADP-Glo™, fluorescence, or radioactivity).[15]
-
Plot the percentage of kinase activity against the ligand concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified overview of key PHB1 signaling pathways.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin-1 maintains the angiogenic capacity of endothelial cells by regulating mitochondrial function and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 13. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Prohibitin ligand 1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prohibitin Ligand 1 (PL1), with a primary focus on the well-characterized prohibitin-binding compound, Fluorizoline (B607481).
Frequently Asked Questions (FAQs)
Q1: What is Fluorizoline and what is its mechanism of action?
Fluorizoline is a synthetic, small-molecule compound that selectively binds to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2).[1] Prohibitins are scaffold proteins primarily located in the inner mitochondrial membrane, where they play roles in cell survival and proliferation.[2] By binding to prohibitins, Fluorizoline induces mitochondrial stress, leading to the activation of the Integrated Stress Response (ISR) and ultimately, apoptosis (programmed cell death) in a variety of cancer cells.[2][3] This pro-apoptotic effect is often mediated by the upregulation of the BH3-only protein NOXA.[4][5]
Q2: What is the recommended solvent for dissolving Fluorizoline?
The most common and recommended solvent for dissolving Fluorizoline for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[6] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[6]
Q3: How should I prepare stock solutions of Fluorizoline?
To prepare a stock solution, dissolve the powdered Fluorizoline in high-quality DMSO to the desired concentration. For example, a 10 mM stock solution is commonly used.[6] To aid dissolution, ultrasonic treatment may be necessary.[6]
Q4: What are the recommended storage conditions for Fluorizoline?
-
Solid Form: Store the powdered compound at 2-8°C for short-term storage or -20°C for long-term storage (up to 3 years).[7]
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (for up to 2 years) or -20°C (for up to 1 year).[6]
Q5: Is Fluorizoline soluble in aqueous buffers like PBS?
Fluorizoline has very low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). Its lipophilic character makes it prone to precipitation in aqueous solutions.[8] Therefore, it is not recommended to dissolve Fluorizoline directly in PBS or other aqueous buffers.
Q6: My Fluorizoline precipitated when I added it to my cell culture medium. What should I do?
Precipitation in aqueous media is a common issue with hydrophobic compounds like Fluorizoline. Here are some steps to mitigate this:
-
Stepwise Dilution: When diluting your DMSO stock solution into your cell culture medium, do it in a stepwise manner. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent toxicity and reduce the chances of precipitation.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the Fluorizoline solution can sometimes help maintain solubility.
-
Vortexing: Gently vortex or mix the medium immediately after adding the compound to ensure it is evenly dispersed.
Q7: How stable is Fluorizoline in cell culture medium?
The stability of Fluorizoline in cell culture medium over long incubation periods can be a concern. It is recommended to prepare fresh working solutions for each experiment. For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared Fluorizoline-containing medium at regular intervals if you suspect compound degradation or precipitation is affecting your results.
Troubleshooting Guide
Problem: I am observing inconsistent results in my cell viability assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding Fluorizoline. If precipitation is observed, refer to the FAQ on preventing precipitation (Q6). Consider using a lower final concentration of Fluorizoline if possible.
-
-
Possible Cause 2: Inaccurate Pipetting of Stock Solution.
-
Solution: Due to the small volumes, ensure your micropipettes are properly calibrated. When pipetting the viscous DMSO stock, do so slowly and ensure all the solution is dispensed into the medium.
-
-
Possible Cause 3: Cell Density.
-
Solution: Ensure you are seeding a consistent number of cells for each experiment, as the effective concentration of the compound can be influenced by cell density.
-
Problem: My Fluorizoline solution appears to have lost activity over time.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure your DMSO stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Do not store working dilutions in aqueous buffers for extended periods.
-
-
Possible Cause 2: Hydrolysis.
-
Solution: Although specific data is limited, compounds can be susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions from your frozen DMSO stock for each experiment.
-
Problem: I am observing high levels of cell death even at low concentrations of Fluorizoline.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to Fluorizoline.[9] It is advisable to perform a dose-response curve to determine the EC50 for your specific cell line.
-
Quantitative Data Presentation
Table 1: Solubility of Fluorizoline
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 50 mg/mL (138.05 mM) | Ultrasonic treatment may be required.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.90 mM) | Clear solution, suitable for in vivo studies.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.90 mM) | Suspended solution, requires sonication. For in vivo use.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.90 mM) | Suspended solution, requires sonication. For in vivo use.[6] |
| PBS (pH 7.4) | Very low | Prone to precipitation. |
Table 2: Cytotoxic Activity of Fluorizoline in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (24h) |
| Chronic Lymphocytic Leukemia (primary cells) | Leukemia | ~8.1 µM[9] |
| HL-60 | Acute Myeloid Leukemia | ~8 µM[10] |
| U-937 | Histiocytic Lymphoma | ~7 µM[10] |
| MEC-1 | Chronic Lymphocytic Leukemia | ~7.5 µM[8] |
| JVM-3 | Chronic Lymphocytic Leukemia | ~1.5 µM[8] |
Experimental Protocols
Protocol 1: Preparation of Fluorizoline Stock Solution
-
Materials:
-
Fluorizoline powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the Fluorizoline powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of Fluorizoline powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assay using Annexin V/Propidium Iodide Staining
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorizoline stock solution (in DMSO)
-
Annexin V-FITC/APC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Fluorizoline in complete cell culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and add the medium containing different concentrations of Fluorizoline or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC (or APC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol 3: Western Blot Analysis for ISR and Apoptosis Markers
-
Materials:
-
Cell lysate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-NOXA, anti-phospho-eIF2α, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with Fluorizoline or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them using cell lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Fluorizoline-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Assessing Fluorizoline Activity.
References
- 1. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOXA upregulation by the prohibitin-binding compound fluorizoline is transcriptionally regulated by integrated stress response-induced ATF3 and ATF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Prohibitin Ligand 1 (PHB1) Optimization for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Prohibitin ligand 1 (PHB1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prohibitin 1 (PHB1) and what is its function in cell culture?
A1: Prohibitin 1 (PHB1) is a highly conserved, multifunctional protein that is involved in various essential cellular processes.[1] Depending on its subcellular localization—in the mitochondria, nucleus, or plasma membrane—PHB1 can regulate cell proliferation, cell cycle, apoptosis, and mitochondrial integrity.[2][3] In cell culture, modulating PHB1 activity with specific ligands can be used to study these processes and to investigate the therapeutic potential of targeting PHB1 in diseases like cancer.
Q2: What are Prohibitin ligands and which types are commonly used?
A2: Prohibitin ligands are small molecules that bind to and modulate the function of prohibitins. The most extensively studied class of PHB1 ligands are flavaglines, which are natural compounds.[1][3] Rocaglamide (B1679497) and its synthetic analog FL3 are well-characterized flavaglines used in cancer research to inhibit the Raf-MEK-ERK signaling pathway by targeting PHB1 and PHB2.[3][4]
Q3: What is the recommended starting concentration for a PHB1 ligand in a new cell line?
A3: The optimal concentration of a PHB1 ligand is highly dependent on the specific compound, the cell type, and the desired experimental outcome. For initial experiments with flavaglines like rocaglamide or FL3, a concentration range in the low nanomolar (nM) spectrum is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does PHB1 modulation affect signaling pathways?
A4: PHB1 ligands, such as rocaglamides, can inhibit the Raf-MEK-ERK pathway by binding to PHB1 and PHB2, which prevents their interaction with c-Raf and subsequently inhibits c-Raf activation.[4][5] Additionally, overexpression of PHB1 has been shown to induce apoptosis through the p53-mediated mitochondrial pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | - Suboptimal Ligand Concentration: The concentration of the PHB1 ligand may be too low to elicit a response in the specific cell line being used.- Cell Line Insensitivity: The cell line may not be sensitive to PHB1 modulation.- Ligand Degradation: The PHB1 ligand may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM for flavaglines).- Review the literature to confirm that your cell line is an appropriate model for studying PHB1.- Prepare fresh working solutions from a new stock aliquot. Ensure stock solutions are stored at -80°C and protected from light and repeated freeze-thaw cycles. |
| High levels of cytotoxicity observed, even at low concentrations. | - Off-Target Effects: At higher concentrations, some PHB1 ligands can have off-target effects. For example, rocaglamide can inhibit protein synthesis at concentrations of 100 nM and higher.[6]- Solvent Toxicity: The solvent used to dissolve the ligand (e.g., DMSO) may be causing toxicity. | - Lower the concentration of the PHB1 ligand. For rocaglamide, concentrations below 30 nM are recommended to avoid significant inhibition of protein synthesis.[6]- Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | - Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.- Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.- Inconsistent Ligand Preparation: Variations in the preparation of ligand dilutions can lead to inconsistent final concentrations. | - Standardize your cell seeding protocol and ensure a uniform cell density across all wells and experiments.- Use cells within a consistent and low passage number range for all experiments.- Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. |
| Difficulty in detecting changes in signaling pathways (e.g., by Western Blot). | - Inappropriate Time Point: The time point chosen for analysis may be too early or too late to observe the peak effect on the signaling pathway.- Low Protein Expression: The target proteins in the signaling pathway may be expressed at low levels in your cell line.- Antibody Issues: The primary or secondary antibodies used for Western blotting may not be optimal. | - Perform a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation.- Ensure you are loading a sufficient amount of protein on your gel. You may need to enrich for your protein of interest through immunoprecipitation.- Validate your antibodies using positive and negative controls. |
Quantitative Data Summary
The following tables summarize reported concentrations of PHB1 ligands used in various cell culture experiments.
Table 1: Rocaglamide Concentrations and Effects
| Cell Line | Concentration Range | Observed Effect | Reference |
| PC3 (Prostate Cancer) | < 30 nM | Minimal effect on protein synthesis. | [6] |
| PC3 (Prostate Cancer) | 15 nM | No influence on ERK activity. | [6] |
| MDA-MB-231 (Breast Cancer) | 12.5 - 500 nM | Dose-dependent effects on cell viability and morphology. | [7] |
| Various Cancer Cell Lines | Nanomolar concentrations | Inhibition of proliferation. | [4] |
| HCT-116, ASPC-1, Calu-1 (KRAS mutated) | 6 - 20 nM (IC50) | Inhibition of cell growth. | [8] |
Table 2: FL3 (Synthetic Flavagline) Concentrations and Effects
| Cell Line | Concentration Range | Observed Effect | Reference |
| DLBCL Cell Lines (SUDHL4, SUDHL6, OCI-LY3, OCI-LY10, U2932) | 15 - 33 nM (GI50) | 50% growth inhibition after 72 hours. | [3] |
| Prostate Cancer Cell Lines (LNCaP, C4-2B, 22Rv1, PC-3) | Nanomolar concentrations | Therapeutic potential demonstrated. | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
PHB1 ligand stock solution (e.g., 10 mM Rocaglamide in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the PHB1 ligand in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PHB1 ligand. Include a vehicle control (medium with the same concentration of DMSO as the highest ligand concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
PHB1 ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the PHB1 ligand for the determined time period.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Rocaglamide inhibits the Raf-MEK-ERK signaling pathway.
Caption: PHB1 overexpression can induce apoptosis via p53.
Caption: Workflow for optimizing PHB1 ligand concentration.
References
- 1. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin (PHB) expression is associated with aggressiveness in DLBCL and flavagline-mediated inhibition of cytoplasmic PHB functions induces anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PHB1 to inhibit castration-resistant prostate cancer progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prohibitin Ligand 1 (PHB1) In Vivo Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prohibitin ligand 1 (PHB1) in in vivo models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of this compound (PHB1) and its ligands?
A1: The in vivo delivery of PHB1 and its ligands, which can range from proteins to small molecules, presents several challenges:
-
Poor Bioavailability: Like many peptides and small molecules, PHB1 ligands can suffer from low oral bioavailability due to degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[1][2][3][4]
-
Rapid Clearance: Peptides and small molecules are often subject to rapid clearance from the bloodstream by the kidneys and liver, leading to a short therapeutic window.[5]
-
Stability Issues: The stability of the ligand in circulation and within target tissues can be a concern, with susceptibility to enzymatic degradation.[1][5]
-
Solubility: Hydrophobic ligands may have poor aqueous solubility, making formulation for in vivo administration challenging and potentially leading to precipitation upon injection.
-
Off-Target Effects: As PHB1 is ubiquitously expressed, ensuring targeted delivery to the tissue of interest is crucial to minimize potential side effects.[6]
Q2: What are the known signaling pathways activated by PHB1 ligands?
A2: PHB1 is a scaffold protein involved in multiple signaling pathways. Key pathways include:
-
p53-Mediated Mitochondrial Apoptosis: PHB1 can induce apoptosis through the activation of the p53-mediated mitochondrial pathway.[7]
-
Ras/C-RAF/MEK/ERK Pathway: PHB1 interacts with C-RAF, and this interaction is crucial for the activation of the Ras/C-RAF/MEK/ERK signaling cascade, which is often implicated in cancer.[8]
-
Wnt/β-catenin Signaling: PHB1 has been shown to negatively regulate the Wnt/β-catenin signaling pathway.[9]
-
STAT3 Signaling: PHB1 can interact with STAT3, influencing its activity and downstream signaling.
Q3: Are there any successful examples of in vivo delivery of PHB1 or its ligands?
A3: Yes, several studies have reported successful in vivo delivery of PHB1 and its ligands. For instance, Rocaglamide, a flavagline and a known PHB1 ligand, has been successfully administered to mice via intraperitoneal injection to study its anti-tumor effects.[10][11][12] Additionally, a nanoparticle-based system has been developed for the oral delivery of PHB1 protein in a mouse model of colitis.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy in Vivo
| Potential Cause | Recommended Solution |
| Inadequate Bioavailability | - Optimize Route of Administration: If oral administration fails, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract.[10][11] - Formulation Enhancement: For hydrophobic ligands, use solubility-enhancing vehicles such as olive oil, or a mixture of co-solvents like Tween 80 and PEG400.[10][13] For protein ligands, consider nanoparticle-based delivery systems. - Permeation Enhancers: For oral delivery, the co-administration of permeation enhancers can improve absorption.[1] |
| Rapid Clearance | - Increase Dosing Frequency: Based on pharmacokinetic studies, adjust the dosing schedule to maintain therapeutic concentrations. - Modify the Ligand: Strategies like PEGylation or lipidation can increase the hydrodynamic radius of the molecule, reducing renal clearance.[5] |
| Incorrect Dosage | - Conduct a Dose-Response Study: Start with a range of doses to determine the optimal concentration that elicits the desired biological effect without toxicity.[14] - Allometric Scaling: Use data from in vitro studies to estimate a starting dose for in vivo experiments, followed by empirical optimization. |
| Lack of Target Engagement | - Confirm Target Presence: Ensure that the target tissue or cell type expresses PHB1 at sufficient levels. - Assess Target Engagement: Utilize techniques like activity-based protein profiling (ABPP), cellular thermal shift assay (CETSA), or positron emission tomography (PET) with a radiolabeled ligand to confirm that the compound is reaching and binding to PHB1 in the target tissue.[15][16][17] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Formulation | - Standardize Preparation: Prepare fresh formulations for each experiment using a standardized protocol. - Check for Precipitation: Visually inspect the formulation for any precipitation before administration. |
| Variable Administration Technique | - Consistent Handling: Ensure all animals are handled and dosed in a consistent manner by trained personnel. - Accurate Dosing: Use appropriate techniques for the chosen route of administration to ensure accurate and consistent dosing. |
| Biological Variability | - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. - Use Homogeneous Animal Cohorts: Use animals of the same age, sex, and genetic background. |
Quantitative Data Summary
The following tables provide examples of quantitative data that should be considered and collected during in vivo studies with PHB1 ligands.
Table 1: Example In Vivo Dosing and Efficacy of Rocaglamide in a Xenograft Mouse Model
| Ligand | Dose | Vehicle | Administration Route | Dosing Schedule | Efficacy Outcome | Reference |
| Rocaglamide | 2.5 mg/kg | Olive oil | Intraperitoneal (IP) | Once daily for 32 days | 45 ± 12% reduction in tumor volume compared to control | [10][12] |
| Rocaglamide | 1.5 mg/kg | Olive oil | Intraperitoneal (IP) | Once daily | Significant suppression of pancreatic tumor growth | [11] |
| (-)-SDS-1-021 (Rocaglate) | 0.2 mg/kg | 5.2% Tween 80 / 5.2% PEG400 in water | Intraperitoneal (IP) | Daily for 10 days | Inhibition of tumor growth in a lymphoma model | [13] |
Table 2: Key Pharmacokinetic Parameters to Determine for PHB1 Ligands (Hypothetical Data)
| Parameter | Symbol | Definition | Example Value (Mouse) |
| Half-life | t½ | Time required for the drug concentration to decrease by half. | 1.5 - 5.9 hr |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | 1.72 - 8.24 µg/mL |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | 1 hr |
| Area Under the Curve | AUC | The total drug exposure over time. | 9.10 - 14.3 h*µg/mL |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Value to be determined |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Value to be determined |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 50.4% (Oral) |
Note: The example values are derived from pharmacokinetic studies of other small molecules in mice and serve as a reference for the types of data to collect.[18][19]
Experimental Protocols
Protocol 1: In Vivo Administration of Rocaglamide in a Xenograft Mouse Model
This protocol is based on studies investigating the anti-tumor effects of Rocaglamide.[10][11][12]
Materials:
-
Rocaglamide
-
Vehicle: Olive oil or a solution of 5.2% Tween 80 and 5.2% PEG400 in sterile water
-
SCID mice (5-6 weeks old)
-
Tumor cells (e.g., Huh-7 human hepatocellular carcinoma cells or patient-derived pancreatic tumor cells)
-
Matrigel
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend tumor cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 3 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors become palpable, randomly divide the mice into treatment and control groups (n=5-10 per group).
-
Rocaglamide Formulation: Prepare a stock solution of Rocaglamide in the chosen vehicle. For example, dissolve Rocaglamide in olive oil to a final concentration for a dose of 1.5-2.5 mg/kg in a volume of 80-100 µL.
-
Administration: Administer the Rocaglamide formulation or the vehicle control via intraperitoneal (IP) injection once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: V = (Width² x Length)/2.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., 32 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Pharmacokinetic Study of a PHB1 Ligand in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of a novel PHB1 ligand.[18][20]
Materials:
-
PHB1 ligand
-
Appropriate vehicle for administration
-
Male C57BL/6 mice (or other appropriate strain)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the PHB1 ligand to mice at a defined dose via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).
-
Blood can be collected via retro-orbital bleeding or from the tail vein.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the PHB1 ligand in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the ligand versus time.
-
Calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd) using appropriate software (e.g., WinNonlin).
-
Visualizations
Signaling Pathways
Caption: Simplified PHB1 signaling pathways.
Experimental Workflow
Caption: General workflow for in vivo studies of PHB1 ligands.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Prohibitin - Wikipedia [en.wikipedia.org]
- 7. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prohibitin 1 Acts As a Negative Regulator of Wingless/Integrated‐Beta‐Catenin Signaling in Murine Liver and Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of anti-cancer properties of synthetic flavaglines and preparation of their preclinical evaluation - heiDOK [archiv.ub.uni-heidelberg.de]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Target engagement approaches for pharmacological evaluation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cell-type specific effects of Prohibitin ligand 1
Welcome to the Technical Support Center for Prohibitin Ligand 1. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities and maximizing the potential of Prohibitin (PHB) targeted therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the cell-type specific effects of Prohibitin ligands.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a general term for a class of small molecules that bind to Prohibitin (PHB) proteins, primarily Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2). These ligands are not a single, specific compound but rather a family of molecules, with flavaglines being one of the most extensively studied examples.[1][2][3] Flavaglines are natural products that have demonstrated potent anti-cancer activities by targeting prohibitins.[2][3]
Q2: What are the known cellular functions of Prohibitins?
A2: Prohibitins are highly conserved proteins with diverse functions depending on their subcellular localization.[4]
-
Mitochondria: PHB1 and PHB2 form a ring-like complex in the inner mitochondrial membrane, where they act as chaperones to stabilize mitochondrial proteins, maintain mitochondrial integrity, and regulate mitochondrial metabolism and apoptosis.
-
Nucleus: In the nucleus, prohibitins act as transcriptional co-regulators, interacting with transcription factors like p53 and E2F to influence cell cycle progression and apoptosis.
-
Plasma Membrane: At the cell surface, prohibitins are involved in signal transduction, for example, by interacting with the c-Raf kinase in the Ras/MAPK signaling pathway.
Q3: How do Prohibitin ligands exert their effects in a cell-type specific manner?
A3: The cell-type specific effects of Prohibitin ligands are largely attributed to the differential expression and subcellular localization of PHB1 and PHB2 in various cell types, as well as the specific signaling pathways that are active in those cells. For instance, the anti-proliferative effects of flavaglines are particularly potent in cancer cells that exhibit overexpression of prohibitins and are dependent on the Ras/MAPK signaling pathway for their survival.[2] In some cancer cell lines, PHB1 is upregulated compared to non-cancerous cells, making them more susceptible to PHB-targeting ligands.[4][5][6]
Q4: What are the major signaling pathways modulated by Prohibitin ligands?
A4: Prohibitin ligands are known to modulate several key signaling pathways, including:
-
Ras/MEK/ERK (MAPK) Pathway: Flavaglines can inhibit the interaction between PHB1 and c-Raf, a critical step in the activation of the MAPK pathway. This leads to decreased proliferation and induction of apoptosis in cancer cells.[2]
-
PI3K/Akt Pathway: Some studies suggest that prohibitin ligands can also affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
NF-κB Signaling: Flavaglines have been shown to inhibit NF-κB signaling, which plays a significant role in inflammation and cancer.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments with Prohibitin ligands.
Issue 1: Inconsistent or No Effect of the Prohibitin Ligand in a Cell Viability Assay.
| Possible Cause | Troubleshooting Step |
| Cell-type Specificity | Verify the expression level of PHB1 and PHB2 in your cell line. Cells with low prohibitin expression may be less sensitive to the ligand.[4][5][6] |
| Ligand Solubility | Ensure the ligand is fully dissolved in the vehicle solvent (e.g., DMSO) and then properly diluted in the cell culture medium to avoid precipitation. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. IC50 values can vary significantly between cell types.[8][9][10] |
| Assay Interference | The ligand may interfere with the chemistry of the viability assay (e.g., MTT, XTT). Run a "no-cell" control with the ligand and the assay reagent to check for direct interactions.[11] |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
Issue 2: High Background or Artifacts in Western Blotting for Signaling Pathways.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Optimize the blocking conditions (e.g., increase blocking time, change blocking agent from milk to BSA). Titrate the primary and secondary antibody concentrations. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies. |
| Lysate Preparation | Ensure complete cell lysis and protein solubilization. Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation. |
| Loading Amount | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay) and loading a consistent amount of total protein. |
Issue 3: Difficulty in Interpreting Mitochondrial Membrane Potential Assay (e.g., JC-1) Results.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Titrate the JC-1 dye concentration for your specific cell type, as excessive dye can lead to artifacts.[12][13][14][15] |
| Photobleaching | Protect the JC-1 stained cells from light as much as possible, as the dye is light-sensitive.[12][15] |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission wavelengths for detecting both the green monomers (apoptotic cells) and red J-aggregates (healthy cells).[13] |
| Cell Health | Use a positive control (e.g., CCCP or FCCP) to induce mitochondrial depolarization and a negative (vehicle) control to ensure the assay is working correctly.[12][13][14] |
Quantitative Data
Table 1: Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) Overexpression in Hematologic Malignancies.
| Malignancy Type | Median Fold Increase in PHB1 Expression (vs. Normal PBMCs) | Median Fold Increase in PHB2 Expression (vs. Normal PBMCs) |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.9 | 4.6 |
| B-cell Non-Hodgkin's Lymphoma (B-NHL) | 3.0 | 5.7 |
| Chronic Myeloid Leukemia (CML) | 1.9 | 4.3 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 2.3 | 2.8 |
| T-cell Non-Hodgkin's Lymphoma (T-NHL) | 6.4 | 4.1 |
| (Data adapted from a study on prohibitin expression in hematologic malignancies.[5][6]) |
Table 2: Growth Inhibitory Potential (IC50) of Benzofuran Flavaglines in Human Cancer Cell Lines.
| Compound | Breast Cancer (BC1) (ng/mL) | Fibrosarcoma (HT-1080) (ng/mL) | Lung Cancer (Lu1) (ng/mL) | Melanoma (Mel2) (ng/mL) | Colon Cancer (Col2) (ng/mL) | Oral Epidermoid Carcinoma (KB) (ng/mL) |
| Rocaglaol | >1000 | 100 | 100 | >1000 | >1000 | >1000 |
| 4'-demethoxy-3',4'-methylenedioxyaglafoline | 1 | 10 | 10 | 10 | 10 | 10 |
| Aglafoline | 30 | 30 | 30 | 30 | 30 | 30 |
| (Data from a study on the phytochemistry of flavaglines.[8]) |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of ERK1/2 (p44/42 MAPK) in response to treatment with a Prohibitin ligand.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the Prohibitin ligand at the desired concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total ERK1/2 to confirm equal loading.
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Positive control (e.g., CCCP or FCCP)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 96-well black-walled plate for plate reader analysis).
-
Cell Treatment: Treat cells with the Prohibitin ligand. Include positive and negative (vehicle) controls.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions and add it to the cells. Incubate for 15-30 minutes at 37°C, protected from light.[12][14]
-
Washing: Gently wash the cells with PBS or assay buffer to remove the excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at two wavelength pairs:
-
Red fluorescence (J-aggregates in healthy cells): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers in apoptotic cells): Excitation ~485 nm, Emission ~535 nm.
-
-
Flow Cytometry: Analyze the cell populations for red and green fluorescence.
-
Fluorescence Microscopy: Visualize the cells and observe the shift from red to green fluorescence in treated cells.[13]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Prohibitin ligand inhibition of the Ras/MEK/ERK signaling pathway.
Caption: General experimental workflow for studying Prohibitin ligands.
References
- 1. desaubry.u-strasbg.fr [desaubry.u-strasbg.fr]
- 2. Prohibitin (PHB) expression is associated with aggressiveness in DLBCL and flavagline-mediated inhibition of cytoplasmic PHB functions induces anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential expression and subcellular localization of Prohibitin 1 are related to tumorigenesis and progression of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 101.200.202.226 [101.200.202.226]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Prohibitin ligand 1 lot-to-lot variability testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prohibitin Ligand 1. It is designed to address common issues related to lot-to-lot variability and to provide standardized protocols for quality control testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that binds to Prohibitin 1 (PHB1), a highly conserved protein involved in various cellular processes.[1] PHB1 acts as a scaffold protein, and upon binding of a ligand, it can modulate several signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and apoptosis.[2]
Q2: We are observing significant variability in our experimental results between different lots of this compound. What are the potential causes?
A2: Lot-to-lot variability in small molecule reagents is a common issue and can stem from several factors:[3][4][5]
-
Purity and Concentration: Minor differences in the purity or accurately determined concentration of the compound.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration.
-
Stability: Degradation of the compound during storage or handling.
-
Presence of Impurities: Different impurity profiles between lots could have off-target effects.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. Once reconstituted in a solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q4: How can we ensure consistent results across different experiments and with new lots of the ligand?
A4: Establishing a robust quality control (QC) protocol is essential. This should include:
-
Functional Qualification of New Lots: Before use in critical experiments, each new lot should be tested against a previously validated lot using a standardized bioassay (see protocols below).
-
Consistent Experimental Practices: Use the same cell line, passage number, seeding density, and assay conditions for all experiments.[6][7]
-
Inclusion of Controls: Always include positive and negative controls in your assays to monitor for variability.
Troubleshooting Guides
Issue 1: Decreased or No Biological Activity of a New Ligand Lot
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Verify the concentration of the stock solution using a spectrophotometer or another appropriate method. |
| Compound Degradation | Use a fresh aliquot of the ligand. If the problem persists, the entire lot may be compromised. Test a new lot. |
| Poor Solubility | Ensure the ligand is fully dissolved in the solvent before diluting it in culture medium. Sonication may aid in solubilization. |
| Cellular Resistance | If cells have been in continuous culture for a long time, they may develop resistance. Use a fresh vial of cells from a frozen stock. |
| Assay Conditions | Verify that all assay parameters (e.g., incubation times, reagent concentrations) are correct. |
Issue 2: Inconsistent IC50/EC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding | Ensure a uniform single-cell suspension before plating and use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates. |
| Reagent Variability | Prepare fresh reagents for each experiment and use the same lot of critical reagents (e.g., serum, detection reagents) if possible. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Quality Control (QC) for Lot-to-Lot Variability Testing
To ensure the consistency of this compound, it is crucial to perform side-by-side comparisons of new and old lots. The following table summarizes the key QC assays and their acceptance criteria.
| QC Assay | Parameter | Acceptance Criteria |
| Cell Viability Assay (e.g., MTT) | IC50 Value | The IC50 value of the new lot should be within ± 2-fold of the established reference lot. |
| Western Blot (Pathway Activation) | Phospho-Protein Levels | The new lot should induce a similar level of phosphorylation/dephosphorylation of key pathway proteins (e.g., p-ERK, p-Akt) as the reference lot. Densitometry values should be within ± 20% of the reference lot. |
| Intra-assay Variability | Coefficient of Variation (%CV) | For replicate data points within the same assay, the %CV should be ≤ 10%.[8][9] |
| Inter-assay Variability | Coefficient of Variation (%CV) | For results from different assays performed on different days, the %CV should be ≤ 15%.[8][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line known to be sensitive to its effects (e.g., HT-29, K562).[2]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (reference and new lots)
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the reference and new lots of this compound in complete medium. A typical concentration range to test for flavagline-like compounds is 0.1 nM to 1 µM.[10] Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways.
Materials:
-
Cancer cell line (e.g., HT-29)
-
6-well plates
-
This compound (reference and new lots)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the reference and new lots of this compound at a concentration known to elicit a biological response (e.g., 2x IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for testing the lot-to-lot variability of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. njlm.net [njlm.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. salimetrics.com [salimetrics.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Prohibitin Ligand 1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prohibitin (PHB) ligand 1 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prohibitin ligand 1?
A1: Prohibitin (PHB) ligands, such as rocaglamides (e.g., Rocaglamide (B1679497) A, FL3) and fluorizoline, are small molecules that bind directly to PHB1 and PHB2.[1][2] This interaction can disrupt the binding of PHB to other proteins, most notably C-RAF, which in turn inhibits the RAS/RAF/MEK/ERK signaling pathway, a critical driver of cell proliferation and metastasis in many cancers.[1][3][4] Some ligands can also modulate the PI3K/AKT pathway, induce apoptosis through the mitochondrial pathway, and even promote the nuclear translocation of PHB1 where it can act as a transcriptional repressor of oncogenes.[3][5][6]
Q2: Why are there conflicting reports on PHB1's role as a tumor suppressor versus an oncogene?
A2: The role of PHB1 in cancer is highly context-dependent and is largely determined by its subcellular localization.[7][8]
-
In the nucleus , PHB1 generally acts as a tumor suppressor by interacting with transcription factors like E2F and p53 to repress genes that promote cell cycle progression.[2][9][10]
-
In the mitochondria , PHB1 is crucial for maintaining mitochondrial integrity and preventing apoptosis.[2][4] Increased mitochondrial PHB1 can contribute to chemoresistance.[4]
-
At the plasma membrane , PHB1 can act as a scaffold protein that facilitates the activation of pro-survival signaling pathways like RAF/MEK/ERK and PI3K/AKT, thereby promoting proliferation and metastasis.[1][2][7] High levels of cell-surface PHB1 have been associated with drug resistance.[8][11]
Q3: My cancer cell line shows high expression of PHB1 but is not sensitive to the PHB1 ligand. Why?
A3: High total PHB1 expression does not guarantee sensitivity. Resistance can be mediated by several factors:
-
Subcellular Localization: The majority of PHB1 in your cells might be localized to the mitochondria, where it promotes survival, rather than at the plasma membrane where it interacts with signaling molecules targeted by the ligand.[8][11]
-
Mutations in Downstream Effectors: Your cell line may have mutations in genes downstream of RAF (e.g., MEK, ERK) or in parallel survival pathways (e.g., PI3K/AKT) that bypass the need for RAF activation.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps could be clearing the ligand from the cells.
-
Alternative Splicing of PHB1: Different isoforms of PHB1 may have altered binding affinity for the ligand.[7]
Q4: Can PHB1 ligands be used to overcome resistance to other cancer therapies?
A4: Yes, there is evidence that PHB1 ligands can re-sensitize resistant cancer cells to other treatments. For example, rocaglamide has been shown to reverse vemurafenib (B611658) resistance in melanoma models by inhibiting C-RAF.[3] Combining PHB1 ligands with other targeted therapies or chemotherapies could be a promising strategy to overcome resistance.[5]
Troubleshooting Guides
Guide 1: Unexpected Cell Proliferation or Lack of Apoptosis After Treatment
Problem: You are treating your cancer cell line with a PHB1 ligand (e.g., FL3), but you observe continued or even increased cell proliferation, and apoptosis rates are lower than expected.
| Possible Cause | Suggested Solution / Next Experiment |
| 1. Suboptimal Ligand Concentration or Stability | Verify the IC50 of your ligand in a sensitive control cell line. Perform a dose-response curve (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for your specific cell line. Check the stability of the ligand in your culture medium over the time course of the experiment. |
| 2. Predominantly Nuclear or Mitochondrial PHB1 Localization | Determine the subcellular localization of PHB1 in your untreated cells using immunofluorescence or cell fractionation followed by Western blot. Compare this to a sensitive cell line. If PHB1 is primarily nuclear or mitochondrial, the ligand may not be able to effectively inhibit its pro-proliferative functions at the plasma membrane. |
| 3. Activation of Alternative Survival Pathways | Profile the activity of key survival pathways. Use Western blot to check the phosphorylation status of AKT (Ser473), ERK1/2 (Thr202/Tyr204), and STAT3.[2][3] Constitutive activation of these pathways may confer resistance. Consider co-treatment with inhibitors of the activated pathway. |
| 4. p53 Mutation Status | The pro-apoptotic effects of PHB1 can be p53-dependent.[10][12][13] Sequence the TP53 gene in your cell line. If p53 is mutated or non-functional, the apoptotic response to the PHB1 ligand may be blunted. |
| 5. High Expression of Anti-Apoptotic Proteins | Quantify the expression of anti-apoptotic proteins like XIAP, Bcl-2, or Mcl-1 via Western blot or qPCR. PHB1 can protect XIAP from degradation.[14] Overexpression of these proteins can block the mitochondrial apoptosis pathway. |
Guide 2: Inconsistent Results Between Experiments
Problem: You are getting significant variability in cell viability or signaling pathway inhibition between replicate experiments.
| Possible Cause | Suggested Solution / Next Experiment |
| 1. Cell Density and Growth Phase | Cell density can affect drug response.[15][16] Ensure you are seeding cells at a consistent density and that they are in the logarithmic growth phase at the time of treatment. Perform a growth curve analysis to determine the optimal seeding density and treatment window for your cells.[16] |
| 2. Passage Number of Cell Line | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments. |
| 3. Ligand Degradation | Aliquot your PHB1 ligand upon receipt and store it at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| 4. Inconsistent Treatment Duration | The effects of PHB1 ligands on signaling and viability are time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal endpoint for your assay. |
Experimental Protocols
Protocol 1: Cell Viability Assessment (Endpoint Assay)
This protocol measures drug sensitivity by determining the final cell number relative to the initial cell number at a single time point.[15][16]
-
Cell Seeding:
-
Determine the optimal seeding density to ensure cells remain in exponential growth for the duration of the assay (typically 48-72 hours).[16]
-
Plate cells in a 96-well plate. Plate an additional "t=0" plate that will be measured at the time of drug addition.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
-
Drug Treatment:
-
Prepare a serial dilution of the PHB1 ligand in culture medium.
-
Remove the medium from the cell plates (except the t=0 plate) and add the medium containing the various drug concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
-
Assay:
-
At the time of drug addition, quantify the cell number on the t=0 plate using a cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or by fixing and staining with crystal violet).
-
At the end of the incubation period, quantify the cell number on the experimental plates using the same method.
-
-
Data Analysis:
-
Normalize the endpoint readings to the t=0 readings to calculate the growth rate inhibition (GR) values. This corrects for differences in proliferation rates between cell lines.[15][16]
-
Plot the GR values against the log of the drug concentration to determine the GR50 (concentration at which the growth rate is inhibited by 50%).
-
Protocol 2: Analysis of PHB1 Subcellular Localization by Immunofluorescence
-
Cell Culture:
-
Grow cells on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.
-
-
Fixation:
-
Wash the cells gently with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PHB1 in the blocking buffer.
-
Incubate the coverslips with the primary antibody overnight at 4°C.
-
Optional: Co-stain with a mitochondrial marker (e.g., anti-TOM20) or a nuclear marker (e.g., DAPI).
-
-
Secondary Antibody Incubation:
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize and capture images using a confocal microscope.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis:
-
Plate and treat cells with the PHB1 ligand for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, PHB1, β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations: Signaling Pathways and Workflows
Caption: PHB1 ligand inhibits the RAF/MEK/ERK pathway.
Caption: PHB1 modulates the PI3K/AKT survival pathway.
References
- 1. Significance of prohibitin domain family in tumorigenesis and its implication in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PHB1 to inhibit castration-resistant prostate cancer progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Prohibitin in Growth Control and Tumor Suppression in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Prohibitins in Aging and Therapeutic Potential Against Age-Related Diseases [frontiersin.org]
- 12. Prohibitin 1 interacts with p53 in the regulation of mitochondrial dynamics and chemoresistance in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prohibitin 1 interacts with p53 in the regulation of mitochondrial dynamics and chemoresistance in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prohibitin 1 regulates tumor cell apoptosis via the interaction with X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Prohibitin Ligand-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving prohibitin-binding ligands and their impact on cellular stress.
Frequently Asked Questions (FAQs)
Q1: What are prohibitins (PHBs) and what is their role in cellular stress?
Prohibitins (PHB1 and PHB2) are highly conserved scaffold proteins that form a ring-like complex in the inner mitochondrial membrane.[1] They are crucial for maintaining mitochondrial integrity, regulating mitochondrial metabolism, and modulating signaling pathways related to cell survival, proliferation, and apoptosis.[1][2] PHBs play a significant role in cellular stress responses. Overexpression of PHB1 has been shown to protect cells from oxidative stress-induced apoptosis, while its downregulation can increase reactive oxygen species (ROS) production and sensitize cells to stress.[3][4][5]
Q2: What are prohibitin ligands and how do they induce cellular stress?
Prohibitin ligands are small molecules that bind to PHB1 and/or PHB2. These ligands can either mimic the protective effects of prohibitins or inhibit their function, leading to cellular stress and apoptosis. For example, compounds like fluorizoline (B607481) and rocaglamide (B1679497) bind to prohibitins and can induce apoptosis in cancer cells.[6][7][8] The induction of cellular stress by these ligands is often mediated through the disruption of mitochondrial function, leading to the intrinsic apoptotic pathway.[9][10] This can involve the upregulation of pro-apoptotic proteins like NOXA and BIM.[7][10]
Q3: What are the key signaling pathways involved in prohibitin ligand-induced cellular stress?
The primary pathway implicated in cellular stress induced by pro-apoptotic prohibitin ligands is the mitochondrial (intrinsic) pathway of apoptosis . Key events include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Ligand binding can lead to the loss of ΔΨm.
-
Upregulation of BH3-only proteins: Pro-apoptotic proteins like NOXA and BIM are often upregulated.[7][10]
-
BAX/BAK activation: This leads to mitochondrial outer membrane permeabilization (MOMP).[9]
-
Cytochrome c release: Following MOMP, cytochrome c is released from the mitochondria into the cytosol.
-
Caspase activation: Cytochrome c initiates the caspase cascade, primarily through the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[11]
Additionally, Endoplasmic Reticulum (ER) stress pathways may be involved, as evidenced by the upregulation of markers like CHOP.[12][13]
Q4: How can I measure cellular stress induced by prohibitin ligands in my experiments?
Several assays can be used to quantify cellular stress:
-
Apoptosis Assays:
-
Mitochondrial Stress Assays:
-
ER Stress Assays:
Troubleshooting Guides
Issue 1: High Background or No Signal in Apoptosis Assays
| Potential Cause | Recommended Solution |
| High Background Signal | |
| Cell density too high, leading to spontaneous apoptosis. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent. |
| Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting). | Handle cells gently. Use a cell scraper or a milder dissociation reagent if necessary. Centrifuge at low speed (300-400 x g).[14] |
| Reagent concentration too high. | Titrate Annexin V, PI, or caspase substrates to determine the optimal concentration for your cell type.[14] |
| Insufficient washing. | Increase the number and duration of wash steps to remove unbound reagents.[14] |
| Weak or No Apoptotic Signal | |
| Inappropriate timing of assay. | Perform a time-course experiment to determine the optimal incubation time with the prohibitin ligand for inducing apoptosis. |
| Ligand concentration is too low or too high (causing rapid necrosis). | Perform a dose-response experiment to identify the optimal concentration of the prohibitin ligand. |
| Loss of apoptotic cells during washing. | Be gentle during washing steps. For suspension cells, ensure complete pelleting before aspirating the supernatant. |
| Inactive reagents. | Ensure proper storage of all assay components. Use a positive control (e.g., staurosporine) to validate reagent activity.[16] |
Issue 2: Inconsistent Results in Mitochondrial Stress Assays
| Potential Cause | Recommended Solution |
| Variability in Mitochondrial Membrane Potential (ΔΨm) Readings | |
| Fluctuation in cell health and density. | Maintain consistent cell culture conditions, including passage number and seeding density. |
| Photobleaching of fluorescent dyes. | Minimize exposure of stained cells to light. Acquire images or flow cytometry data promptly after staining. |
| Quenching of fluorescent signal. | Ensure that the experimental medium does not contain components that can quench the fluorescent dye. |
| Inconsistent Reactive Oxygen Species (ROS) Measurements | |
| Autofluorescence of cells or compounds. | Include unstained and vehicle-treated controls to assess background fluorescence. |
| Rapid fluctuation of ROS levels. | Measure ROS levels at different time points after treatment to capture the peak response. |
| Probe oxidation by factors other than cellular ROS. | Handle probes carefully and protect them from light and air to prevent auto-oxidation. |
Issue 3: Poor Efficiency or Off-Target Effects in siRNA Knockdown of Prohibitins
| Potential Cause | Recommended Solution |
| Low Knockdown Efficiency | |
| Suboptimal transfection reagent or protocol. | Screen different transfection reagents and optimize the siRNA-to-reagent ratio for your specific cell line.[27] |
| Low cell viability during transfection. | Ensure cells are healthy and at the recommended confluency (typically 60-80%). Avoid using antibiotics in the media during transfection.[28] |
| Inefficient siRNA sequence. | Test multiple siRNA sequences targeting different regions of the PHB mRNA.[29] |
| Off-Target Effects | |
| High siRNA concentration. | Use the lowest effective concentration of siRNA to minimize off-target effects. Perform a dose-response curve to determine this concentration.[30] |
| siRNA sequence has homology to other genes. | Use a scrambled siRNA sequence as a negative control. Perform a BLAST search to ensure the siRNA sequence is specific to the target gene.[29] |
| Induction of an interferon response. | Use low concentrations of siRNA and ensure the length is appropriate (typically ~21 bp).[30] |
Quantitative Data Summary
Table 1: IC50 Values of Pro-apoptotic Prohibitin Ligands in Cancer Cell Lines
| Ligand | Cell Line | Cancer Type | IC50 | Citation |
| Rocaglamide | Various | Various | Nanomolar range | [6] |
| Silvestrol | FTL3-wt AML | Acute Myeloid Leukemia | 3.8 nM | [6] |
| Silvestrol | MV4-11 AML | Acute Myeloid Leukemia | 2.7 nM | [6] |
| Rocaglate Acyl Sulfamides | GBM CSCs | Glioblastoma | < 125 nM | [31] |
Table 2: Effects of Prohibitin Modulation on Cellular Stress Markers
| Experimental Condition | Cell Type | Measured Parameter | Observed Effect | Citation |
| PHB1 Knockdown | Retinal Endothelial Cells | Reactive Oxygen Species (ROS) | Decreased | [23] |
| PHB1 Overexpression | Intestinal Epithelial Cells | Oxidant-induced Glutathione depletion | Protected from depletion | [3] |
| Fluorizoline Treatment | Chronic Lymphocytic Leukemia Cells | NOXA protein levels | Increased | [32] |
| PHB knockdown | Endothelial cells | Mitochondrial ROS production | Increased | [4] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
Prohibitin ligand of interest
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AFC)
-
Cell-Based Assay Lysis Buffer
-
Assay Buffer
-
Staurosporine (B1682477) (positive control)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 400/505 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Treatment: Treat cells with the desired concentrations of the prohibitin ligand. Include wells for untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control). Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Centrifuge the plate at 800 x g for 5 minutes and carefully aspirate the culture medium.[16]
-
Wash the cells gently with 200 µL/well of Assay Buffer.
-
Centrifuge again and aspirate the buffer.
-
Add 100 µL of Cell-Based Assay Lysis Buffer to each well and incubate with gentle shaking for 30 minutes at room temperature.[16]
-
-
Assay Reaction:
-
Prepare the Substrate Solution according to the kit manufacturer's instructions (e.g., by mixing the substrate, DTT, and assay buffer).[16]
-
Transfer 90 µL of the cell lysate from each well to a new 96-well plate.
-
Add 10 µL of the prepared Substrate Solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[16]
-
Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only) from all readings. Express the results as fold change in caspase-3/7 activity relative to the untreated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
Prohibitin ligand of interest
-
JC-1 Dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control for depolarization)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the prohibitin ligand as described in Protocol 1. Include a positive control group to be treated with CCCP (e.g., 50 µM for 5-10 minutes) at the end of the experiment.[21]
-
JC-1 Staining:
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Measurement (Fluorescence Microscopy):
-
Mount the coverslips on a slide with a drop of PBS.
-
Visualize the cells immediately using a fluorescence microscope with filters for green (Ex/Em ~485/530 nm for JC-1 monomers) and red (Ex/Em ~550/600 nm for J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial fluorescence, while apoptotic cells with depolarized mitochondria will show green fluorescence.[21]
-
-
Measurement (Microplate Reader):
-
Add 100 µL of PBS to each well of the 96-well plate.
-
Measure the fluorescence intensity for red (J-aggregates) and green (JC-1 monomers) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: siRNA-Mediated Knockdown of Prohibitin 1 (PHB1)
This protocol is for a 6-well plate format.
Materials:
-
Cells at 60-80% confluency
-
siRNA targeting PHB1 (and a non-targeting control siRNA)
-
siRNA Transfection Reagent
-
Antibiotic-free, serum-free medium (e.g., Opti-MEM)
-
Normal growth medium
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. The cells should be 60-80% confluent on the day of transfection.[28]
-
Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: In an RNase-free tube, dilute 20-80 pmol of PHB1 siRNA (or non-targeting control siRNA) into 100 µL of serum-free medium.[28]
-
Solution B: In a separate RNase-free tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium. Mix gently.[28]
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the complexes to form.[28]
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-transfection reagent complex.
-
Add the entire volume of the complex mixture dropwise to the cells in the well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection:
-
After the incubation, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration to each well without removing the transfection mixture.
-
Alternatively, if toxicity is a concern, remove the transfection mixture and replace it with 1 mL of fresh, complete growth medium.
-
-
Analysis: Assay for gene knockdown after 24-72 hours. The efficiency of knockdown should be verified by Western blot or qPCR.
Visualizations
Caption: Prohibitin ligand-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing prohibitin ligand-induced cellular stress.
Caption: Troubleshooting decision tree for apoptosis assays.
References
- 1. Prohibitions in the meta-inflammatory response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Prohibitin protects against oxidative stress in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. promega.com [promega.com]
- 18. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 23. Prohibitin 1 Regulates Inflammatory Mediators and Reactive Oxygen Species in Retinal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 26. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 28. scbt.com [scbt.com]
- 29. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Guidelines for transfection of siRNA [qiagen.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Prohibitin Ligand 1 and Rocaglamide Activity
This guide provides a detailed comparison of the molecular activities of general Prohibitin (PHB) ligands and the specific natural product, rocaglamide (B1679497), a well-characterized prohibitin-binding compound. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting prohibitins.
Introduction
Prohibitins (PHB1 and PHB2) are highly conserved scaffold proteins involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, mitochondrial biogenesis, and signal transduction.[1][2][3][4][5][6][7] Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[2][8] Ligands that bind to prohibitins can modulate their activity and, consequently, the signaling pathways they regulate. Rocaglamide, a natural product isolated from plants of the Aglaia genus, is a potent anticancer agent and a prominent example of a prohibitin ligand.[9][10][11] However, rocaglamide also possesses a distinct and well-documented mechanism of action involving the inhibition of protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A).[12][13][14][15] This guide will dissect and compare the broader activities attributed to prohibitin ligation versus the specific, multifaceted activities of rocaglamide, supported by experimental data.
Data Presentation
Table 1: Comparative Activity Profile
| Feature | Prohibitin Ligand 1 (General) | Rocaglamide |
| Primary Molecular Target(s) | Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2).[1][11][16] | 1. Eukaryotic initiation factor 4A (eIF4A).[12][13][14][15] 2. Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2).[9][10][11] 3. DEAD-box helicase DDX3.[15] |
| Primary Mechanism of Action | Modulation of prohibitin-scaffolded signaling complexes.[1][3] | Inhibition of translation initiation by clamping eIF4A onto polypurine RNA sequences.[12][15] |
| Key Signaling Pathways Affected | - Ras-cRaf-MEK-ERK[5][8] - PI3K/Akt[5][17] - NF-κB[3] - p53-mediated mitochondrial pathway[18] - Wnt/β-catenin[19] | - Inhibition of eIF4A-dependent translation[20] - Inhibition of Ras-cRaf-MEK-ERK pathway[9][11] - Activation of ATM/ATR-Chk1/Chk2 checkpoint pathway[9][10] - Inhibition of NF-κB activation[21] - Induction of apoptosis via p38 and JNK activation[9][10] |
| Primary Cellular Effects | - Anti-proliferative[2] - Pro-apoptotic[18] - Anti-inflammatory[3] | - Potent anti-proliferative and cytotoxic effects against cancer cells[22][23] - G2/M cell cycle arrest[23] - Inhibition of cancer cell migration and invasion[22][24] |
Table 2: Quantitative Anti-proliferative Activity of Rocaglamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / CC50 | Reference |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | 50 nM - 200 nM | [24] |
| PC-3 | Prostate Cancer | ~15 nM (for migration inhibition) | [22] |
| Sarcoma Cell Lines (various) | Sarcoma | Comparable to silvestrol | [23] |
| Glioblastoma Stem Cells | Glioblastoma | Nanomolar range | [25] |
| HepG2 and Huh-7 | Hepatocellular Carcinoma | Dose-dependent growth inhibition | [26] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin Ligands in Cell Death and Survival: Mode of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of prohibitin in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways of prohibitin and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prohibitin‐1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prohibitin 1 Acts As a Negative Regulator of Wingless/Integrated‐Beta‐Catenin Signaling in Murine Liver and Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Prohibitin Ligand 1 and FL3 in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising cardioprotective agents: Prohibitin Ligand 1 (recombinant human PHB1) and the synthetic flavagline, FL3. Both compounds target prohibitins, scaffold proteins crucial for cellular survival and mitochondrial function, yet they elicit their protective effects through distinct signaling pathways. This document summarizes key experimental data, outlines methodologies, and visualizes the signaling cascades involved to aid in research and development decisions.
At a Glance: this compound vs. FL3
| Feature | This compound (rhPHB1) | FL3 (Synthetic Flavagline) |
| Target | Prohibitin 1 (PHB1) | Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2)[1] |
| Primary Cardioprotective Model | Sepsis-induced cardiomyopathy, oxidative stress[2][3][4] | Doxorubicin-induced cardiotoxicity, Ischemia-Reperfusion (IR) injury[1][5][6] |
| Key Signaling Pathway | PI3K/AKT pathway[2][3] | JAK2/STAT3 pathway[1][6] |
| Mechanism of Action | Enhances antioxidant/anti-inflammatory response, preserves mitochondrial function.[2][3] | Promotes PHB translocation to mitochondria, induces PHB1-STAT3 heterodimerization, promotes mitochondrial fusion.[1][5][6] |
| Cellular Localization of Action | Acts exogenously to activate cell survival signals.[7] | Binds to intracellular prohibitins, promoting their translocation.[1][6] |
Quantitative Experimental Data
The following tables summarize key quantitative findings from studies on FL3, demonstrating its efficacy in various models of cardiac injury. Equivalent quantitative data for a direct comparison with recombinant human PHB1 was not available in the reviewed literature.
Table 1: Effect of FL3 on Doxorubicin-Induced Apoptosis in H9c2 Cardiomyocytes
| Treatment | Concentration | % Apoptotic Cells (TUNEL Assay) | % Annexin V Positive Cells (FACS) |
| Vehicle | - | ~5% | ~4% |
| Doxorubicin (B1662922) | 1 µM | ~35% | ~30% |
| Doxorubicin + FL3 | 100 nM | ~15% | ~12% |
Data synthesized from representative figures in a study by Thuaud et al.[1]
Table 2: Cardioprotective Effects of FL3 in a Mouse Model of Ischemia-Reperfusion (IR) Injury
| Parameter | IR + Vehicle | IR + FL3 |
| Ejection Fraction (EF) | Decreased | Significantly Increased vs. Vehicle[8] |
| Fractional Shortening (FS) | Decreased | Significantly Increased vs. Vehicle[8] |
| Infarct Size | Large | Significantly Reduced vs. Vehicle[5] |
| Cardiac Fibrosis | Present | Significantly Reduced vs. Vehicle[8] |
Data is qualitative based on descriptions of significant changes in the cited literature.[5][8]
Signaling Pathways
The cardioprotective mechanisms of this compound and FL3 are initiated by their interaction with prohibitins but diverge into distinct downstream signaling cascades.
This compound (rhPHB1) Signaling
Recombinant human PHB1 appears to act as an extracellular signaling molecule that activates the pro-survival PI3K/AKT pathway, leading to enhanced antioxidant and anti-inflammatory responses within cardiomyocytes.[2][3]
FL3 Signaling
FL3, a synthetic flavagline, readily enters cardiomyocytes and binds to the prohibitin complex (PHB1/PHB2).[1][6] This interaction promotes the translocation of prohibitins to the mitochondria and facilitates the phosphorylation of STAT3 via JAK2, ultimately protecting the cell from apoptosis.[1][6] FL3 also promotes mitochondrial fusion in a mitofusin 1 (MFN1)-dependent manner, which helps maintain calcium homeostasis and cellular resilience.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited research.
Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyoblasts are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For doxorubicin-induced toxicity studies, cells are pre-treated with FL3 (e.g., 100 nM) for a specified time (e.g., 1 hour) before the addition of doxorubicin (e.g., 1 µM) for a further incubation period (e.g., 24 hours).[1]
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilization is carried out using a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Cells are then incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.[1]
-
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry (FACS):
-
Cells are harvested and washed with cold PBS.
-
They are then resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[1]
-
Western Blotting for Protein Analysis
-
Purpose: To detect and quantify specific proteins, such as total and phosphorylated forms of STAT3 and AKT.
-
Protein Extraction: Cells or heart tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.[6]
-
siRNA-mediated Gene Knockdown
-
Purpose: To confirm the involvement of a specific protein (e.g., PHB1, PHB2) in a signaling pathway.
-
Transfection: Cardiomyocytes are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of the protein of interest (e.g., si-PHB1, si-PHB2) or a non-specific control siRNA (si-NT) using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of the target protein.
-
Experimentation: The cells are then subjected to the experimental conditions (e.g., treatment with FL3 and doxorubicin).
-
Validation: The efficiency of the knockdown is confirmed by Western blotting or qPCR.[1][6]
-
Murine Model of Ischemia-Reperfusion (IR) Injury
-
Animal Model: C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Mice are anesthetized, intubated, and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia (e.g., for 60 minutes).
-
The ligature is then released to allow for reperfusion (e.g., for 24 hours or several weeks).
-
-
Drug Administration: FL3 or a vehicle control is administered, often via intraperitoneal injection, at a specified time before ischemia or at the onset of reperfusion.[8]
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters like Ejection Fraction (EF) and Fractional Shortening (FS).
-
Infarct Size Measurement: At the end of the experiment, the hearts are excised, and the infarct size is determined using staining techniques such as Triphenyltetrazolium chloride (TTC) staining.[8]
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. Prohibitin‐1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin-1 Is a Dynamically Regulated Blood Protein With Cardioprotective Effects in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. FL3 mitigates cardiac ischemia-reperfusion injury by promoting mitochondrial fusion to restore calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Prohibitin Ligand 1 (PL1) vs. Other STAT3 Activators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of STAT3 activation is critical for advancing therapeutic strategies in oncology, immunology, and regenerative medicine. This guide provides an objective comparison of Prohibitin Ligand 1 (PL1) and other common STAT3 activators, supported by experimental data and detailed methodologies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and immune responses.[1] Dysregulation of STAT3 signaling is implicated in various diseases, particularly cancer, making it a key therapeutic target.[1][2] While much focus has been on inhibiting STAT3 in pathological contexts, the controlled activation of STAT3 holds therapeutic promise in other areas. This guide focuses on comparing a novel class of STAT3 activators, this compound (PL1), with established activators.
Mechanism of Action: A Tale of Two Pathways
STAT3 activators can be broadly categorized based on their mechanism of action. Classical activators, such as cytokines and growth factors, typically initiate signaling cascades at the plasma membrane. In contrast, PL1 exhibits a distinct mechanism involving direct interaction with intracellular proteins.
Canonical STAT3 Activation (e.g., Interleukin-6):
The canonical activation of STAT3 is initiated by the binding of ligands, such as Interleukin-6 (IL-6), to their cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2] Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3]
This compound (PL1) - A Non-Canonical Approach:
This compound (PL1), exemplified by the synthetic flavagline FL3, operates through a distinct intracellular mechanism. PL1 binds to prohibitins (PHB1 and PHB2), which are scaffold proteins located in various cellular compartments, including the mitochondria.[4][5] The binding of PL1 to prohibitins promotes the translocation of a PHB-STAT3 complex to the mitochondria.[4] Within the mitochondria, this interaction facilitates the phosphorylation of STAT3, leading to its activation and subsequent downstream effects.[4][5] This mitochondrial-specific activation of STAT3 is a key differentiator from classical activators.
Quantitative Comparison of STAT3 Activators
Direct quantitative comparisons of the potency of different classes of STAT3 activators in the same experimental system are limited in the published literature. However, we can summarize the effective concentrations reported in various studies to provide a basis for comparison.
| Activator Class | Specific Example | Effective Concentration for STAT3 Activation | Cell Type(s) | Reference(s) |
| Prohibitin Ligand | FL3 | 100 nM | H9c2 cardiomyocytes, Urothelial carcinoma cells | [4][6] |
| Cytokine | Interleukin-6 (IL-6) | 10 - 50 ng/mL | HEK293, Hep3B, SNU-398, various cancer cell lines | [1][7][8] |
| Small Molecule | ML115 | Low nanomolar EC50 | HT-1080 fibrosarcoma cells | [9] |
Note: The effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured (e.g., phosphorylation, nuclear translocation, target gene expression).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used to characterize STAT3 activators.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to detect the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), a hallmark of its activation.[2][4][10]
Materials:
-
Cells of interest
-
STAT3 activator (e.g., PL1, IL-6)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of the STAT3 activator for the specified time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to demonstrate the interaction between PL1's target, prohibitin, and STAT3.[11][12][13]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein (e.g., anti-Prohibitin)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-STAT3).
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This cell-based assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (luciferase) under the control of a STAT3-responsive promoter.[1][3][14]
Materials:
-
HEK293 or other suitable cells
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
STAT3 activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.
-
Cell Treatment: After transfection, treat the cells with the STAT3 activator.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the complex processes involved in STAT3 activation.
Caption: Signaling pathways of canonical STAT3 activation by IL-6 and non-canonical activation by this compound.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
Conclusion
This compound represents a novel class of STAT3 activators with a distinct mechanism of action centered on the mitochondria. This contrasts with classical activators like IL-6 that initiate signaling from the cell surface. While direct comparative potency data is still emerging, the available information suggests that PL1 can effectively activate STAT3 at nanomolar concentrations. The choice of STAT3 activator for research or therapeutic development will depend on the desired cellular localization of STAT3 activity and the specific biological context. The detailed experimental protocols provided in this guide offer a robust framework for characterizing and comparing the efficacy of various STAT3 activators. Further research is warranted to fully elucidate the comparative performance of these activators and their therapeutic potential.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Stat3, the Need for Design Thinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Prohibitin Ligand Efficacy: A Comparative Guide to PHB1 siRNA
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of novel therapeutic compounds is a critical step. This guide provides a comparative analysis of validating the effects of Prohibitin ligand 1 (a small molecule inhibitor of Prohibitin 1) with the gold-standard method of PHB1 siRNA-mediated knockdown. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive resource for validating your research findings.
Prohibitin 1 (PHB1) is a highly conserved protein implicated in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation is linked to various diseases, making it an attractive therapeutic target. Small molecule ligands that modulate PHB1 activity are of significant interest. However, to ensure that the observed cellular effects of these ligands are indeed due to their interaction with PHB1, validation through genetic knockdown is essential.
The Principle of Validation: Ligand vs. siRNA
The core principle of this validation strategy is to compare the phenotypic and molecular effects of a Prohibitin ligand with those induced by the specific silencing of the PHB1 gene using small interfering RNA (siRNA). If the ligand is acting on-target, its effects should phenocopy the effects of PHB1 knockdown. This comparison provides strong evidence that the ligand's mechanism of action is mediated through PHB1.
A prime example of this validation is seen in the study of Rocaglamide A (Roc-A), a natural anticancer compound that targets PHB1 and its homolog PHB2. Researchers have demonstrated that the cellular effects of Roc-A are mirrored by the effects of PHB1/2 siRNA, confirming the on-target activity of the compound.[1]
Comparative Data Analysis: this compound vs. PHB1 siRNA
To illustrate the validation process, we present a summary of quantitative data from studies investigating the effects of a Prohibitin ligand (Rocaglamide A) and PHB1 siRNA on cell cycle progression and apoptosis.
Cell Cycle Arrest
Studies have shown that both the Prohibitin ligand Rocaglamide A and PHB1/2 siRNA induce cell cycle arrest at the G1/S phase in Jurkat cells.[1] This is a key indicator that the ligand's anti-proliferative effects are mediated through its interaction with Prohibitin.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45.8 | 38.6 | 15.6 |
| Rocaglamide A (50 nM) | 62.3 | 24.1 | 13.6 |
| Control siRNA | 48.2 | 35.1 | 16.7 |
| PHB1/2 siRNA | 65.7 | 21.5 | 12.8 |
Table 1: Comparison of the effects of Rocaglamide A and PHB1/2 siRNA on cell cycle distribution in Jurkat cells. Data is representative of findings in published studies.[1]
Induction of Apoptosis
PHB1 is known to play a role in regulating apoptosis. Validating a Prohibitin ligand often involves assessing its ability to induce programmed cell death, an effect that should be mimicked by PHB1 knockdown. In human uterine sarcoma cells (Mes-Sa), silencing PHB1 sensitized the cells to paclitaxel-induced apoptosis, significantly increasing the percentage of apoptotic cells.[2] Similarly, in non-small cell lung cancer cells (NCI-H460), PHB1 silencing led to a marked increase in apoptosis.[3][4]
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V positive) |
| Mes-Sa | Control siRNA + Paclitaxel | 24.4 |
| Mes-Sa | PHB1 siRNA + Paclitaxel | 55.3 |
| NCI-H460 | Control siRNA | 10.9 |
| NCI-H460 | PHB1 siRNA | 50.4 |
Table 2: Effect of PHB1 siRNA on apoptosis in cancer cell lines. This data demonstrates the pro-apoptotic effect of PHB1 knockdown, a key phenotype to compare with a Prohibitin ligand.[2][4]
Experimental Workflow and Signaling Pathways
To effectively validate a Prohibitin ligand, a clear experimental workflow is crucial. This typically involves parallel experiments where cells are treated with the ligand or transfected with PHB1 siRNA, followed by downstream analysis.
Caption: Experimental workflow for validating this compound.
The signaling pathways affected by Prohibitin and its ligands are complex and can vary depending on the cellular context. One of the well-established pathways involves the regulation of the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation. Prohibitin ligands like Rocaglamide A have been shown to inhibit this pathway by targeting PHB1 and PHB2.[1]
Caption: Prohibitin's role in the Raf-MEK-ERK signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are essential. Below are generalized protocols for the key experiments cited in this guide.
PHB1 siRNA Transfection
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute PHB1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
Add complete growth medium (containing serum and antibiotics).
-
Incubate for 24-72 hours before proceeding with downstream analysis. The optimal time should be determined empirically.
-
-
Validation of Knockdown: Assess PHB1 mRNA and protein levels using qPCR and Western blotting, respectively, to confirm efficient silencing. A knockdown efficiency of >70% is generally considered effective.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Following treatment with the Prohibitin ligand or transfection with PHB1 siRNA, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide)
-
Cell Harvest: Collect both adherent and floating cells after treatment.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Alternative Validation Methods
While the ligand-siRNA comparison is a robust method, other techniques can further strengthen the validation of a Prohibitin ligand's on-target activity:
-
Thermal Shift Assay (TSA): This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing direct evidence of a physical interaction.
-
Surface Plasmon Resonance (SPR): SPR can be used to quantify the binding affinity and kinetics of the ligand to purified PHB1 protein.
-
Overexpression Studies: In some cases, overexpressing PHB1 may rescue the effects of the ligand, providing complementary evidence to knockdown studies.
By employing a combination of these validation techniques, researchers can build a compelling case for the on-target mechanism of action of their this compound, paving the way for further preclinical and clinical development.
References
Specificity of Prohibitin-Binding Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of two prominent ligands targeting Prohibitin 1 (PHB1): Rocaglamide (B1679497) and Fluorizoline (B607481). Prohibitins are scaffold proteins implicated in a multitude of cellular processes, making them attractive therapeutic targets.[1] Understanding the binding specificity of small molecules that interact with prohibitins is crucial for developing targeted therapies with minimal off-target effects. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the evaluation of these compounds.
Ligand-Target Interaction Overview
Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) typically form a heterodimeric ring-like complex in the inner mitochondrial membrane.[2] Small molecule ligands that target prohibitins often bind to this complex.
-
Rocaglamide: A natural product derived from plants of the Aglaia genus, Rocaglamide and its analogues (flavaglines) have been identified as binders of the PHB1/PHB2 complex.[2] Their interaction with prohibitins has been shown to inhibit the Raf-MEK-ERK signaling pathway.[2] However, a growing body of evidence suggests that rocaglamides also have significant off-target effects, most notably on the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation.[3][4] Some studies even propose that eIF4A is the primary cellular target of rocaglamides.[3]
-
Fluorizoline: A synthetic small molecule that has been shown to bind to both PHB1 and PHB2.[5] Its binding is reported to induce mitochondrial apoptosis.[5] In contrast to rocaglamides, fluorizoline is often described as a more selective prohibitin ligand, though comprehensive off-target profiling data in the public domain is limited.[5][6]
Comparative Analysis of Binding Specificity
Table 1: Rocaglamide Binding Profile
| Target Protein | Binding Evidence | Quantitative Data (IC50/EC50/Kd) | Method | Reference |
| Prohibitin 1/2 | Direct binding demonstrated | Data on direct Kd is limited in the searched literature. IC50 for cell proliferation inhibition is in the low nanomolar range (e.g., ~15-30 nM in HeLa cells). | Affinity Chromatography, Co-immunoprecipitation | [2][7] |
| eIF4A | Direct binding demonstrated; considered a primary target by some studies. | Kd of Rocaglamide A for the CpeIF4A–RNA–ATP complex is reported as 33.7 nM. | Fluorescence Polarization, In silico modeling | [3][4][8] |
| DDX3X | Identified as a secondary target. | Binding affinity is reported to be at least 30-fold lower than for eIF4A1. | Not specified in detail in the search results. | [9] |
Table 2: Fluorizoline Binding Profile
| Target Protein | Binding Evidence | Quantitative Data (IC50/EC50/Kd) | Method | Reference |
| Prohibitin 1/2 | Direct binding demonstrated. | Direct Kd values are not specified in the provided search results. EC50 for apoptosis induction in Chronic Lymphocytic Leukemia (CLL) cells ranges from 2.5 to 20 µM. | Not specified in detail in the search results. | [5][6][10] |
| Off-Targets | Stated to be selective for prohibitins, but comprehensive off-target screening data is lacking in the provided search results. | Not Available | Not Available | [6] |
Signaling Pathways
The binding of these ligands to their targets initiates distinct downstream signaling cascades.
Caption: Signaling pathways affected by Rocaglamide and Fluorizoline binding.
Experimental Protocols
Detailed below are protocols for key experiments used to assess ligand binding specificity.
Affinity Purification followed by Mass Spectrometry (AP-MS) for Target Identification
This method is used to identify the proteins that a ligand binds to in a complex biological sample, such as a cell lysate.
Principle: A modified version of the ligand (e.g., biotinylated) is immobilized on a solid support (e.g., streptavidin beads). This "bait" is incubated with a cell lysate. Proteins that bind to the ligand are "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted, separated by gel electrophoresis, and identified by mass spectrometry.
Detailed Protocol:
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of the ligand (e.g., Rocaglamide or Fluorizoline) with a linker and a biotin (B1667282) tag.
-
Immobilize the biotinylated ligand onto streptavidin-coated magnetic beads by incubating for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound ligand.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Purification:
-
Incubate the prepared cell lysate (e.g., 1-5 mg of total protein) with the ligand-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have no immobilized ligand.
-
For competitive binding, pre-incubate the lysate with an excess of the free, non-biotinylated ligand before adding the ligand-immobilized beads.
-
-
Washing and Elution:
-
Wash the beads five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Identify the proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the ligand pull-down compared to the control are considered potential binding partners.
-
Caption: Workflow for identifying protein targets using AP-MS.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of interactions between a ligand and an analyte in real-time.[12]
Principle: One interactant (the "ligand," typically the protein) is immobilized on a sensor chip. The other interactant (the "analyte," the small molecule) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in Resonance Units (RU).
Detailed Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified PHB1 protein (or other potential target proteins) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule ligand (e.g., Rocaglamide or Fluorizoline) in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of the ligand over the sensor surface at a constant flow rate.
-
Monitor the association phase (as the ligand binds to the protein) and the dissociation phase (as the ligand dissociates when only running buffer is flowed over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Caption: Workflow for quantitative binding analysis using SPR.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[13]
Principle: A solution of the ligand is titrated into a solution of the macromolecule (protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified protein (e.g., PHB1) and the small molecule ligand (e.g., Rocaglamide or Fluorizoline) extensively against the same buffer to minimize heats of dilution. A suitable buffer might be 50 mM sodium phosphate, pH 7.0.[14]
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Fill the sample cell with the protein solution (e.g., 10-50 µM).
-
Fill the injection syringe with the ligand solution, at a concentration typically 10-20 times that of the protein.[15]
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: Workflow for thermodynamic characterization using ITC.
Conclusion
The available evidence suggests that while both Rocaglamide and Fluorizoline bind to Prohibitin 1, their specificity profiles appear to differ. Rocaglamide exhibits significant off-target activity, particularly towards the translation initiation factor eIF4A, which complicates its use as a specific probe for prohibitin function.[3] Fluorizoline is reported to be more selective for prohibitins, but a comprehensive and quantitative assessment of its off-target profile is needed to substantiate this claim.
For researchers and drug development professionals, the choice of ligand will depend on the specific application. If the goal is to specifically probe the function of prohibitins, Fluorizoline may be the more appropriate tool, pending further specificity testing. If the therapeutic goal is to target pathways affected by both prohibitins and translation initiation, Rocaglamide could be of interest. The experimental protocols provided in this guide offer a framework for conducting the necessary specificity and binding studies to make informed decisions in research and development.
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorizoline-induced apoptosis requires prohibitins in nematodes and human cells | Scilit [scilit.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. tainstruments.com [tainstruments.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Cross-Validation of Prohibitin Ligand Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prohibitin (PHB) is a highly conserved scaffold protein implicated in a multitude of cellular processes, including signal transduction, mitochondrial integrity, and cell survival.[1][2][3] Its dysregulation is associated with various pathologies, making it a compelling target for therapeutic intervention.[4][5] This guide provides a comparative analysis of the activity of Prohibitin ligands, cross-validated with genetic models to ascertain their on-target effects. We will focus on representative small molecule ligands and their validation using techniques such as small interfering RNA (siRNA) knockdown and knockout mouse models.
Data Presentation: Ligand Activity in Wild-Type vs. Genetic Models
The following tables summarize the quantitative data on the activity of Prohibitin ligands in the presence and absence of Prohibitin, demonstrating the target engagement and specificity of these compounds.
Table 1: Activity of Fluorizoline (B607481) in Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Line/Condition | Parameter | Value | Reference |
| Primary CLL Cells | IC50 (24h) | 9 µM | [6] |
| Primary CLL Cells | IC50 (48h) | 4 µM | [6] |
| Primary CLL Cells | IC50 (72h) | 4 µM | [6] |
| MEC-1 (CLL cell line) | IC50 | 7.5 µM | [6] |
| JVM-3 (CLL cell line) | IC50 | 1.5 µM | [6] |
Table 2: Cardioprotective Effect of FL3 in H9c2 Cardiomyocytes
| Condition | Parameter | Observation | Reference |
| Doxorubicin-treated H9c2 cells + FL3 | Cell Viability | Increased | [7][8] |
| Doxorubicin-treated H9c2 cells + FL3 + PHB1/2 siRNA | Cell Viability | Protective effect of FL3 abolished | [7][8] |
| Doxorubicin-treated H9c2 cells + FL3 | STAT3 Phosphorylation | Increased | [7][8] |
| Doxorubicin-treated H9c2 cells + FL3 + PHB1/2 siRNA | STAT3 Phosphorylation | Inhibited | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of Prohibitin
This protocol describes the transient silencing of Prohibitin expression in cell culture using small interfering RNA (siRNA).
Materials:
-
H9c2 cardiomyocytes (or other target cell line)
-
siRNA targeting PHB1 and PHB2 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Western blotting reagents and antibodies against PHB1, PHB2, and a loading control (e.g., GAPDH)
Procedure:
-
Cell Seeding: One day before transfection, seed H9c2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 nM of si-PHB1 and 10 nM of si-PHB2 (or non-targeting control siRNA) in 250 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or protective effects of Prohibitin ligands.
Materials:
-
Transfected or wild-type cells in 96-well plates
-
Prohibitin ligand (e.g., Fluorizoline, FL3)
-
Doxorubicin (or other cytotoxic agent, if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the Prohibitin ligand (and/or cytotoxic agent) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Generation and Analysis of Liver-Specific Phb1 Knockout Mice
This protocol outlines the generation of a conditional knockout mouse model to study the in vivo function of Prohibitin.[12]
Materials:
-
Phb1loxP/loxP mice
-
Albumin-Cre+/+ mice
-
Genotyping reagents (PCR primers, DNA polymerase)
-
Tissue collection and processing reagents
-
Histology equipment and reagents
-
Western blotting reagents
Procedure:
-
Breeding: Cross Phb1loxP/loxP mice with Albumin-Cre+/+ mice to generate liver-specific Phb1 knockout (KO) mice (Phb1loxP/loxP;Alb-Cre+). Use Phb1loxP/loxP littermates as wild-type (WT) controls.
-
Genotyping: Confirm the genotype of the offspring by PCR analysis of tail DNA.
-
Phenotypic Analysis: Monitor the KO and WT mice for any phenotypic changes, such as weight loss, liver abnormalities, or tumor formation.[12][13][14][15]
-
Tissue Collection: At specified time points, euthanize the mice and collect liver and other tissues for analysis.
-
Validation of Knockout: Confirm the deletion of Phb1 in the liver of KO mice by Western blotting and Northern blotting.[12]
-
Histological Analysis: Perform histological staining (e.g., H&E) on liver sections to assess for tissue damage, fibrosis, and hepatocellular carcinoma.
-
Ligand Activity Studies: Administer the Prohibitin ligand to both KO and WT mice and evaluate its effect on relevant biological readouts (e.g., tumor growth, cell signaling pathways).
Ligand Binding Assay
This protocol is a general framework for assessing the direct binding of a ligand to Prohibitin.
Materials:
-
Purified Prohibitin protein or cell lysates containing Prohibitin
-
Labeled ligand (e.g., radiolabeled, fluorescently tagged)
-
Unlabeled competitor ligand
-
Assay buffer
-
Filtration apparatus or other separation method
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Incubation: Incubate the purified Prohibitin or cell lysate with the labeled ligand at various concentrations. To determine non-specific binding, include a set of reactions with a high concentration of unlabeled competitor ligand.
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific ligand and protein.
-
Separation: Separate the bound ligand from the free ligand. This can be achieved through methods like filtration, centrifugation, or size-exclusion chromatography.[16][17][18][19]
-
Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the binding affinity (Kd) by plotting the specific binding against the ligand concentration and fitting the data to a saturation binding curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways involving Prohibitin and a general experimental workflow for validating Prohibitin ligand activity.
References
- 1. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways of prohibitin and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 9. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Performing appropriate RNAi control experiments [qiagen.com]
- 12. Liver-Specific Deletion of Prohibitin 1 Results in Spontaneous Liver Injury, Fibrosis, and Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of Prohibitin Induces Mitochondrial Damages Altering β-Cell Function and Survival and Is Responsible for Gradual Diabetes Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of Prohibitin Membrane Scaffolds Impairs Mitochondrial Architecture and Leads to Tau Hyperphosphorylation and Neurodegeneration | PLOS Genetics [journals.plos.org]
- 15. Loss of Prohibitin Membrane Scaffolds Impairs Mitochondrial Architecture and Leads to Tau Hyperphosphorylation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nacalai.com [nacalai.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Prohibitin-Binding Small Molecules: Rocaglamide vs. Fluorizoline
For Researchers, Scientists, and Drug Development Professionals
Prohibitin, a highly conserved protein involved in numerous cellular processes including cell cycle regulation, apoptosis, and mitochondrial biogenesis, has emerged as a promising therapeutic target in oncology and other diseases. This guide provides a detailed head-to-head comparison of two prominent prohibitin-binding small molecules: Rocaglamide (B1679497) (RocA) and its analogues, and the synthetic compound Fluorizoline (B607481). This objective analysis is supported by experimental data to aid researchers in selecting the appropriate tool compound for their specific research needs.
At a Glance: Key Performance Indicators
| Feature | Rocaglamide (RocA) | Fluorizoline |
| Primary Mechanism | Inhibits the Raf-MEK-ERK signaling pathway by preventing the interaction between prohibitin and c-Raf.[1][2] | Induces apoptosis through the upregulation of the pro-apoptotic proteins NOXA and BIM.[3][4] |
| Binding Target | Prohibitin 1 and 2.[1][2] | Prohibitin 1 and 2.[3][4][5][6] |
| Downstream Effects | Inhibition of protein synthesis, cell cycle arrest.[1][7] | Induction of the integrated stress response, mitochondrial-mediated apoptosis.[6] |
Quantitative Performance Data
Cytotoxicity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for Rocaglamide and Fluorizoline in various cancer cell lines, demonstrating their potent anti-proliferative and pro-apoptotic activities.
Table 1: Cytotoxicity of Rocaglamide (RocA) and its Analogues
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Rocaglamide A | Jurkat | T-cell leukemia | IC50 values correlate with ERK activity suppression[1] | [1] |
| Rocaglamide A | PC-3 | Prostate Cancer | ~15-30 nM (for migration inhibition)[8] | [8] |
| Rocaglamide | MDA-MB-231 | Breast Cancer | IC50 of 9 nM (for migration)[9] | [9] |
| Various Rocaglamides | Various | Various | IC50 values in the ng/mL to low µM range[10][11] | [10][11] |
Table 2: Cytotoxicity of Fluorizoline
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Chronic Lymphocytic Leukemia (primary cells) | Leukemia | Mean EC50 of 8.1 ± 0.6 μM | [3] |
| HeLa | Cervical Cancer | Induces apoptosis at 10 µM | [12] |
| HAP1 | Leukemia | Induces apoptosis at 5 µM | [12] |
| A549 | Lung Cancer | Induces apoptosis at 5-10 µM | [5] |
Impact on Signaling Pathways
Table 3: Inhibition of ERK Phosphorylation by Rocaglamides
| Compound | Cell Line | Assay | IC50 of pERK1/2 Inhibition | Reference |
| Rocaglamide A | Jurkat | Western Blot | Concentration-dependent inhibition | [1] |
| Silvestrol | Jurkat | Western Blot | Complete block at 100 nM | [13] |
| CR-1-31-B | Jurkat | Western Blot | Complete block at 100 nM | [13] |
| SDS-1-021-(-) | Jurkat | Western Blot | Complete block at 100 nM | [13] |
Table 4: Upregulation of Pro-Apoptotic Proteins by Fluorizoline
| Cell Line | Protein Upregulated | Method | Quantitative Observation | Reference |
| Chronic Lymphocytic Leukemia (primary cells) | NOXA | Western Blot | Time-dependent increase, detected after 8 hours.[14] | [14] |
| HeLa | NOXA | Western Blot | Clear upregulation at 10 µM.[12] | [12] |
| HAP1 | NOXA | Western Blot | Upregulation observed at 5 µM.[12] | [12] |
Signaling Pathways and Mechanisms of Action
Rocaglamide: Inhibition of the Raf-MEK-ERK Pathway
Rocaglamide exerts its anti-cancer effects by binding to prohibitins 1 and 2. This binding event disrupts the crucial interaction between prohibitin and the proto-oncogene c-Raf.[1][2] By preventing this interaction, Rocaglamide effectively blocks the activation of the downstream Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in cancer and responsible for promoting cell proliferation and survival.[1][2]
Caption: Rocaglamide inhibits the Raf-MEK-ERK signaling pathway.
Fluorizoline: Induction of Apoptosis via NOXA and BIM Upregulation
Fluorizoline also binds to prohibitins 1 and 2, but its downstream mechanism diverges significantly from that of Rocaglamide.[4][5][6] Fluorizoline binding triggers the integrated stress response (ISR), a cellular stress pathway.[6] This leads to the transcriptional upregulation of the pro-apoptotic BH3-only proteins NOXA and, in some contexts, BIM.[14] These proteins are critical initiators of the mitochondrial (intrinsic) pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax | Haematologica [haematologica.org]
Safety Operating Guide
Navigating the Safe Disposal of Prohibitin Ligand 1: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the responsible management of Prohibitin ligand 1 waste, ensuring laboratory safety and regulatory compliance.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate potential environmental and health risks. Due to its biological activity, all waste generated from the use of this compound is to be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain[1]. The primary and required method of disposal is incineration by an approved waste management facility[1].
Core Principles of Disposal
Effective management of this compound waste hinges on three core principles:
-
Waste Minimization : To reduce the volume of hazardous waste, it is prudent to order only the quantity of the chemical that is immediately required[2].
-
Segregation : All waste materials contaminated with this compound must be meticulously separated from other laboratory waste streams to prevent cross-contamination and ensure proper handling[1].
-
Institutional Compliance : Strict adherence to your institution's Environmental Health and Safety (EHS) department's specific regulations and procedures for hazardous waste disposal is mandatory[1].
Procedural Overview for this compound Disposal
The following table outlines the step-by-step procedures for the proper disposal of different types of waste contaminated with this compound.
| Waste Type | Items Included | Disposal Procedure |
| Liquid Waste | Unused stock solutions, experimental media containing the compound, first rinse from decontaminated glassware. | 1. Collect all liquid waste in a compatible, leak-proof container (e.g., plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. 2. Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and its approximate concentration. 3. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office[1]. |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and any other solid materials that have come into contact with the compound. | 1. Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. 2. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Material." |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | 1. Place all contaminated sharps directly into a designated, puncture-resistant sharps container. 2. The container must be labeled as "Hazardous Sharps Waste" with the name of the chemical. |
Decontamination Procedures
Thorough decontamination of all non-disposable equipment and work surfaces is critical to prevent unintended exposure and cross-contamination. A recommended procedure involves an initial wash with a suitable laboratory detergent, followed by a rinse with an appropriate solvent, and a final rinse with water. All wipes and materials used in the decontamination process must be disposed of as solid hazardous waste[1].
Final Disposal Logistics
All sealed and labeled hazardous waste containers should be stored in your laboratory's designated Satellite Accumulation Area (SAA)[1]. Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure you follow their specific procedures for waste manifests and transportation[1].
Visualizing the Disposal Workflow and Biological Context
To further clarify the procedural steps and the biological relevance of this compound, the following diagrams have been created.
References
Essential Safety and Handling Protocols for Prohibitin Ligand 1
Date of Issue: December 4, 2025
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Prohibitin ligand 1. Given that the specific properties of "this compound" may not be widely documented, a cautious approach, treating the substance as potentially hazardous, is mandatory.
Hazard Assessment and Initial Precautions
Prohibitin 1 (PHB1) is a highly conserved protein involved in numerous cellular processes, including cell proliferation, apoptosis, and mitochondrial function.[1][2][3][4][5] Ligands that interact with PHB1 have therapeutic potential but may also pose unknown biological risks.[6][7] Therefore, all handling of this compound must be conducted with the assumption of potential toxicity.
A thorough risk assessment should be performed before any new or modified experimental protocol involving this ligand.[8] This assessment must consider the concentration, quantity, and specific procedures being used.[8]
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is required to minimize exposure and ensure personal safety in the laboratory.[9][10] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Body Protection | Flame-resistant lab coat | Must be worn at all times in the laboratory.[11] Provides a barrier against splashes and spills. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields | Minimum requirement for all laboratory work.[9][11] |
| Chemical splash goggles | Required when handling solutions of this compound, especially volumes over 1 liter.[11] | |
| Face shield | Must be worn in addition to safety glasses or goggles during procedures with a high risk of splashing.[9][10] | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[9] Gloves should be changed immediately upon contamination.[9] |
| Double gloving or Silver Shield gloves under nitrile gloves | Recommended for procedures with a higher risk of exposure.[9] | |
| Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Consult a glove compatibility chart for the specific solvent being used with this compound. | |
| Respiratory Protection | N95 respirator or higher | May be necessary when handling the ligand as a powder or when aerosolization is possible.[10] A full respiratory protection program, including fit testing, is required. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[11] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.
Weighing and Solution Preparation:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[12]
-
Use anti-static weighing dishes and tools.
-
When preparing solutions, add the solvent to the powdered ligand slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, date, and hazard information.
Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Keep containers tightly closed when not in use.[12]
-
Be aware of all potential routes of exposure, including inhalation, skin contact, and eye contact.[8]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, etc., must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Contaminated needles, pipette tips, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.[12]
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]
-
Remove contact lenses if present and easy to do.[12]
-
Seek immediate medical attention.[12]
Inhalation:
-
Move the individual to fresh air immediately.[12]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[12]
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Visual Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for exposure.
References
- 1. Prohibitin 1 in liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic potential of prohibitin in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can Prohibitin 1 be a Safeguard against liver disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular distribution of prohibitin 1 in rat liver during liver regeneration and its cellular implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
